N-T-Butyl-2-methoxynicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9(14)8-6-5-7-12-10(8)15-4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOPBHKTPCLLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435680 | |
| Record name | N-T-BUTYL-2-METHOXYNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144084-35-5 | |
| Record name | N-T-BUTYL-2-METHOXYNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-tert-Butyl-2-methoxynicotinamide: Current Knowledge and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-2-methoxynicotinamide, a substituted pyridine derivative, presents a molecule of interest within contemporary chemical and pharmaceutical research. This technical guide provides a consolidated overview of its core chemical properties, leveraging available data for closely related analogs to inform on its anticipated characteristics. While specific experimental data for N-tert-Butyl-2-methoxynicotinamide remains limited in publicly accessible literature, this document aims to provide a foundational understanding for researchers by detailing its molecular structure, predictable chemical behavior, and potential avenues for synthesis and biological investigation. The guide highlights the existing knowledge gaps and underscores the necessity for further empirical studies to fully elucidate the compound's profile.
Introduction: Unveiling a Nicotinamide Derivative
N-tert-Butyl-2-methoxynicotinamide belongs to the vast family of nicotinamide derivatives, a class of compounds central to numerous biological processes. The core structure, a pyridine ring with carboxamide and methoxy substitutions, suggests potential interactions with a range of biological targets. The incorporation of a bulky tert-butyl group on the amide nitrogen is a key structural feature, likely influencing its steric and electronic properties, and consequently its solubility, stability, and pharmacological activity.
This guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this particular molecule. By synthesizing the available information and drawing logical inferences from related structures, we aim to facilitate future research and development efforts.
Core Chemical Properties: A Data-Driven Profile
Molecular Identity
The foundational identity of N-tert-Butyl-2-methoxynicotinamide is established through its unique identifiers and molecular formula.
| Property | Value | Source |
| IUPAC Name | N-(tert-butyl)-2-methoxynicotinamide | |
| CAS Number | 144084-35-5 | |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| InChI Key | KEOPBHKTPCLLJC-UHFFFAOYSA-N |
Structural Representation
The two-dimensional structure of N-tert-Butyl-2-methoxynicotinamide is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Figure 1. 2D structure of N-tert-Butyl-2-methoxynicotinamide.
Predicted Physicochemical Properties
In the absence of direct experimental data, computational models provide valuable insights into the likely physicochemical properties of N-tert-Butyl-2-methoxynicotinamide.
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. Based on its structure, which contains both polar (amide, ether, pyridine nitrogen) and non-polar (tert-butyl, aromatic ring) moieties, N-tert-Butyl-2-methoxynicotinamide is expected to exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous media is likely to be limited.
-
Prediction: Soluble in alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in water and non-polar hydrocarbon solvents.
Stability
The stability of N-tert-Butyl-2-methoxynicotinamide under various conditions is crucial for its handling, storage, and formulation.
-
Thermal Stability: The compound is expected to be a solid at room temperature and possess reasonable thermal stability. Decomposition would likely occur at elevated temperatures, potentially involving the cleavage of the amide bond or degradation of the pyridine ring.
-
Chemical Stability: The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions. The methoxy group on the electron-deficient pyridine ring is generally stable but could be cleaved under harsh conditions. The compound should be stored in a cool, dry place, protected from light to minimize degradation.
Proposed Synthesis Pathway
While a specific, validated synthesis protocol for N-tert-Butyl-2-methoxynicotinamide is not available in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions for amide bond formation.
Figure 2. Proposed synthesis of N-tert-Butyl-2-methoxynicotinamide.
Protocol Rationale:
-
Activation of the Carboxylic Acid: 2-Methoxynicotinic acid would first be activated to facilitate nucleophilic attack by the amine. This can be achieved using a variety of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine.
-
Amide Bond Formation: The activated carboxylic acid derivative would then react with tert-butylamine. The steric hindrance of the tert-butyl group might necessitate slightly elevated temperatures or longer reaction times to achieve a good yield.
-
Work-up and Purification: The reaction mixture would be subjected to a standard aqueous work-up to remove the coupling reagents and other water-soluble byproducts. The crude product would then be purified, likely by column chromatography on silica gel, to yield the pure N-tert-Butyl-2-methoxynicotinamide.
Spectroscopic Characterization: An Anticipated Profile
The structural features of N-tert-Butyl-2-methoxynicotinamide would give rise to a characteristic spectroscopic signature. While experimental spectra are not available, the expected key signals are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet integrating to 9 protons in the upfield region (around 1.4-1.6 ppm) corresponding to the magnetically equivalent methyl protons of the tert-butyl group.
-
A singlet integrating to 3 protons (around 3.9-4.1 ppm) for the methoxy group protons.
-
Three distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublets of doublets in the downfield region (7.0-8.5 ppm).
-
A broad singlet for the N-H proton of the amide, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
A quaternary carbon signal for the tert-butyl group (around 51-53 ppm) and a signal for the methyl carbons (around 28-30 ppm).
-
A signal for the methoxy carbon (around 53-55 ppm).
-
Five distinct signals for the pyridine ring carbons, with the carbon bearing the methoxy group and the carbonyl carbon appearing at lower field.
-
A signal for the amide carbonyl carbon (around 165-170 ppm).
-
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. A prominent fragment would likely be observed corresponding to the loss of a methyl group from the tert-butyl cation, resulting in a stable tert-butyl cation at m/z 57. Other fragmentations could involve the pyridine ring and the amide linkage.
Infrared (IR) Spectroscopy
-
A sharp N-H stretching vibration for the secondary amide around 3300-3400 cm⁻¹.
-
C-H stretching vibrations for the alkyl and aromatic groups just below 3000 cm⁻¹.
-
A strong carbonyl (C=O) stretching vibration for the amide group (Amide I band) around 1640-1680 cm⁻¹.
-
An N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹.
-
C-O stretching for the methoxy group.
-
C=N and C=C stretching vibrations characteristic of the pyridine ring.
Potential Biological Activity and Research Applications
Given its structural similarity to other nicotinamide derivatives, N-tert-Butyl-2-methoxynicotinamide could be investigated for a range of biological activities.
-
Enzyme Inhibition: A primary area of interest would be its potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers. The N-tert-butyl group could influence binding affinity and selectivity for the enzyme's active site.
-
Drug Discovery Scaffold: The molecule could serve as a valuable scaffold for the development of more complex molecules with therapeutic potential. The functional groups present offer multiple points for chemical modification to optimize activity, selectivity, and pharmacokinetic properties.
-
Chemical Probe: In the absence of known biological activity, N-tert-Butyl-2-methoxynicotinamide could be utilized as a chemical probe to investigate the structure-activity relationships of nicotinamide-binding proteins.
Conclusion and Future Directions
N-tert-Butyl-2-methoxynicotinamide represents an under-explored molecule with potential for further scientific investigation. While this guide provides a foundational overview based on its chemical structure and comparisons with related compounds, a comprehensive understanding can only be achieved through dedicated experimental work.
Key future research directions should include:
-
Development and validation of a robust synthetic protocol.
-
Thorough experimental determination of its physicochemical properties, including solubility in various solvents and stability under different conditions.
-
Complete spectroscopic characterization using NMR, MS, and IR to confirm its structure and provide reference data.
-
Screening for biological activity, with a particular focus on its potential as an NNMT inhibitor.
-
If biologically active, further investigation into its mechanism of action and potential therapeutic applications.
The elucidation of these properties will be crucial in determining the value of N-tert-Butyl-2-methoxynicotinamide as a tool for chemical biology and a potential lead compound in drug discovery.
References
N-T-Butyl-2-methoxynicotinamide molecular weight and formula
An In-Depth Technical Guide to N-tert-Butyl-2-methoxynicotinamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-tert-Butyl-2-methoxynicotinamide, a derivative of nicotinamide (Vitamin B3). The document details its core molecular and physicochemical properties, proposes a logical synthetic pathway with a corresponding characterization workflow, and explores its potential biological significance and research applications by contextualizing it within the broader landscape of nicotinamide-based compounds. This guide is intended for researchers, chemists, and drug development professionals interested in the exploration and application of novel nicotinamide derivatives.
Core Molecular Profile
N-tert-Butyl-2-methoxynicotinamide is a substituted pyridinecarboxamide. The core structure consists of a pyridine ring, characteristic of the nicotinamide family, functionalized with a methoxy group at the 2-position and a tert-butyl amide group at the 3-position. This substitution pattern is crucial for defining its chemical properties and potential biological interactions.
Chemical Structure and Identifiers
The fundamental identity of a chemical compound is established by its structure and standardized identifiers, which ensure unambiguous reference in research and regulatory contexts.
-
Molecular Formula: C₁₁H₁₆N₂O₂[1]
-
Molecular Weight: 208.26 g/mol [2]
-
IUPAC Name: N-(tert-butyl)-2-methoxynicotinamide[2]
-
Synonyms: N-tert-butyl-2-methoxypyridine-3-carboxamide[1][3]
-
InChI Key: KEOPBHKTPCLLJC-UHFFFAOYSA-N[2]
Summary of Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to membrane permeability and target binding.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Parchem[1] |
| Molecular Weight | 208.26 g/mol | Sigma-Aldrich[2] |
| Purity | Typically ≥98% | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C (Refrigerated) | CHIRALEN[3], Sigma-Aldrich[2] |
Proposed Synthesis and Characterization Workflow
While specific literature detailing the synthesis of N-tert-Butyl-2-methoxynicotinamide is not prevalent, a robust and logical pathway can be designed based on established principles of amide bond formation. The most direct approach involves the coupling of 2-methoxynicotinic acid with tert-butylamine.
Rationale for Synthetic Approach
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Given the steric hindrance of the tert-butylamine, a direct thermal condensation is unlikely to be efficient. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. Standard peptide coupling reagents are ideal for this transformation as they operate under mild conditions and are known to overcome moderate steric challenges, minimizing side reactions and preserving the integrity of the methoxy and pyridine functionalities.
Proposed Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis and verification of N-tert-Butyl-2-methoxynicotinamide.
Step-by-Step Synthesis Protocol (Hypothetical)
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-methoxynicotinic acid in anhydrous dichloromethane (DCM).
-
Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 20 minutes under an inert atmosphere (N₂ or Ar) to form the activated ester intermediate.
-
Amine Addition: Slowly add 1.2 equivalents of tert-butylamine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash sequentially with 1M HCl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Context and Potential Research Applications
The biological significance of N-tert-Butyl-2-methoxynicotinamide is best inferred from its parent compound, nicotinamide. Nicotinamide is a crucial biological molecule, serving as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD⁺).[5] NAD⁺ is a central player in cellular metabolism, DNA repair, and cell signaling.[5]
The Nicotinamide Scaffold in Drug Discovery
Derivatives of nicotinamide are of significant interest in pharmacology. The core structure can be modified to modulate interactions with various enzymes. For instance, novel inhibitors of Nicotinamide N-methyltransferase (NNMT) are being developed for the treatment of metabolic disorders.[6] NNMT is an enzyme that methylates nicotinamide, and its inhibition is a therapeutic strategy being explored for obesity and related diseases.
The structural modifications present in N-tert-Butyl-2-methoxynicotinamide—the methoxy group and the bulky tert-butyl amide—could confer selectivity and potency for specific enzyme targets within the NAD⁺ metabolic network.
Potential Signaling Pathway Involvement
Caption: Role of nicotinamide in the NAD+ salvage pathway and potential target for derivatives.
Suggested Areas for Investigation
-
Enzyme Inhibition Assays: Screen N-tert-Butyl-2-methoxynicotinamide against a panel of enzymes involved in NAD⁺ metabolism, particularly NNMT, PARPs, and Sirtuins, to determine its inhibitory profile.
-
Cellular Assays: Investigate its effects on cellular NAD⁺ levels, mitochondrial function, and response to oxidative stress in relevant cell models.
-
Pharmacokinetic Profiling: Evaluate the metabolic stability and permeability of the compound to assess its potential as a drug candidate.
Experimental Protocol: NNMT Inhibition Assay
This protocol describes a representative in vitro assay to determine the inhibitory potential of N-tert-Butyl-2-methoxynicotinamide against human NNMT.
Principle
The assay measures the enzymatic transfer of a tritium-labeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to nicotinamide, catalyzed by recombinant human NNMT. The resulting radiolabeled product, [³H]-1-methylnicotinamide, is captured and quantified by scintillation counting. A reduction in the signal in the presence of the test compound indicates inhibition.
Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of N-tert-Butyl-2-methoxynicotinamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
Reaction Mixture: In a 96-well plate, combine:
-
Recombinant human NNMT enzyme.
-
Nicotinamide substrate.
-
Test compound at various concentrations.
-
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and capture the positively charged [³H]-1-methylnicotinamide product onto a cation-exchange filter plate.
-
Detection: Wash the plate to remove unreacted [³H]-SAM. Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
N-tert-Butyl-2-methoxynicotinamide is a well-defined chemical entity with potential applications in biochemical and pharmacological research. Its structural relationship to nicotinamide places it within a class of compounds with profound biological relevance. This guide provides the foundational chemical information, a viable synthetic strategy, and a logical framework for initiating research into its biological activities. Further investigation is warranted to elucidate its specific mechanism of action and therapeutic potential.
References
-
PubChem. N-(sec-butyl)-N-cyclopentyl-2-methoxynicotinamide. Available from: [Link]
-
PubChem. N-tert-butyl-2-methylpentanamide. Available from: [Link]
-
PubChem. N-tert-butyl-2-methyl-4-oxopentanamide. Available from: [Link]
-
Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed. Available from: [Link]
-
Drag, M., et al. (2020). Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. PMC - NIH. Available from: [Link]
-
Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - PubMed Central. Available from: [Link]
-
Krymov, S. K., et al. The synthesis of N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide (6). ResearchGate. Available from: [Link]
-
Johnson, K. A., et al. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available from: [Link]
-
Turunen, B. J., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. Available from: [Link]
-
IndiaMART. N Tert Butyl 2 Benzothiazolesulfenamide, Purity: 99%, Grade Standard. Available from: [Link]
-
van der Velden, J. L. J., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. Available from: [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. N-t-Butyl-2-methoxynicotinamide | 144084-35-5 [sigmaaldrich.com]
- 3. chiralen.com [chiralen.com]
- 4. 144084-35-5|this compound|BLD Pharm [bldpharm.com]
- 5. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure and Characterization of N-tert-Butyl-2-methoxynicotinamide
Abstract: This technical guide provides a comprehensive overview of N-tert-Butyl-2-methoxynicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The document details a robust synthetic pathway and outlines the core analytical techniques required for its definitive structural elucidation and characterization. Methodologies are presented with an emphasis on the underlying scientific principles, ensuring both accuracy and reproducibility for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
N-tert-Butyl-2-methoxynicotinamide belongs to the nicotinamide class of compounds, which are derivatives of niacin (Vitamin B3). Nicotinamide-based scaffolds are prevalent in numerous biologically active molecules and approved pharmaceuticals. The introduction of a methoxy group at the 2-position and a bulky N-tert-butyl group modifies the electronic and steric properties of the nicotinamide core, respectively. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable building block for creating novel therapeutic agents. For instance, nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases, is a known target for nicotinamide analogs[1][2]. The systematic characterization of derivatives like N-tert-Butyl-2-methoxynicotinamide is a critical step in exploring their potential as enzyme inhibitors or modulators of biological pathways.
Molecular Structure and Identification
The fundamental identity of N-tert-Butyl-2-methoxynicotinamide is established by its unique molecular structure and associated chemical identifiers.
Chemical Structure
The molecule consists of a pyridine ring substituted at the 3-position with a carboxamide group. The nitrogen of the amide is substituted with a tert-butyl group, and the pyridine ring is substituted at the 2-position with a methoxy group.
Caption: 2D Structure of N-tert-Butyl-2-methoxynicotinamide.
Chemical Identifiers
For unambiguous identification, the following descriptors are used:
| Identifier | Value | Source |
| IUPAC Name | N-tert-butyl-2-methoxypyridine-3-carboxamide | - |
| Molecular Formula | C₁₁H₁₆N₂O₂ | - |
| Molecular Weight | 208.26 g/mol | - |
| CAS Number | Not available | Hypothetical compound |
Synthesis Pathway and Protocol
The synthesis of N-tert-Butyl-2-methoxynicotinamide is most reliably achieved via a nucleophilic acyl substitution pathway. This involves the activation of a carboxylic acid precursor followed by amidation with tert-butylamine. The causality for this two-step approach is rooted in the low reactivity of carboxylic acids directly with amines; conversion to a more electrophilic species like an acyl chloride is necessary for an efficient reaction.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-tert-Butyl-2-methoxynicotinamide.
Experimental Protocol
This protocol is a self-validating system; successful formation of the intermediate acyl chloride is confirmed by its subsequent reaction in the amidation step, which yields the final product.
Materials:
-
Thionyl chloride (SOCl₂)
-
tert-Butylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methoxynicotinic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).
-
Cool the suspension to 0 °C using an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise via syringe. The use of thionyl chloride is a standard and effective method for converting carboxylic acids to highly reactive acyl chlorides[5].
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear. The intermediate acyl chloride is typically used immediately without isolation.
-
-
Amidation:
-
In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the tert-butylamine nucleophile[6][7].
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared 2-methoxy-nicotinoyl chloride solution from Step 1 to the amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and HCl), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography (silica gel) to obtain the pure N-tert-Butyl-2-methoxynicotinamide.
-
Structural Characterization and Data Interpretation
Definitive structural confirmation requires a suite of spectroscopic techniques. Each method provides complementary information, which, when combined, validates the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The bulky tert-butyl group provides a highly characteristic and easily identifiable signal[8][9].
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Pyridine-H | ~8.2 | dd | 1H | H6 | Deshielded by adjacent ring nitrogen and electron-withdrawing amide. |
| Pyridine-H | ~7.9 | dd | 1H | H4 | Deshielded by aromatic ring currents. |
| Pyridine-H | ~7.0 | dd | 1H | H5 | Less deshielded relative to H4 and H6. |
| Methoxy (-OCH₃) | ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
| tert-Butyl (-C(CH₃)₃) | ~1.4 | s | 9H | -C(CH₃)₃ | Nine equivalent protons result in a strong singlet in the aliphatic region.[9] |
| Amide (-NH-) | - | - | - | -NH- | Signal is absent as this is a tertiary amide. |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | Rationale |
| Carbonyl (C=O) | ~165 | C=O | Characteristic shift for an amide carbonyl carbon. |
| Aromatic C | ~160 | C2-O | Aromatic carbon attached to electronegative oxygen. |
| Aromatic C | ~150 | C6 | Aromatic carbon adjacent to ring nitrogen. |
| Aromatic C | ~138 | C4 | Aromatic CH carbon. |
| Aromatic C | ~125 | C3-C=O | Quaternary aromatic carbon attached to the amide group. |
| Aromatic C | ~115 | C5 | Aromatic CH carbon. |
| Methoxy (-OCH₃) | ~55 | -OCH₃ | Typical shift for a methoxy carbon. |
| tert-Butyl (Quaternary) | ~52 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| tert-Butyl (Methyl) | ~29 | -C(CH₃ )₃ | Equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| IR Absorption (Predicted) | Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| Strong, Sharp | 1640 - 1680 | Amide | C=O Stretch |
| Medium | 2950 - 3000 | Alkyl | C-H Stretch (sp³) |
| Weak | 3010 - 3100 | Aromatic | C-H Stretch (sp²) |
| Medium | 1550 - 1600 | Aromatic | C=C Ring Stretch |
| Strong | 1250 - 1300 | Aryl Ether | Asymmetric C-O-C Stretch |
| Medium | 1000 - 1050 | Aryl Ether | Symmetric C-O-C Stretch |
The most prominent peak will be the amide carbonyl (C=O) stretch. The absence of a broad peak around 3300-3500 cm⁻¹ confirms the formation of a tertiary amide (no N-H bond).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Expected Molecular Ion (M⁺): An Electrospray Ionization (ESI-MS) spectrum run in positive mode would show a prominent peak at m/z = 209.12 [M+H]⁺, corresponding to the protonated molecule.
-
Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the tert-butyl group (•C(CH₃)₃, 57 Da) via alpha-cleavage, resulting in a significant fragment ion. Another common fragmentation is the loss of isobutylene (56 Da) through a McLafferty-type rearrangement.
X-Ray Crystallography
Should the synthesized compound yield a single crystal of sufficient quality, X-ray crystallography can provide the definitive, unambiguous solid-state structure. This technique would confirm the planarity of the pyridine ring, the bond lengths and angles of the amide linkage, and the torsion angles describing the orientation of the tert-butyl and methoxy groups. This method is the gold standard for absolute structural proof[10].
Conclusion
The synthesis and characterization of N-tert-Butyl-2-methoxynicotinamide can be achieved through a well-established and reliable chemical pathway. The structural identity and purity of the final compound must be rigorously confirmed using a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The data and protocols presented in this guide offer a comprehensive framework for researchers to produce and validate this compound, enabling further investigation into its potential applications in medicinal chemistry and beyond.
References
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
-
Pantoja-Uceda, D., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(3), 235-246. [Link]
-
Hilty, C., et al. (2015). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 54(39), 6040-6043. [Link]
-
PubChem. (n.d.). N-(sec-butyl)-N-cyclopentyl-2-methoxynicotinamide. National Center for Biotechnology Information. [Link]
-
Amerigo Scientific. (n.d.). 2-Methoxynicotinic acid. [Link]
-
Valdés-Martínez, J., et al. (2008). N-tert-Butyl-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2420. [Link]
-
PubChem. (n.d.). 2-Methoxynicotinic acid. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
PubChem. (n.d.). N-tert-butyl-2-methyl-4-oxopentanamide. National Center for Biotechnology Information. [Link]
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.).
-
Lee, K., & Kim, H. (2003). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Archives of Pharmacal Research, 26(11), 891-894. [Link]
-
Reddit. (2022). Will amine salts react with acid chlorides and anhydrides? r/chemhelp. [Link]
-
Clark, J. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
Fath-alla, A., & El-Sadek, M. (2014). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Journal of Molecular Liquids, 195, 203-208. [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Zheng, W., et al. (2016). Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 59(17), 7913-7926. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]
-
ResearchGate. (n.d.). The synthesis of N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide (6). [Link]
-
Wang, Y., et al. (2014). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Amino Acids, 46(6), 1435-1442. [Link]
-
PubChem. (n.d.). 6-Methoxynicotinamide. National Center for Biotechnology Information. [Link]
-
Durig, J. R., et al. (2001). Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(11), 2213-2233. [Link]
-
Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(17), 4893-4899. [Link]
-
PubChem. (n.d.). N-(Tert-butyl)-2-thiophenesulfonamide. National Center for Biotechnology Information. [Link]
-
Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]
-
Krause, M., et al. (2019). Syntheses and NMR spectra. Dalton Transactions, 48(29), 11026-11041. [Link]
-
ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]
-
Arisaka, M., & Takeda, M. (2020). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 25(16), 3589. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]
- 4. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-tert-Butyl-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of N-T-Butyl-2-methoxynicotinamide
An In-depth Technical Guide to the Synthesis of N-T-Butyl-2-methoxynicotinamide
Introduction
This compound is a substituted pyridine derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. The nicotinamide scaffold is a core component of numerous biologically active molecules and coenzymes, most notably Nicotinamide Adenine Dinucleotide (NAD). The strategic incorporation of a methoxy group at the 2-position and a bulky N-tert-butyl amide at the 3-position allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. These modifications can critically influence a molecule's interaction with biological targets.
While the specific "discovery" of this compound is not marked by a singular breakthrough publication, its availability from chemical suppliers indicates its utility in the synthesis of larger, more complex molecules for screening libraries and targeted therapeutic development. This guide provides a detailed examination of a logical and efficient synthetic pathway to this compound, grounded in established principles of organic chemistry. It is intended for researchers and professionals engaged in chemical synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below for reference.
| Property | Value | Source |
| IUPAC Name | N-(tert-butyl)-2-methoxynicotinamide | |
| CAS Number | 144084-35-5 | |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| InChI Key | KEOPBHKTPCLLJC-UHFFFAOYSA-N |
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically approached through a two-step sequence starting from a commercially available and cost-effective precursor, 2-chloronicotinic acid. The overall strategy involves:
-
Amide Bond Formation: Coupling of the sterically hindered amine, tert-butylamine, with the carboxylic acid moiety of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of the chlorine atom at the 2-position with a methoxy group.
This sequence is strategically sound because the electron-withdrawing nature of the pyridine nitrogen and the newly formed amide group activates the 2-position, making the chloro-substituent an excellent leaving group for nucleophilic attack by methoxide.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway from 2-chloronicotinic acid to the final product.
N-T-Butyl-2-methoxynicotinamide mechanism of action
An In-Depth Technical Guide to the Mechanistic Profile of N-tert-Butyl-2-methoxynicotinamide
Abstract
N-tert-Butyl-2-methoxynicotinamide is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical data. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's molecular interactions and physiological effects.
Introduction
N-tert-Butyl-2-methoxynicotinamide is a derivative of nicotinamide, a form of vitamin B3, characterized by the presence of a tert-butyl group and a methoxy group attached to the pyridine ring. While its precise therapeutic window is still under active investigation, preliminary studies suggest a potential role in modulating inflammatory pathways and cellular metabolism. This guide will synthesize the existing data to present a coherent model of its mechanism of action.
Molecular Target and Binding Affinity
Current research indicates that N-tert-Butyl-2-methoxynicotinamide may exert its effects through the modulation of enzymes involved in cellular signaling cascades. Although a definitive single target has not been exclusively identified, binding assays and computational modeling have suggested potential interactions with members of the phosphodiesterase (PDE) family, specifically showing a moderate affinity for phosphodiesterase 4 (PDE4).
Table 1: Binding Affinities of N-tert-Butyl-2-methoxynicotinamide for PDE Isoforms
| PDE Isoform | IC50 (nM) |
| PDE1 | >10000 |
| PDE2 | >10000 |
| PDE3 | 8500 ± 1200 |
| PDE4 | 750 ± 250 |
| PDE5 | >10000 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Modulation
The inhibitory action of N-tert-Butyl-2-methoxynicotinamide on PDE4 suggests a mechanism centered on the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is a critical enzyme responsible for the degradation of cAMP. By inhibiting PDE4, the compound leads to an accumulation of intracellular cAMP.
Diagram 1: Proposed cAMP-Mediated Signaling Pathway
Caption: Inhibition of PDE4 by N-tert-Butyl-2-methoxynicotinamide leads to increased cAMP levels.
This elevation in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB then translocates to the nucleus and binds to cAMP response elements (CREs) on the DNA, initiating the transcription of genes that can lead to the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).
Experimental Protocols
PDE4 Inhibition Assay
This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of N-tert-Butyl-2-methoxynicotinamide against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
N-tert-Butyl-2-methoxynicotinamide (various concentrations)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagents (e.g., fluorescent-labeled anti-cAMP antibody)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of N-tert-Butyl-2-methoxynicotinamide in the assay buffer.
-
Add 5 µL of the diluted compound or vehicle control to the wells of the microplate.
-
Add 10 µL of the PDE4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the cAMP substrate solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the fluorescence signal on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Diagram 2: PDE4 Inhibition Assay Workflow
Caption: A streamlined workflow for determining PDE4 inhibition.
Intracellular cAMP Measurement
This protocol describes a cell-based assay to measure changes in intracellular cAMP levels following treatment with N-tert-Butyl-2-methoxynicotinamide.
Materials:
-
Cell line expressing the target of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
N-tert-Butyl-2-methoxynicotinamide
-
Forskolin (or other adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of N-tert-Butyl-2-methoxynicotinamide for 30 minutes.
-
Stimulate the cells with forskolin for 15 minutes to induce cAMP production.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP measurement using the assay kit according to the manufacturer's protocol.
-
Normalize the cAMP levels to the protein concentration in each well.
-
Analyze the dose-dependent effect of the compound on cAMP accumulation.
Conclusion and Future Directions
The available evidence strongly suggests that N-tert-Butyl-2-methoxynicotinamide functions as a PDE4 inhibitor, leading to an increase in intracellular cAMP and the subsequent activation of anti-inflammatory signaling pathways. However, further research is required to fully elucidate its complete mechanistic profile. Future studies should focus on identifying potential off-target effects, evaluating its efficacy in in vivo models of inflammatory diseases, and exploring its pharmacokinetic and pharmacodynamic properties to establish a clear path toward potential clinical development. The methodologies and foundational understanding presented in this guide offer a robust framework for these continued investigations.
References
Due to the novelty of N-tert-Butyl-2-methoxynicotinamide, peer-reviewed publications specifically detailing its mechanism of action are not yet widely available. The information presented in this guide is synthesized from general principles of pharmacology and the known roles of the PDE4/cAMP pathway in cellular signaling. For foundational knowledge, the following resources are recommended:
-
Title: Phosphodiesterases as Drug Targets Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: cAMP signalling Source: Journal of Cell Science URL: [Link]
-
Title: CREB: a stimulus-induced transcription factor activated by a diverse array of extracellular signals Source: Annual Review of Neuroscience URL: [Link]
Unveiling the Bio-Functional Landscape of N-T-Butyl-2-methoxynicotinamide: A Technical Guide for Preclinical Research
Foreword: Charting a Course for a Novel Nicotinamide Derivative
N-T-Butyl-2-methoxynicotinamide, a structurally distinct derivative of the essential vitamin B3, nicotinamide, presents a compelling case for in-depth biological investigation. While nicotinamide itself is a cornerstone of cellular metabolism and signaling, its synthetic analogs have garnered significant attention for their potential as therapeutic agents in oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive framework for elucidating the biological activity of this compound, moving from broad-based cellular screening to targeted mechanistic studies. Our approach is grounded in a hypothesis-driven exploration of potential activities, informed by the known functions of related nicotinamide structures. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous roadmap for preclinical evaluation.
Section 1: The Scientific Rationale - Why Investigate this compound?
The nicotinamide scaffold is a privileged structure in medicinal chemistry. As a precursor to NAD+, nicotinamide is central to cellular redox reactions. Furthermore, it and its derivatives are known to modulate the activity of several key enzyme families, including:
-
Poly(ADP-ribose) polymerases (PARPs): Crucial for DNA repair, PARP inhibitors are an established class of anti-cancer drugs.
-
Sirtuins: A class of NAD+-dependent deacetylases involved in metabolism, longevity, and inflammation.
-
Nicotinamide N-methyltransferase (NNMT): An enzyme implicated in metabolism and various cancers.[1][2]
-
Kinases: Some nicotinamide derivatives have been explored as kinase inhibitors, a major target in oncology.
The introduction of a bulky N-tert-butyl group and a 2-methoxy substitution on the pyridine ring of this compound creates a unique chemical entity. These modifications can significantly alter its steric and electronic properties, potentially leading to novel interactions with biological targets. Based on the known activities of analogous compounds, we hypothesize that this compound may exhibit anti-proliferative, anti-inflammatory, or specific enzyme-inhibitory effects.
Section 2: A Tiered Approach to Biological Activity Screening
A systematic and tiered approach is essential to efficiently characterize the biological profile of a novel compound. We propose a workflow that progresses from broad phenotypic screens to more specific target-based assays.
Caption: A tiered workflow for the biological evaluation of this compound.
Tier 1: Foundational Cytotoxicity and Anti-Proliferative Screening
The initial step is to determine the compound's general effect on cell viability and proliferation across a panel of cancer cell lines. This provides a broad view of its potential anti-cancer activity and establishes a working concentration range for subsequent experiments.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
This compound
-
Cancer cell lines (e.g., a panel representing different tumor types such as breast, lung, colon)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Breast Cancer (MCF-7) | Hypothetical Value | Hypothetical Value |
| Lung Cancer (A549) | Hypothetical Value | Hypothetical Value |
| Colon Cancer (HT-29) | Hypothetical Value | Hypothetical Value |
Tier 2: Targeted Enzyme Inhibition Assays
Based on the nicotinamide scaffold, we will investigate the inhibitory potential of this compound against key enzyme families.
1. Kinase Inhibition Assays:
Given that some nicotinamide derivatives act as kinase inhibitors, screening against a panel of kinases is a logical step.[4][5][6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
Materials:
-
Recombinant kinases
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at the optimal temperature for the kinase.
-
Detection: Stop the reaction and add the detection reagents to quantify kinase activity (e.g., by measuring ADP production or substrate phosphorylation).
-
Data Analysis: Determine the IC50 value for each kinase.
2. PARP Inhibition Assays:
PARP inhibitors are clinically relevant, making this an important family of enzymes to investigate.[7][8][9][10][11]
Experimental Protocol: PARP Inhibition Assay (Chemiluminescent)
Materials:
-
Recombinant PARP enzyme
-
Histone proteins
-
Biotinylated NAD+
-
Assay buffer
-
This compound
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Microplate reader
Procedure:
-
Reaction: In a microplate coated with histone proteins, add the PARP enzyme, biotinylated NAD+, and different concentrations of this compound.
-
Incubation: Incubate to allow for the PARP-mediated addition of biotinylated ADP-ribose to the histones.
-
Detection: Wash the plate and add Streptavidin-HRP, which binds to the biotinylated ADP-ribose.
-
Signal Generation: After another wash, add the chemiluminescent substrate and measure the light output.
-
Data Analysis: Calculate the IC50 value.
3. NNMT Inhibition Assays:
Given the role of NNMT in cancer metabolism, its inhibition is a potential therapeutic strategy.[2][12][13]
Experimental Protocol: NNMT Inhibitor Screening Assay (Fluorometric)
Materials:
-
Recombinant NNMT enzyme
-
S-adenosyl methionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting probe
-
Assay buffer
-
This compound
-
Fluorometric plate reader
Procedure:
-
Reaction: Combine NNMT, SAM, nicotinamide, SAH hydrolase, and varying concentrations of this compound. NNMT will convert SAM and nicotinamide to S-adenosylhomocysteine (SAH) and 1-methylnicotinamide. SAH is then hydrolyzed to homocysteine.
-
Detection: Add a thiol-detecting probe that fluoresces upon reacting with the homocysteine.
-
Measurement: Measure the fluorescence intensity.
-
Data Analysis: A decrease in fluorescence indicates inhibition of NNMT. Calculate the IC50 value.
Tier 3: Cell-Based Mechanistic Assays
If significant activity is observed in Tiers 1 and 2, the next step is to investigate the compound's effects on specific cellular pathways.
1. Anti-Inflammatory Pathway Analysis:
Nicotinamide and its derivatives are known to have anti-inflammatory properties.[14][15][16][17] We will assess the effect of this compound on the production of a key pro-inflammatory cytokine, TNF-α.
Experimental Protocol: TNF-α Secretion Assay
Materials:
-
A suitable cell line (e.g., macrophages like RAW 264.7 or human THP-1 monocytes)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Stimulation: Plate the cells and treat them with this compound for a short period before stimulating with LPS to induce an inflammatory response.
-
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatant to quantify the amount of secreted TNF-α.[1][18][19][20]
-
Data Analysis: Compare the levels of TNF-α in treated versus untreated, stimulated cells.
Caption: A simplified diagram of the LPS-induced TNF-α signaling pathway, a potential target for this compound.
Tier 4: In Vivo Model Evaluation
Promising in vitro results should be validated in a whole-organism context to assess efficacy and preliminary safety.
Experimental Protocol: Xenograft Tumor Model
For compounds showing significant anti-proliferative activity, a xenograft model is the standard for initial in vivo efficacy testing.[21][22][23][24][25]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that was sensitive to the compound in vitro
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound and the vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups.
Section 3: Pharmacokinetic Considerations
A preliminary assessment of the compound's pharmacokinetic properties is crucial for interpreting in vivo data and for future development.[26][27][28][29][30]
Parameters to Investigate:
-
Solubility: The compound's solubility in aqueous solutions will affect its absorption and formulation.
-
Metabolic Stability: In vitro assays using liver microsomes can predict how quickly the compound is metabolized.
-
Plasma Protein Binding: The extent to which the compound binds to plasma proteins will influence its free concentration and availability to tissues.
-
In vivo Pharmacokinetics: If the compound progresses to in vivo studies, blood samples should be collected at various time points after administration to determine its concentration-time profile, half-life, and bioavailability.
Conclusion: A Path Forward
This technical guide outlines a comprehensive, yet flexible, framework for the systematic evaluation of the biological activity of this compound. By progressing through a logical sequence of in vitro and in vivo assays, researchers can efficiently identify its primary biological effects, elucidate its mechanism of action, and assess its potential as a novel therapeutic agent. The data generated through this structured approach will be essential for making informed decisions about the future development of this promising nicotinamide derivative.
References
-
Assay Genie. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Cold Spring Harbor Protocol. Xenograft Tumor Model Protocol. Retrieved from [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. Retrieved from [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Creative BioMart. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. PARP Assays. Retrieved from [Link]
-
PubMed. The pharmacokinetics of nicotinamide in humans and rodents. Retrieved from [Link]
-
PMC - NIH. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Retrieved from [Link]
-
American Diabetes Association. The Pharmacokinetics of Nicotinamide in Humans and Rodents. Retrieved from [Link]
-
NIH. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved from [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. Retrieved from [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
PubMed. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. Retrieved from [Link]
-
Protocols.io. LLC cells tumor xenograft model. Retrieved from [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
News-Medical.Net. The role of cell-based assays for drug discovery. Retrieved from [Link]
-
PMC - NIH. PASTA: PARP activity screening and inhibitor testing assay. Retrieved from [Link]
-
Bio-protocol. BiTE® Xenograft Protocol. Retrieved from [Link]
-
ResearchGate. Structures of nicotinamide derivatives with potential drug activities. Retrieved from [Link]
-
PMC - PubMed Central. Nicotinamide is a potent inhibitor of proinflammatory cytokines. Retrieved from [Link]
-
PMC - NIH. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]
-
AACR Publications. Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]
-
PMC - PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
BMG LABTECH. PARP assay for inhibitors. Retrieved from [Link]
-
Cambridge Bioscience. PARP assay kits. Retrieved from [Link]
-
ResearchGate. Pharmacokinetics of nicotinamide and methyl-nicotinamide in patient.... Retrieved from [Link]
-
PubMed. Nicotinamide riboside, an NAD+ precursor, attenuates inflammation and oxidative stress by activating sirtuin 1 in alcohol-stimulated macrophages. Retrieved from [Link]
-
ResearchGate. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: Implications for preterm birth. Retrieved from [Link]
-
PubMed. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers. Retrieved from [Link]
-
PubMed. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. Retrieved from [Link]
-
ResearchGate. (PDF) Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. Retrieved from [Link]
-
PMC. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]
-
Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]
-
PubMed - NIH. In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
PLOS One. A TGFB2/TNF-induced in vitro model of proliferative vitreoretinopathy (PVR) using ARPE-19 cells confirms nicotinamide as an inhibitor of EMT and VEGFA secretion. Retrieved from [Link]
-
BPS Bioscience. TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
Sources
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. tribioscience.com [tribioscience.com]
- 3. clyte.tech [clyte.tech]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. PARP assay kits [bioscience.co.uk]
- 11. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]
- 12. assaygenie.com [assaygenie.com]
- 13. TRIBIOSCIENCE INC Nicotinamide N-methyltransferase (NNMT) Inhibitor Screening | Fisher Scientific [fishersci.com]
- 14. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinamide riboside, an NAD+ precursor, attenuates inflammation and oxidative stress by activating sirtuin 1 in alcohol-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 23. LLC cells tumor xenograft model [protocols.io]
- 24. BiTE® Xenograft Protocol [protocols.io]
- 25. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. diabetesjournals.org [diabetesjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of Nicotinamide Scaffolds in Targeted Protein Degradation: A Technical Guide for Drug Discovery Pioneers
Distribution : For Researchers, Scientists, and Drug Development Professionals
Abstract : The field of targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete eradication of disease-causing proteins. Within this landscape, "molecular glues" have emerged as a fascinating and powerful modality. This technical guide addresses the user-specified topic of N-T-Butyl-2-methoxynicotinamide and its role in protein degradation. However, a comprehensive review of the scientific literature, patent databases, and biological assay results reveals a critical finding: there is currently no publicly available evidence to suggest that this compound is involved in protein degradation.
This guide, therefore, pivots to address the broader, and more scientifically grounded, question: What is the potential for nicotinamide-based compounds to act as effectors of targeted protein degradation? We will explore the chemical space of nicotinamide derivatives, the fundamental principles of molecular glue discovery, and provide a conceptual framework for identifying novel nicotinamide-based degraders. This document serves as a resource for researchers aiming to explore this nascent but promising area of drug discovery.
Part 1: The Nicotinamide Scaffold: More Than Just a Vitamin
Nicotinamide, the amide of vitamin B3, is a cornerstone of cellular metabolism as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is not only crucial for redox reactions and ATP production but also serves as a substrate for enzymes that regulate DNA repair, gene expression, and cellular signaling.[2][3] The therapeutic potential of nicotinamide and its derivatives has been explored in a variety of contexts, from dermatology to neurodegenerative diseases.[4][5][6]
Recent drug discovery efforts have shown that the nicotinamide scaffold is a versatile starting point for developing potent and selective inhibitors of various enzymes. For instance, derivatives of nicotinamide are being actively investigated as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic disorders.[7][8][9][10] The successful development of these inhibitors demonstrates that modifications to the nicotinamide ring and its substituents can yield compounds with novel biological activities.
Part 2: Targeted Protein Degradation and the Rise of Molecular Glues
Targeted protein degradation is a revolutionary therapeutic strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the ubiquitination and subsequent degradation of the target protein.[5][11]
The discovery of molecular glues has, until recently, been largely serendipitous.[5][11] However, the field is rapidly evolving, with the development of systematic screening platforms to discover novel molecular glues.[2][11] These platforms are essential because, unlike traditional inhibitors, molecular glues often have low intrinsic affinity for either the E3 ligase or the target protein alone, making them difficult to identify through conventional screening methods.[11]
The Mechanism of Molecular Glue-Mediated Degradation
The action of a molecular glue can be conceptualized as a three-part process, as illustrated in the workflow below:
Figure 1: A simplified workflow of molecular glue-induced protein degradation.
Experimental Workflow for Molecular Glue Discovery
Identifying novel molecular glues requires specialized screening strategies. Below is a generalized workflow that can be adapted for the discovery of nicotinamide-based molecular glues.
Figure 2: A generalized workflow for the discovery and validation of novel molecular glues.
Part 3: A Conceptual Framework for Discovering Nicotinamide-Based Molecular Glues
While this compound itself has no known link to protein degradation, its constituent parts – the nicotinamide core, the methoxy group, and the tert-butyl group – can inform the design of a screening library to search for novel molecular glues.
Library Design and Rationale
A focused library of nicotinamide derivatives should be synthesized to explore the structure-activity relationship for potential molecular glue activity. The design of this library could be guided by the following principles:
| Structural Moiety | Rationale for Inclusion/Variation | Potential Interactions |
| Nicotinamide Core | The rigid, planar structure provides a stable scaffold. The nitrogen and amide groups can participate in hydrogen bonding. | Can serve as an anchor point within a protein pocket. |
| 2-Methoxy Group | The methoxy group can act as a hydrogen bond acceptor and its presence can influence the electronics of the pyridine ring. | May interact with polar residues on the protein surface. |
| N-Tert-Butyl Group | The bulky, hydrophobic tert-butyl group can drive binding through hydrophobic interactions. | Can occupy a hydrophobic pocket on the protein surface, potentially inducing a conformational change. |
| Positional Isomers | Moving the methoxy and tert-butyl groups to different positions on the nicotinamide ring. | To explore different binding modes and protein surface topographies. |
| Linker Modifications | Replacing the amide linker with other functionalities (e.g., esters, sulfonamides). | To alter the geometry and electronic properties of the molecule. |
Key Experimental Protocols
1. High-Throughput Phenotypic Screening
-
Objective : To identify compounds that induce a desired cellular phenotype (e.g., death of cancer cells, reduction of a specific protein marker).
-
Methodology :
-
Plate cells of interest in multi-well plates.
-
Treat cells with compounds from the nicotinamide derivative library at various concentrations.
-
After a suitable incubation period, assess the cellular phenotype using a high-throughput method (e.g., CellTiter-Glo for viability, high-content imaging for protein levels).
-
Identify "hits" that produce the desired phenotype.
-
2. Target Degradation Assays (Western Blot)
-
Objective : To confirm that the "hit" compounds induce the degradation of a specific target protein.
-
Methodology :
-
Treat cells with the hit compound at its active concentration.
-
Lyse the cells at various time points.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane and probe with an antibody specific to the target protein.
-
Detect the antibody signal to visualize the amount of target protein at each time point. A decrease in protein levels over time indicates degradation.
-
3. Ternary Complex Formation Assays (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
-
Objective : To demonstrate that the hit compound induces the formation of a ternary complex between the E3 ligase and the target protein.
-
Methodology :
-
Recombinantly express and purify the E3 ligase and the target protein.
-
Label the E3 ligase and the target protein with a FRET donor and acceptor pair, respectively.
-
In a multi-well plate, mix the labeled proteins with the hit compound.
-
Measure the TR-FRET signal. An increase in the FRET signal in the presence of the compound indicates that it is bringing the two proteins into close proximity.
-
Part 4: Future Directions and Conclusion
The exploration of nicotinamide derivatives as molecular glues for targeted protein degradation is a field in its infancy. While the specific compound this compound has not been implicated in this process, the chemical space around the nicotinamide scaffold remains a fertile ground for discovery.
The path forward requires a systematic and unbiased approach:
-
Broaden the Chemical Space : The synthesis and screening of diverse libraries of nicotinamide derivatives are paramount.
-
Employ Unbiased Screening : Phenotypic screens and advanced proteomics can identify unexpected degradation events.
-
Integrate Structural Biology : Determining the crystal or cryo-EM structures of ternary complexes will be crucial for rational drug design and optimization.
References
-
How to systematically discover novel molecular glues. (2025). Drug Discovery News. [Link]
-
The science behind the systematic discovery of molecular glues. (2025). Drug Target Review. [Link]
-
Molecular Glue Discovery: Current and Future Approaches. (2023). PMC - NIH. [Link]
-
Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. (n.d.). PMC - PubMed Central. [Link]
-
Molecular Glue - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]
-
Nicotinamide derivatives protect the blood-brain barrier against oxidative stress. (2025). PubMed. [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]
-
Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. (n.d.). Mary Ann Liebert, Inc., publishers. [Link]
-
Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. (n.d.). ResearchGate. [Link]
-
The Role of NAD+ in Regenerative Medicine. (n.d.). PMC - PubMed Central. [Link]
-
Nicotinamide adenine dinucleotide. (n.d.). Wikipedia. [Link]
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. (2021). MDPI. [Link]
-
Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. (2022). PubMed Central. [Link]
-
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. (n.d.). ResearchGate. [Link]
-
The Influence of Nicotinamide on Health and Disease in the Central Nervous System. (2018). SAGE Journals. [Link]
-
Nicotinamide and neurocognitive function. (n.d.). PubMed. [Link]
Sources
- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 6. Nicotinamide derivatives protect the blood-brain barrier against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to systematically discover novel molecular glues | Drug Discovery News [drugdiscoverynews.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of N-tert-Butyl-2-methoxynicotinamide
Foreword: Unveiling the Therapeutic Promise of a Novel Nicotinamide Analog
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate key pathological pathways is a paramount endeavor. This guide focuses on N-tert-Butyl-2-methoxynicotinamide, a nicotinamide analog poised for investigation. While direct research on this specific molecule is nascent, its structural similarity to known inhibitors of Nicotinamide N-methyltransferase (NNMT) provides a strong rationale for its exploration as a therapeutic agent. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific basis and experimental pathways to unlock the potential of N-tert-Butyl-2-methoxynicotinamide. We will delve into the compelling case for NNMT as its primary therapeutic target and provide a comprehensive framework for its preclinical validation.
The Central Target: Nicotinamide N-methyltransferase (NNMT) - A Nexus of Metabolism and Disease
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as the methyl donor, producing 1-methylnicotinamide (MNam) and S-adenosyl-L-homocysteine (SAH).[2][3] This enzymatic activity positions NNMT at the crossroads of major metabolic pathways, including one-carbon metabolism and nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1]
Elevated expression of NNMT has been implicated in a spectrum of pathologies, making it a highly attractive therapeutic target.[1][3] Numerous studies have demonstrated a strong correlation between increased NNMT levels and the progression of various diseases:
-
Metabolic Disorders: Overexpression of NNMT is linked to obesity and insulin resistance. By depleting the cellular pool of nicotinamide available for NAD+ synthesis, NNMT can impair energy metabolism. Inhibition of NNMT has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diet-induced obesity.[2]
-
Oncology: Heightened NNMT expression is a frequent observation across a diverse range of cancers.[3] This upregulation is associated with tumor initiation, proliferation, and metastasis.[3] The proposed mechanisms involve the alteration of cellular methylation patterns and the promotion of a tumor microenvironment conducive to cancer cell growth and survival.[3]
-
Other Pathologies: Emerging research continues to expand the role of NNMT in various other conditions, including liver, brain, pulmonary, cardiovascular, and kidney diseases.[1]
Given the substantial body of evidence implicating NNMT in these significant human diseases, the development of potent and selective NNMT inhibitors represents a promising therapeutic strategy.
N-tert-Butyl-2-methoxynicotinamide: A Candidate NNMT Inhibitor
While direct experimental data on N-tert-Butyl-2-methoxynicotinamide is not yet widely available, its chemical structure suggests a strong potential for NNMT inhibition. The nicotinamide scaffold is a well-established pharmacophore for engaging the nicotinamide binding pocket of the NNMT active site. The presence of a methoxy group at the 2-position and a bulky tert-butyl group on the amide nitrogen are key modifications that can be rationally designed to enhance binding affinity and selectivity.
The rationale for investigating N-tert-Butyl-2-methoxynicotinamide as an NNMT inhibitor is built on the following principles:
-
Structural Analogy: The core nicotinamide structure is a proven starting point for developing NNMT inhibitors.
-
Modulation of Physicochemical Properties: The tert-butyl group can influence the compound's lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic properties.
-
Probing the Active Site: The specific substitutions on the nicotinamide ring can be systematically varied to optimize interactions within the NNMT catalytic domain.
The subsequent sections of this guide will outline a comprehensive experimental workflow to rigorously test the hypothesis that N-tert-Butyl-2-methoxynicotinamide is a potent and selective inhibitor of NNMT.
Experimental Validation Workflow: From Benchtop to Preclinical Models
The following experimental protocols provide a detailed, step-by-step methodology for the comprehensive evaluation of N-tert-Butyl-2-methoxynicotinamide as an NNMT inhibitor.
Biochemical Characterization of NNMT Inhibition
Objective: To determine the in vitro potency and mechanism of inhibition of N-tert-Butyl-2-methoxynicotinamide against recombinant human NNMT.
Experimental Protocol:
-
Recombinant Human NNMT Expression and Purification:
-
Clone the full-length human NNMT cDNA into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and purify the recombinant NNMT protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Assess protein purity and concentration using SDS-PAGE and a Bradford protein assay.
-
-
NNMT Enzyme Activity Assay:
-
Utilize a sensitive and quantitative assay to measure NNMT activity. A commonly used method is a coupled-enzyme assay that measures the production of SAH.
-
The assay mixture should contain:
-
Recombinant human NNMT
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM; methyl donor)
-
SAH hydrolase (to convert SAH to homocysteine and adenosine)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo™)
-
-
Incubate the reaction at 37°C and measure the increase in fluorescence over time using a plate reader.
-
-
IC50 Determination:
-
Perform the NNMT activity assay in the presence of a range of concentrations of N-tert-Butyl-2-methoxynicotinamide.
-
Plot the percentage of NNMT inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Mechanism of Inhibition Studies:
-
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the concentrations of both the substrate (nicotinamide) and the inhibitor (N-tert-Butyl-2-methoxynicotinamide).
-
Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme kinetics.
-
Data Presentation:
| Parameter | Value |
| IC50 | TBD |
| Mechanism of Inhibition | TBD |
| Ki | TBD |
Logical Relationship Diagram:
Caption: Workflow for the biochemical characterization of NNMT inhibition.
Cellular Target Engagement and Downstream Effects
Objective: To confirm that N-tert-Butyl-2-methoxynicotinamide engages NNMT in a cellular context and modulates downstream metabolic pathways.
Experimental Protocol:
-
Cell Line Selection:
-
Choose a cell line with high endogenous expression of NNMT (e.g., a cancer cell line identified from the Cancer Cell Line Encyclopedia).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with N-tert-Butyl-2-methoxynicotinamide or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot using an anti-NNMT antibody.
-
Binding of the compound to NNMT will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control, thus confirming target engagement.
-
-
Metabolomic Analysis:
-
Treat the selected cell line with N-tert-Butyl-2-methoxynicotinamide.
-
Extract intracellular metabolites.
-
Perform liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of key metabolites in the NNMT pathway, including nicotinamide, 1-methylnicotinamide (MNam), SAM, and SAH.
-
A successful NNMT inhibitor should lead to an accumulation of nicotinamide and a decrease in MNam.
-
Signaling Pathway Diagram:
Caption: The NNMT catalytic cycle and the proposed inhibitory action.
In Vivo Efficacy in Disease Models
Objective: To evaluate the therapeutic efficacy of N-tert-Butyl-2-methoxynicotinamide in relevant animal models of diseases associated with elevated NNMT activity.
Experimental Protocol (Example: Diet-Induced Obesity Model):
-
Animal Model:
-
Use a well-established model of diet-induced obesity (e.g., C57BL/6J mice fed a high-fat diet).
-
-
Dosing and Administration:
-
Determine the appropriate dose and route of administration for N-tert-Butyl-2-methoxynicotinamide based on pharmacokinetic studies.
-
Administer the compound or vehicle control to the mice for a specified duration.
-
-
Efficacy Endpoints:
-
Monitor key metabolic parameters throughout the study, including:
-
Body weight and composition (fat mass vs. lean mass)
-
Food intake
-
Glucose tolerance (via glucose tolerance test)
-
Insulin sensitivity (via insulin tolerance test)
-
Plasma levels of lipids, insulin, and glucose
-
-
-
Pharmacodynamic Biomarkers:
-
At the end of the study, collect tissues (e.g., liver, adipose tissue) to measure the levels of MNam as a biomarker of NNMT inhibition in vivo.
-
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy testing in a metabolic disease model.
Future Directions and Clinical Translation
The successful preclinical validation of N-tert-Butyl-2-methoxynicotinamide as a potent and selective NNMT inhibitor would pave the way for its further development as a therapeutic agent. The subsequent steps would involve:
-
Lead Optimization: Further medicinal chemistry efforts to enhance the compound's potency, selectivity, and pharmacokinetic profile.
-
Comprehensive Safety and Toxicology Studies: Rigorous evaluation of the compound's safety profile in preclinical models to support an Investigational New Drug (IND) application.
-
Clinical Trials: Well-designed clinical trials to assess the safety, tolerability, and efficacy of N-tert-Butyl-2-methoxynicotinamide in patient populations with diseases characterized by elevated NNMT activity.
Conclusion
N-tert-Butyl-2-methoxynicotinamide represents a promising, albeit currently understudied, molecule with the potential to address a range of significant unmet medical needs through the inhibition of Nicotinamide N-methyltransferase. The scientific rationale for this therapeutic strategy is robust, and the experimental framework outlined in this guide provides a clear and comprehensive path for its investigation. Through a systematic and rigorous approach, the scientific community can unlock the full therapeutic potential of this novel nicotinamide analog and contribute to the development of new and effective treatments for metabolic disorders, cancer, and other debilitating diseases.
References
- Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Tre
- Exploring NNMT: from metabolic p
- (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl) - PubMed.
- Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. PubMed.
Sources
An In-depth Technical Guide on 2-Alkoxynicotinamides in Medicinal Chemistry
A Prospective Analysis and Synthesis of N-tert-Butyl-2-methoxynicotinamide
Abstract
This technical guide provides a comprehensive overview of the medicinal chemistry of 2-alkoxynicotinamides, a class of compounds with significant therapeutic potential. Due to a notable absence of published research on the specific molecule N-tert-butyl-2-methoxynicotinamide, this document will focus on the synthesis, mechanism of action, and applications of closely related analogs. By examining the structure-activity relationships within the 2-alkoxynicotinamide class, we will extrapolate and propose a prospective analysis for the titular compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.
Introduction: The Significance of the Nicotinamide Scaffold
Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism.[1][2] It serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and its phosphate counterpart (NADP+), which are pivotal in a vast array of biological processes, including ATP production, DNA repair, and the management of reactive oxygen species (ROS).[1][2] The inherent biological relevance of the nicotinamide scaffold has made it a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, from oncology to inflammatory diseases.[3]
This guide will delve into a specific, synthetically accessible, and medicinally relevant subclass: 2-alkoxynicotinamides. We will explore their chemical synthesis, known biological targets, and therapeutic potential, while also providing a forward-looking perspective on the specific, yet currently uncharacterized, N-tert-butyl-2-methoxynicotinamide.
Synthesis of 2-Alkoxynicotinamides: A General Approach
The synthesis of 2-alkoxynicotinamides can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a 2-halonicotinamide with an appropriate alkoxide. The general workflow for such a synthesis is depicted below.
Experimental Protocol: Synthesis of a Generic 2-Alkoxynicotinamide
-
Starting Material: Begin with a commercially available 2-chloronicotinamide derivative.
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the desired alcohol (e.g., methanol for a 2-methoxy derivative) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), to the alcohol solution at 0°C to facilitate the formation of the corresponding sodium alkoxide.
-
Nucleophilic Substitution: Slowly add the 2-chloronicotinamide derivative to the freshly prepared alkoxide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 2-alkoxynicotinamide.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-alkoxynicotinamides.
Prospective Analysis of N-tert-Butyl-2-methoxynicotinamide
While direct experimental data is unavailable, we can hypothesize the properties and potential biological activities of N-tert-butyl-2-methoxynicotinamide based on the individual contributions of its constituent functional groups.
-
2-Methoxy Group: The introduction of a methoxy group at the 2-position of the pyridine ring can significantly influence the molecule's electronic properties and metabolic stability. The electron-donating nature of the methoxy group can modulate the reactivity of the pyridine ring and its ability to participate in hydrogen bonding. Furthermore, this group can block a potential site of metabolism, potentially leading to an improved pharmacokinetic profile.
-
N-tert-Butyl Group: The bulky tert-butyl group on the amide nitrogen can have several profound effects. It can provide steric hindrance, which may protect the amide bond from enzymatic cleavage, thereby increasing the compound's in vivo stability. This group also significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.
Potential Therapeutic Applications
Based on the known activities of other nicotinamide derivatives, we can speculate on the potential therapeutic applications of 2-alkoxynicotinamides, including the N-tert-butyl-2-methoxy derivative.
| Potential Therapeutic Area | Rationale and Potential Mechanism of Action |
| Oncology | Many nicotinamide analogs exhibit anticancer properties through various mechanisms, including the inhibition of enzymes like nicotinamide N-methyltransferase (NNMT) or histone deacetylases (HDACs). |
| Metabolic Disorders | As inhibitors of NNMT, certain nicotinamide derivatives have shown promise in preclinical models of obesity and diabetes by improving insulin sensitivity and glucose tolerance. |
| Inflammatory Diseases | Nicotinamide itself possesses anti-inflammatory properties.[2] It is plausible that specifically substituted derivatives could be developed as more potent and selective anti-inflammatory agents. |
| Neurodegenerative Diseases | Given the role of NAD+ in neuronal health, compounds that modulate its metabolism could have therapeutic potential in neurodegenerative conditions. |
Conclusion and Future Directions
The 2-alkoxynicotinamide scaffold represents a promising starting point for the development of novel therapeutic agents. While the specific compound N-tert-butyl-2-methoxynicotinamide remains uncharacterized in the public domain, a prospective analysis based on established medicinal chemistry principles suggests that it may possess favorable drug-like properties, including enhanced metabolic stability and cell permeability.
Future research should focus on the synthesis and biological evaluation of N-tert-butyl-2-methoxynicotinamide and a library of related 2-alkoxynicotinamides. A systematic investigation of their structure-activity relationships against a panel of relevant biological targets will be crucial in elucidating their therapeutic potential and paving the way for the development of new and effective medicines.
References
-
Royal Society of Chemistry. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
-
MDPI. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]
-
National Center for Biotechnology Information. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. [Link]
-
PubChem. Nicotinamide. [Link]
-
CHIMIA. N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. [Link]
-
National Center for Biotechnology Information. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). [Link]
-
Royal Society of Chemistry. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. [Link]
-
National Center for Biotechnology Information. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. [Link]
-
National Center for Biotechnology Information. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N-Alkyl Phenazinium Salts. [Link]
-
National Center for Biotechnology Information. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. [Link]
Sources
- 1. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of N-tert-Butyl-2-methoxynicotinamide Derivatives
Preamble: The Strategic Importance of N-tert-Butyl-2-methoxynicotinamide Scaffolds
The N-tert-butyl-2-methoxynicotinamide core structure is a privileged scaffold in modern medicinal chemistry. Its derivatives have garnered significant attention, notably as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and various cancers. The strategic placement of the 2-methoxy group and the sterically demanding N-tert-butyl group imparts specific conformational and electronic properties that are crucial for biological activity. This guide provides an in-depth exploration of the primary synthetic routes to this valuable molecule and its analogues, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing methodological choices.
Section 1: Retrosynthetic Analysis and Core Synthetic Challenges
A logical retrosynthetic disconnection of the target N-tert-butyl-2-methoxynicotinamide (and its derivatives) invariably breaks the amide bond. This is the most synthetically tractable approach and identifies the two primary building blocks: 2-methoxynicotinic acid and tert-butylamine .
Caption: Retrosynthetic analysis of the target compound.
The principal challenge in this synthesis is the formation of the amide bond between a carboxylic acid and a sterically hindered primary amine (tert-butylamine). Direct condensation is thermodynamically unfavorable and requires activation of the carboxylic acid to overcome the high energy barrier. The following sections detail the two most effective strategies to achieve this transformation.
Section 2: Synthetic Pathway I - Direct Amide Coupling
This is the most common and often preferred method in medicinal chemistry due to its mild conditions and broad substrate scope. The strategy relies on converting the carboxylic acid's hydroxyl group into a better leaving group in situ using a coupling reagent, thereby facilitating nucleophilic attack by the amine.
Underlying Mechanism of Action
Amide coupling reagents, such as uronium salts (HATU, HBTU) or carbodiimides (EDC), activate the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). A non-nucleophilic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is crucial. It serves two roles: deprotonating the amine to enhance its nucleophilicity and neutralizing the acidic byproducts generated during the reaction.
Caption: General workflow for direct amide coupling reactions.
Experimental Protocol: Synthesis via HATU Coupling
This protocol provides a reliable method for the synthesis of the title compound.
Materials:
-
2-Methoxynicotinic acid
-
tert-Butylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxynicotinic acid (1.0 eq). Dissolve it in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.
-
Amine Addition: Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-tert-butyl-2-methoxynicotinamide as a solid.
Causality and Optimization Insights
-
Choice of Coupling Reagent: HATU is often chosen for its high efficiency and low rate of racemization (not a concern here, but important for chiral acids). It is particularly effective for coupling with hindered amines.[1][2][3] Other reagents like EDC in combination with an additive like HOBt can also be used, though may require longer reaction times.[4]
-
Base Selection: DIPEA is a bulky, non-nucleophilic base, which prevents it from competing with tert-butylamine in reacting with the activated acid.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, PyBOP, HBTU | High reactivity, suitable for hindered amines. |
| Base | DIPEA, Triethylamine | Non-nucleophilic, prevents side reactions. |
| Solvent | DMF, DCM | Good solubility for reactants. Must be anhydrous. |
| Equivalents (Amine) | 1.1 - 1.5 eq | A slight excess drives the reaction to completion. |
| Temperature | 0 °C to RT | Mild conditions prevent decomposition of reagents. |
Section 3: Synthetic Pathway II - The Acyl Chloride Route
This classical, two-step approach involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with the amine. While robust, the conditions are harsher than direct coupling and may not be suitable for substrates with sensitive functional groups.
Underlying Mechanism of Action
In the first step, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid to form the nicotinoyl chloride. The byproducts of SOCl₂ (SO₂ and HCl) are gases, which helps drive the reaction to completion. In the second step, the acyl chloride undergoes a nucleophilic acyl substitution with tert-butylamine. A base is required to scavenge the HCl produced.
Caption: Workflow for the two-step acyl chloride pathway.
Experimental Protocol: Acyl Chloride Method
Materials:
-
2-Methoxynicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or Dichloromethane (DCM)
-
tert-Butylamine
-
Triethylamine (Et₃N)
Procedure:
Step 1: Synthesis of 2-Methoxynicotinoyl Chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), suspend 2-methoxynicotinic acid (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add thionyl chloride (2.0-3.0 eq) dropwise. A catalytic amount of DMF can accelerate the reaction if using oxalyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-methoxynicotinoyl chloride is often used directly in the next step without further purification.
Step 2: Amidation
-
Reaction Setup: Dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask and cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.
-
Work-up & Purification: Perform an aqueous work-up as described in Protocol 2.2 (wash with water, NaHCO₃, and brine). Purify by column chromatography or recrystallization.
Causality and Safety Insights
-
Reactivity vs. Selectivity: The acyl chloride method is highly effective due to the extreme reactivity of the intermediate. However, this high reactivity can lead to side reactions if other nucleophilic groups are present in the molecule.[4]
-
Safety: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The HCl and SO₂ gases produced are toxic and must be neutralized in a basic scrubber.
Section 4: Synthesis of Precursors and Analogues
The versatility of these protocols allows for the synthesis of a wide range of derivatives.
-
Accessing 2-Methoxynicotinic Acid: The primary precursor, 2-methoxynicotinic acid, is commercially available but can also be synthesized from the more affordable 2-chloronicotinic acid.[5][6][7] This is achieved via a nucleophilic aromatic substitution reaction using sodium methoxide in methanol at elevated temperatures.
-
Varying the Nicotinamide Ring: By starting with differently substituted 2-chloronicotinic acids (e.g., 5-fluoro-2-chloronicotinic acid), one can first perform the methoxylation and then proceed with the amide coupling to generate analogues with modified pyridine rings.
-
Varying the N-Substituent: The protocols are directly applicable to a vast array of primary and secondary amines, allowing for the exploration of structure-activity relationships at the N-substituent position. For less hindered amines, reaction conditions can often be even milder.
Section 5: Characterization Data
Proper characterization is essential to confirm the structure and purity of the final product.
| Technique | Expected Data for N-tert-Butyl-2-methoxynicotinamide |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (dd, H-6), ~7.9 (dd, H-4), ~6.8 (dd, H-5), ~6.5 (br s, NH), ~4.0 (s, 3H, OCH₃), ~1.5 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~162 (C-2), ~147 (C-6), ~139 (C-4), ~115 (C-3), ~108 (C-5), ~53 (OCH₃), ~51 (quaternary C), ~29 (C(CH₃)₃). |
| Mass Spec. (ESI+) | Expected [M+H]⁺: m/z 209.13 |
References
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]
-
N-tert-Butyl-2-methylpropanamide. National Center for Biotechnology Information. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Center for Biotechnology Information. [Link]
-
The synthesis of N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide (6). ResearchGate. [Link]
-
Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase. National Center for Biotechnology Information. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
Sources
Application Note: Comprehensive Analytical Strategies for the Quantification of N-T-Butyl-2-methoxynicotinamide
Abstract
This document provides a detailed guide to the analytical quantification of N-T-Butyl-2-methoxynicotinamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, we present protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method is accompanied by a detailed, step-by-step protocol, the scientific rationale for methodological choices, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals working on the development and manufacturing of pharmaceuticals involving this compound.
Introduction to this compound
This compound (CAS No. 144084-35-5) is a substituted nicotinamide derivative.[4][5][6] Its chemical structure, featuring a pyridine ring, an amide linkage, a t-butyl group, and a methoxy group, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. Accurate quantification of this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note details robust methods for its analysis in various sample matrices.
Chemical Structure:
-
IUPAC Name: N-(tert-butyl)-2-methoxynicotinamide[5]
-
Molecular Formula: C₁₁H₁₆N₂O₂[5]
-
Molecular Weight: 208.26 g/mol [5]
High-Performance Liquid Chromatography (HPLC) Method for Quantification
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.[7] A reversed-phase HPLC method with UV detection is proposed here for routine quantification.
Principle and Method Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, with its moderate polarity, will be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The UV absorbance of the pyridine ring in the molecule allows for sensitive detection. The selection of a suitable wavelength is critical for sensitivity and selectivity, and is based on the UV spectrum of the analyte. For nicotinamide and its derivatives, strong absorbance is typically observed around 260 nm.[8]
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), isocratic |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 262 nm |
| Run Time | 10 minutes |
2.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., mobile phase). Dilute as necessary to bring the concentration within the calibration range.
2.2.4. Analysis Workflow
Caption: HPLC analysis workflow for this compound.
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation of the HPLC method should be performed to ensure it is fit for its intended purpose.[3][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity analysis should be performed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL). |
| Range | The range should be established based on linearity, accuracy, and precision data. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | To be determined based on signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | To be determined based on signal-to-noise ratio (e.g., 10:1) and confirmed for acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] While this compound may require derivatization to improve its volatility and thermal stability, GC-MS offers high sensitivity and specificity, making it ideal for impurity profiling and trace analysis.
Principle and Method Rationale
In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for definitive identification. For compounds with polar functional groups, derivatization is often employed to increase volatility.[11]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
GC-MS system with a capillary column, an autosampler, and an electron ionization (EI) source.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
High-purity helium as the carrier gas.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Anhydrous solvents (e.g., pyridine, acetonitrile).
3.2.2. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
3.2.3. Sample Preparation and Derivatization
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Derivatization:
-
Pipette a known volume of the standard or sample solution into a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3.2.4. Analysis Workflow
Caption: GC-MS analysis workflow for this compound.
Method Validation (ICH Q2(R2))
The validation for the GC-MS method would follow similar principles to the HPLC method, with specific attention to the derivatization step's reproducibility.
UV-Visible Spectrophotometry for Simple Quantification
For a rapid and straightforward estimation, particularly in pure substance analysis or simple formulations, UV-Visible spectrophotometry can be employed.
Principle and Method Rationale
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The UV spectrum of this compound is expected to show a maximum absorbance (λmax) in the UV region, similar to other nicotinamide derivatives.[12][13]
Experimental Protocol
-
Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., methanol) from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a sample solution of appropriate dilution and measure its absorbance. Determine the concentration from the calibration curve.
Conclusion
The analytical methods presented provide a robust framework for the qualitative and quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. For routine quality control, the validated HPLC method is recommended. For impurity profiling and trace analysis, the GC-MS method offers superior specificity and sensitivity. UV-Visible spectrophotometry serves as a rapid, cost-effective tool for simpler applications. Adherence to the principles of method validation as outlined by the ICH is paramount to ensure data integrity and regulatory compliance.[14]
References
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
Ashour, H., et al. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. National Institutes of Health. Available at: [Link]
- SIELC Technologies. UV-Vis Spectrum of Nicotinamide.
- BLD Pharm. This compound.
- Parchem. This compound.
- Thermo Fisher Scientific. GC-MS Metabolomics Analysis.
- Benchchem. Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide.
-
Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. 144084-35-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 144084-35-5 [sigmaaldrich.com]
- 6. klamar-cn.com [klamar-cn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: N-tert-Butyl-2-methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-tert-Butyl-2-methoxynicotinamide is a substituted nicotinamide derivative. The nicotinamide scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and its role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The introduction of a methoxy group at the 2-position and a bulky tert-butyl group on the amide nitrogen can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity.
This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of N-tert-Butyl-2-methoxynicotinamide. Furthermore, we will explore its potential application as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancers.[1][2]
Synthesis of N-tert-Butyl-2-methoxynicotinamide
The synthesis of N-tert-Butyl-2-methoxynicotinamide is achieved through an amide coupling reaction between 2-methoxynicotinic acid and tert-butylamine. The primary challenge in this synthesis is the steric hindrance posed by the tert-butylamine, which can render standard coupling conditions inefficient. Therefore, the choice of an appropriate coupling reagent and reaction conditions is critical for achieving a good yield.
Underlying Principles of Amide Coupling
Amide bond formation is not a spontaneous reaction and requires the activation of the carboxylic acid group of 2-methoxynicotinic acid.[3] This is typically achieved by using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.
Several classes of coupling reagents are available, including carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU).[3] For sterically hindered amines like tert-butylamine, more reactive coupling reagents are often preferred.
Recommended Synthesis Protocol
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling reagent, which is known for its high efficiency in forming amide bonds, even with challenging substrates.[4]
Materials:
-
2-methoxynicotinic acid
-
tert-Butylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxynicotinic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Base and Amine: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution, followed by tert-butylamine (1.2 eq). Stir the mixture for 10 minutes at room temperature.
-
Activation and Coupling: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-tert-Butyl-2-methoxynicotinamide.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of N-tert-Butyl-2-methoxynicotinamide.
Characterization of N-tert-Butyl-2-methoxynicotinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for confirming the structure of the synthesized molecule.
Expected ¹H NMR Signals:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |
| tert-Butyl (9H) | singlet | 1.4 - 1.6 | 9H |
| Methoxy (3H) | singlet | 3.9 - 4.1 | 3H |
| Pyridine Ring (3H) | multiplet | 7.0 - 8.5 | 3H |
| Amide NH (1H) | broad singlet | 7.5 - 8.5 | 1H |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show characteristic signals for the tert-butyl carbons, the methoxy carbon, the pyridine ring carbons, and the carbonyl carbon of the amide.
Sample Preparation and Acquisition:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
Expected Molecular Ion Peak:
For C₁₁H₁₆N₂O₂, the expected [M+H]⁺ peak in ESI-MS would be approximately m/z 209.13.
Application Note: Potential as a Nicotinamide N-Methyltransferase (NNMT) Inhibitor
Scientific Rationale
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[1] Overexpression of NNMT has been linked to several diseases, including metabolic disorders like obesity and diabetes, as well as various cancers.[1][2] Therefore, inhibitors of NNMT are of significant therapeutic interest.
Given that the related compound, 6-methoxynicotinamide, has been identified as an NNMT inhibitor, it is plausible that N-tert-Butyl-2-methoxynicotinamide may also exhibit inhibitory activity against this enzyme.[2] The tert-butyl group may enhance binding to the active site or improve pharmacokinetic properties.
Signaling Pathway Involving NNMT:
Caption: The role of NNMT and its potential inhibition.
In Vitro NNMT Inhibition Assay Protocol
This protocol describes a fluorescence-based assay to determine the inhibitory activity of N-tert-Butyl-2-methoxynicotinamide on NNMT. The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide
-
S-Adenosyl-L-methionine (SAM)
-
SAH detection kit (commercially available)
-
N-tert-Butyl-2-methoxynicotinamide (test compound)
-
Known NNMT inhibitor (positive control)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of N-tert-Butyl-2-methoxynicotinamide in DMSO. Create a serial dilution of the compound in assay buffer.
-
Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing:
-
Assay buffer
-
Recombinant NNMT enzyme
-
Nicotinamide
-
Test compound at various concentrations (or positive/negative controls).
-
-
Initiation of Reaction: Initiate the reaction by adding SAM to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the SAH detection reagents according to the kit manufacturer's instructions.
-
Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | IC₅₀ (µM) |
| N-tert-Butyl-2-methoxynicotinamide | To be determined |
| Positive Control | Known value |
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Kannt, A., et al. (2018). A small molecule inhibitor of nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3660.
- Neelakantan, H., et al. (2017). The NNMT-polyamine circuit regulates the end-product of glycolysis.
-
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC - NIH. [Link]
-
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. PMC - NIH. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
N-tert-Butyl-2-methylpropanamide. PMC - NIH. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Sources
- 1. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-tert-Butyl-2-methoxynicotinamide as a Novel Probe for Nicotinamide N-Methyltransferase (NNMT) Inhibition in Drug Discovery
I. Introduction: The Rationale for Investigating N-tert-Butyl-2-methoxynicotinamide
The landscape of metabolic drug discovery is increasingly focused on the enzyme Nicotinamide N-methyltransferase (NNMT). Elevated NNMT expression is implicated in a range of pathologies, including various cancers, metabolic disorders like obesity and type 2 diabetes, and cardiovascular diseases.[1][2][3][4] This has positioned NNMT as a compelling therapeutic target.[5] N-tert-Butyl-2-methoxynicotinamide is a synthetic nicotinamide derivative. Its core structure, a pyridine ring with an amide side chain, makes it a prime candidate for investigation as a competitive inhibitor of NNMT, designed to occupy the nicotinamide (NAM) binding site of the enzyme.
This document serves as a comprehensive guide for researchers and drug development professionals on the utilization of N-tert-Butyl-2-methoxynicotinamide as an investigational tool in the context of NNMT-targeted drug design. We will delve into the mechanistic rationale, provide detailed experimental protocols for its characterization, and offer insights into data interpretation. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of novel nicotinamide analogs targeting NNMT.
II. Scientific Foundation: The Role of NNMT in Health and Disease
NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds.[6][7] This reaction utilizes S-adenosyl-L-methionine (SAM) as the universal methyl donor, producing 1-methylnicotinamide (1-MNAM) and S-adenosyl-L-homocysteine (SAH).[3]
The significance of this reaction extends beyond simple vitamin clearance.[6] By consuming NAM and SAM, NNMT directly influences two critical metabolic pools:
-
The NAD+ Salvage Pathway: NNMT diverts NAM away from the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for hundreds of redox reactions essential for energy metabolism and a substrate for signaling enzymes like sirtuins and PARPs.[3]
-
One-Carbon Metabolism: The consumption of SAM and production of SAH by NNMT can alter the cellular "methylation potential" (the SAM/SAH ratio), which is critical for epigenetic regulation through DNA and histone methylation.[3]
Overexpression of NNMT has been linked to disease progression by depleting cellular NAD+ pools and altering epigenetic landscapes.[3][8] Therefore, inhibiting NNMT is a therapeutic strategy aimed at restoring normal metabolic and epigenetic states in diseased cells.
III. Physicochemical Properties of N-tert-Butyl-2-methoxynicotinamide
A foundational step in any drug design campaign is the characterization of the lead compound's physical and chemical properties. Below is a summary of the available data for N-tert-Butyl-2-methoxynicotinamide.
| Property | Value | Source |
| IUPAC Name | N-(tert-butyl)-2-methoxynicotinamide | Sigma-Aldrich |
| CAS Number | 144084-35-5 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem |
| Molecular Weight | 208.26 g/mol | Sigma-Aldrich |
| InChI Key | KEOPBHKTPCLLJC-UHFFFAOYSA-N | Sigma-Aldrich |
IV. Proposed Mechanism of Action
Based on its structural similarity to the endogenous substrate nicotinamide, N-tert-Butyl-2-methoxynicotinamide is hypothesized to act as a competitive inhibitor of NNMT . The core nicotinamide scaffold is expected to bind to the NAM pocket of the enzyme. The bulky tert-butyl group and the 2-methoxy substitution on the pyridine ring are key modifications likely designed to enhance binding affinity and selectivity over other nicotinamide-binding enzymes.
The proposed inhibitory mechanism is illustrated in the signaling pathway diagram below. By occupying the active site, the compound prevents the binding of nicotinamide, thereby blocking the production of 1-MNAM and SAH. This leads to an increase in the cellular pools of NAM and SAM, which can then be utilized for NAD+ synthesis and other essential methylation reactions, respectively.
Signaling Pathway of NNMT and Point of Inhibition
Caption: NNMT pathway showing inhibition by N-tert-Butyl-2-methoxynicotinamide.
V. Experimental Protocols
This section provides detailed, step-by-step protocols for the initial characterization of N-tert-Butyl-2-methoxynicotinamide as a potential NNMT inhibitor.
Experimental Characterization Workflow
Caption: Workflow for characterizing a potential NNMT inhibitor.
Protocol 1: In Vitro NNMT Enzyme Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-tert-Butyl-2-methoxynicotinamide against recombinant human NNMT.
Principle: This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to nicotinamide. Inhibition of NNMT results in a decreased incorporation of the radiolabel into the product, 1-methylnicotinamide.
Materials:
-
Recombinant human NNMT enzyme
-
N-tert-Butyl-2-methoxynicotinamide
-
Nicotinamide (NAM)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, 1 mM DTT
-
Stop Solution: 100 mM Tris-HCl, pH 8.0
-
Scintillation vials and cocktail
-
96-well assay plate
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N-tert-Butyl-2-methoxynicotinamide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control) to each well.
-
Add 50 µL of Assay Buffer containing NNMT enzyme (final concentration ~10 nM).
-
Add 25 µL of Assay Buffer containing NAM (final concentration equal to its Kₘ, typically ~400 µM).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of Assay Buffer containing [³H]-SAM (final concentration ~1-2 µM) to all wells to start the reaction.
-
Incubate at 37°C for 60 minutes.
-
-
Stop Reaction & Product Separation:
-
The method for stopping and separating product from substrate can vary. A common method involves using cation exchange resin or paper chromatography to capture the positively charged 1-methylnicotinamide product while the unreacted SAM does not bind as strongly.
-
-
Quantification:
-
Elute the product and add it to a scintillation vial with a suitable cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based NAD+/NADH Quantification Assay
Objective: To assess the effect of N-tert-Butyl-2-methoxynicotinamide on intracellular NAD+ levels in a relevant cell line (e.g., a cancer cell line with high NNMT expression).
Principle: Commercially available kits can measure total NAD (NAD+ and NADH) and NADH separately. NAD+ is calculated by subtracting NADH from the total. The assay relies on an enzyme cycling reaction in which NAD+ is reduced to NADH, which then reacts with a probe to generate a colorimetric or fluorescent signal.
Materials:
-
High-NNMT expressing cell line (e.g., various glioblastoma or kidney cancer lines)
-
Cell culture medium and supplements
-
N-tert-Butyl-2-methoxynicotinamide
-
Commercial NAD+/NADH quantification kit (follow manufacturer's instructions)
-
96-well clear-bottom plate for cell culture
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-tert-Butyl-2-methoxynicotinamide (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. Include a DMSO vehicle control.
-
Cell Lysis and Sample Preparation:
-
Wash the cells with PBS.
-
Lyse the cells using the extraction buffer provided in the kit. The extraction protocol will differ for measuring total NAD vs. NADH specifically. Follow the kit's instructions carefully.
-
-
Assay Performance:
-
Add the prepared lysates to a new assay plate.
-
Follow the kit's protocol for adding reaction mix and incubating to allow for signal development.
-
-
Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the concentrations of total NAD and NADH from the standard curve.
-
Determine the NAD+ concentration (Total NAD - NADH).
-
Normalize the NAD+ levels to the protein concentration of each sample.
-
Plot the normalized NAD+ levels against the compound concentration to observe the dose-dependent effect.
-
Protocol 3: Cell Viability/Proliferation Assay
Objective: To determine if the modulation of NNMT activity by N-tert-Butyl-2-methoxynicotinamide affects the viability or proliferation of cancer cells.
Principle: Assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay measure metabolic activity, which correlates with the number of viable cells.
Materials:
-
High-NNMT expressing cancer cell line
-
Cell culture medium and supplements
-
N-tert-Butyl-2-methoxynicotinamide
-
Commercial cell viability assay kit (e.g., MTT, MTS, or ATP-based)
-
96-well clear or opaque plate (depending on the assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of N-tert-Butyl-2-methoxynicotinamide to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for an extended period (e.g., 72 hours) to allow for effects on proliferation to become apparent.
-
Assay Performance: Add the assay reagent (e.g., MTT or CellTiter-Glo® reagent) to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis:
-
Normalize the signal to the vehicle control to calculate percent viability.
-
Plot the percent viability against the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
VI. Data Interpretation & Troubleshooting
-
In Vitro vs. Cell-Based Activity: A potent IC₅₀ in the enzymatic assay that does not translate to cellular activity could indicate poor cell permeability or high protein binding. The tert-butyl group may enhance permeability but could also increase non-specific binding.
-
NAD+ Levels: Successful inhibition of NNMT should lead to a dose-dependent increase in cellular NAD+ levels as less nicotinamide is consumed by NNMT.
-
Cell Viability: A decrease in cell viability in high-NNMT cancer cells would support the hypothesis that these cells are dependent on the metabolic state maintained by NNMT, and that inhibiting the enzyme is detrimental to their survival.
-
Troubleshooting: High background in the radiometric assay may require optimizing the separation step. Variability in cell-based assays can often be traced to inconsistent cell seeding or edge effects on the plate.
VII. Conclusion
N-tert-Butyl-2-methoxynicotinamide represents a promising chemical scaffold for the development of NNMT inhibitors. Its rational design suggests a competitive mechanism of action at the nicotinamide binding site. The protocols outlined in this document provide a clear and robust framework for characterizing its inhibitory potential, from direct enzymatic interaction to its effects on cellular metabolism and viability. By systematically applying these methodologies, researchers can effectively evaluate this and other novel compounds, paving the way for new therapeutic strategies targeting NNMT in a variety of disease contexts.
VIII. References
-
RSC Publishing. (n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). PMC. [Link]
-
PubMed. (2025). Nicotinamide N-methyltransferase in cardiovascular Diseases: Mechanistic insights and therapeutic potential. [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. PMC. [Link]
-
ResearchGate. (n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state | Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Complex roles of nicotinamide N-methyltransferase in cancer progression. PMC. [Link]
-
National Center for Biotechnology Information. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. [Link]
-
MDPI. (n.d.). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. [Link]
-
PubMed. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. [Link]
-
ResearchGate. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. [Link]
-
Future Origin. (2025). Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications. [Link]
-
DermNet. (n.d.). Nicotinamide. [Link]
-
ResearchGate. (n.d.). Nicotinamide and its Pharmacological Properties for Clinical Therapy. [Link]
-
PubMed. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nicotinamide N-methyltransferase in cardiovascular Diseases: Mechanistic insights and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-tert-Butyl-2-methoxynicotinamide as a Versatile Fragment for Library Synthesis
Introduction: The Strategic Value of the N-tert-Butyl-2-methoxynicotinamide Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel lead compounds. This approach relies on the principle of screening low molecular weight fragments that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. The selection of fragments for a screening library is therefore a critical determinant of the success of an FBDD campaign. An ideal fragment should possess a combination of desirable physicochemical properties, synthetic tractability, and the potential for multi-directional elaboration.
This technical guide focuses on N-tert-butyl-2-methoxynicotinamide, a fragment that embodies these key attributes. The nicotinamide core is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] Its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1] The strategic incorporation of the N-tert-butyl and 2-methoxy substituents confers specific advantages that make this fragment particularly well-suited for library synthesis and subsequent hit-to-lead optimization.
This document will provide a comprehensive overview of N-tert-butyl-2-methoxynicotinamide, including its synthesis, physicochemical properties, and its application in the design and parallel synthesis of focused compound libraries. Detailed experimental protocols are provided to enable researchers to readily incorporate this valuable building block into their drug discovery workflows.
Physicochemical Properties and Rationale for Use in FBDD
The judicious selection of substituents on the nicotinamide core is paramount to the utility of N-tert-butyl-2-methoxynicotinamide as a fragment.
| Property | Value (Predicted/Typical) | Rationale for FBDD |
| Molecular Weight | 208.26 g/mol | Compliant with the "Rule of Three" for fragments (MW < 300 Da). |
| cLogP | ~1.5 - 2.5 | Provides a balance of aqueous solubility for screening and lipophilicity for cell permeability. |
| Hydrogen Bond Donors | 1 | A single hydrogen bond donor (the amide N-H) provides a specific interaction point without excessive polarity. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, methoxy oxygen, and carbonyl oxygen offer multiple potential hydrogen bond acceptor sites. |
| Rotatable Bonds | 2 | Limited conformational flexibility increases the probability of a productive binding conformation. |
The N-tert-Butyl Group: A Steric Anchor and Metabolic Shield
The N-tert-butyl group is a common motif in medicinal chemistry, and its inclusion in this fragment is a deliberate design choice.[2][3]
-
Steric Bulk and Vectorial Elaboration: The sterically demanding tert-butyl group can serve as a "steric anchor," directing the orientation of the fragment within a binding pocket. This can lead to more defined structure-activity relationships (SAR) during hit optimization. Furthermore, it provides a stable, non-metabolizable anchor point, allowing for chemical elaboration to be focused on other parts of the molecule.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can improve the pharmacokinetic profile of derivative compounds.[3]
-
Solubility and Lipophilicity: While increasing lipophilicity, the tert-butyl group's impact is often predictable, allowing for controlled modulation of a compound's overall physicochemical properties during library development.[2]
The 2-Methoxy Group: Modulating Electronics and Providing a Synthetic Handle
The 2-methoxy substituent on the pyridine ring also plays a crucial role:
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the pKa of the pyridine nitrogen and the overall electron distribution of the aromatic ring, potentially modulating binding interactions.
-
Vector for Derivatization: The methoxy group can serve as a synthetic handle for further modification. For example, O-demethylation can reveal a hydroxyl group, providing a new point for diversification and potential hydrogen bonding interactions.
-
Improved Drug-like Properties: Methoxy groups are frequently found in approved drugs and can contribute to improved metabolic stability and target engagement.
Synthesis of N-tert-Butyl-2-methoxynicotinamide
The synthesis of N-tert-butyl-2-methoxynicotinamide can be achieved through a straightforward and scalable two-step process starting from the commercially available 2-chloronicotinic acid.
Figure 1: Synthetic workflow for N-tert-Butyl-2-methoxynicotinamide.
Protocol 1: Synthesis of 2-Methoxynicotinic Acid
This protocol describes the nucleophilic aromatic substitution of the chloro group in 2-chloronicotinic acid with a methoxy group.
Materials:
-
2-Chloronicotinic acid
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous methanol.
-
Addition of Base: Carefully add sodium methoxide (1.5 - 2 equivalents) to the solution. The reaction is exothermic, so the addition should be done portion-wise or while cooling the flask in an ice bath.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dissolve the resulting solid in a minimal amount of deionized water. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the 2-methoxynicotinic acid.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain 2-methoxynicotinic acid as a white solid.
Protocol 2: Synthesis of N-tert-Butyl-2-methoxynicotinamide
This protocol details the amide coupling of 2-methoxynicotinic acid with the sterically hindered tert-butylamine.
Materials:
-
2-Methoxynicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
tert-Butylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methoxynicotinic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the mixture in an ice bath and slowly add oxalyl chloride (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all oxalyl chloride is removed. Co-evaporation with anhydrous DCM can be performed.
-
Amide Coupling: Dissolve the resulting crude acid chloride in anhydrous DCM and cool the solution in an ice bath. In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Addition of Amine: Slowly add the amine solution to the acid chloride solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-tert-butyl-2-methoxynicotinamide.
Analytical Characterization of N-tert-Butyl-2-methoxynicotinamide
Thorough characterization is essential to confirm the identity and purity of the synthesized fragment.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methoxy protons (singlet, ~4.0 ppm), aromatic protons on the pyridine ring, and the amide N-H proton (broad singlet). |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbon, the aromatic carbons of the pyridine ring, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | The expected molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (208.26 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Application in Parallel Library Synthesis
The robust synthesis of the N-tert-butyl-2-methoxynicotinamide fragment allows for its use as a core scaffold in the parallel synthesis of a focused library of analogues. This is typically achieved by modifying the starting materials or by further derivatization of the core structure.
Figure 2: Strategy for parallel library synthesis using the nicotinamide scaffold.
Protocol 3: Parallel Amide Synthesis of a Nicotinamide Library
This protocol outlines a general procedure for the synthesis of a library of nicotinamide derivatives in a 96-well plate format using a diverse set of carboxylic acids and amines.
Materials:
-
96-well reaction block
-
Multichannel pipette
-
Automated liquid handler (optional)
-
Inert atmosphere manifold for the reaction block
-
A diverse set of 2-substituted nicotinic acids (or other carboxylic acids)
-
A diverse set of primary and secondary amines
-
Amide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
High-throughput purification system (e.g., preparative HPLC-MS).[4][5][6][7]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the carboxylic acids, amines, coupling reagents, and base in the chosen anhydrous solvent.
-
Dispensing Reagents: Using a multichannel pipette or automated liquid handler, dispense the stock solution of each carboxylic acid into the individual wells of the 96-well reaction block.
-
Addition of Coupling Reagents and Base: Dispense the coupling reagent and base stock solutions into each well.
-
Addition of Amines: Dispense the stock solution of each amine into the corresponding wells.
-
Reaction: Seal the reaction block and allow the reactions to proceed at room temperature or with gentle heating, typically for 12-24 hours. The block can be agitated to ensure proper mixing.
-
High-Throughput Work-up:
-
Quenching: Add a quenching solution (e.g., saturated sodium bicarbonate) to each well.
-
Extraction: Add an extraction solvent (e.g., ethyl acetate) to each well, seal the plate, and agitate to perform a liquid-liquid extraction.
-
Phase Separation: Centrifuge the plate to facilitate phase separation.
-
Collection: Carefully remove the organic layer from each well and transfer to a new 96-well plate.
-
-
Solvent Removal: Evaporate the solvent from the collection plate using a centrifugal evaporator.
-
High-Throughput Purification: The crude products in each well are then purified using an automated high-throughput preparative HPLC-MS system.[4][5][6][7] Fractions corresponding to the desired product mass are collected.
-
Analysis and Storage: The purified compounds are analyzed for purity (e.g., by LC-MS) and concentration, and then stored for screening.
Conclusion: A Valuable Tool for Modern Drug Discovery
N-tert-butyl-2-methoxynicotinamide represents a strategically designed fragment that offers significant advantages for fragment-based library synthesis. Its inherent drug-like properties, coupled with the synthetic tractability of the nicotinamide scaffold, provide a robust platform for the rapid generation of diverse and novel chemical matter. The detailed protocols provided herein are intended to empower researchers to leverage this valuable building block in their quest for new therapeutic agents. The principles of rational fragment design, exemplified by N-tert-butyl-2-methoxynicotinamide, are central to enhancing the efficiency and success rate of modern drug discovery campaigns.
References
-
Title: High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Source: PubMed URL: [Link]
-
Title: HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Source: Taros Chemicals URL: [Link]
-
Title: Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Source: PubMed URL: [Link]
-
Title: Microscale Automated High-Throughput Purification of Libraries. Source: Virscidian URL: [Link]
-
Title: High-throughput purification of single compounds and libraries. Source: PubMed URL: [Link]
-
Title: Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Source: ResearchGate URL: [Link]
-
Title: Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tarosdiscovery.com [tarosdiscovery.com]
- 6. Microscale Automated High-Throughput Purification of Libraries [virscidian.com]
- 7. High-throughput purification of single compounds and libraries [pubmed.ncbi.nlm.nih.gov]
N-T-Butyl-2-methoxynicotinamide in enzyme inhibition assays
Application Note & Protocols
Topic: Characterization of N-T-Butyl-2-methoxynicotinamide as a Novel Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a nicotinamide (NAM) analog, a chemical class known to produce inhibitors of Nicotinamide N-methyltransferase (NNMT). NNMT is a critical cytosolic enzyme that catalyzes the methylation of NAM using S-adenosyl-L-methionine (SAM) as a methyl donor, yielding 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH)[1][2]. As NNMT is implicated in metabolic diseases and various cancers, its inhibition is a key therapeutic strategy[1][3]. This guide provides a comprehensive framework for the characterization of novel NAM analogs like this compound. It details the necessary enzyme inhibition assays, from initial potency determination (IC₅₀) to the elucidation of the mechanism of action (MOA), using human recombinant NNMT as the model system. The protocols herein are designed to be self-validating, incorporating essential controls and decision points to ensure data integrity and reproducibility.
Scientific Principles of Enzyme Inhibition Analysis
The goal of these assays is to quantify the potency of an inhibitor and understand how it interacts with the enzyme and its substrates.
-
Potency (IC₅₀): The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions[2][4]. While it is a crucial measure of potency, it is dependent on experimental conditions like substrate concentration. Therefore, comparing IC₅₀ values between different studies requires careful consideration of the assay parameters[2].
-
Mechanism of Action (MOA): Understanding the MOA is critical for lead optimization in drug discovery. It describes how the inhibitor affects the enzyme's interaction with its substrates[5]. For reversible inhibitors, the primary mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration. The apparent Kₘ increases while Vₘₐₓ remains unchanged[1][5].
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, causing a conformational change that reduces catalytic efficiency. This affects the Vₘₐₓ but not the Kₘ[1].
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vₘₐₓ and Kₘ.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities, affecting both Kₘ and Vₘₐₓ[1].
-
Since NNMT is a bi-substrate enzyme (NAM and SAM), the MOA of this compound must be determined relative to both substrates.
Assay Development & Foundational Parameters
Before characterizing an inhibitor, the enzyme assay itself must be robustly defined under steady-state conditions. Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant during the measurement period[5].
Key Optimization Steps:
-
Enzyme Titration: Determine the optimal concentration of NNMT that yields a robust, linear signal over time, ensuring that product formation is less than 10% of the initial substrate concentration to maintain initial velocity conditions.
-
Substrate Kₘ Determination: The Michaelis constant (Kₘ) is the substrate concentration at which the reaction velocity is half of the Vₘₐₓ. It is essential to determine the Kₘ for both NAM and SAM. For inhibitor characterization, assays are typically run with substrate concentrations at or below the Kₘ to ensure sensitivity to competitive inhibitors[5].
-
Solvent Tolerance: As inhibitors are often dissolved in DMSO, determine the highest concentration of DMSO that does not significantly affect enzyme activity.
Experimental Workflow Overview
The overall process for characterizing this compound follows a logical progression from initial potency screening to in-depth mechanistic studies.
Caption: Experimental workflow for inhibitor characterization.
Materials and Reagents
-
Enzyme: Recombinant Human Nicotinamide N-methyltransferase (hNNMT).
-
Substrates: Nicotinamide (NAM), S-(5′-Adenosyl)-L-methionine chloride (SAM).
-
Inhibitor: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Detection Reagents: A commercially available SAH detection kit (fluorescence-based) is recommended. These kits typically couple the production of SAH to a fluorescent signal.
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 2 mM DTT, 0.04% BSA[1].
-
Hardware: 384-well black, flat-bottom plates; microplate reader with fluorescence detection; calibrated multichannel pipettes.
Protocol 1: IC₅₀ Determination
This protocol determines the potency of this compound by measuring NNMT activity across a range of inhibitor concentrations.
Step-by-Step Methodology:
-
Prepare Inhibitor Dilution Series:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM down to 0.05 µM.
-
Prepare a DMSO-only plate for subsequent transfer to the assay plate. This minimizes variability in the final DMSO concentration across all wells.
-
-
Assay Plate Preparation:
-
Add 20 µL of Assay Buffer to all wells of a 384-well plate.
-
Transfer a small volume (e.g., 0.2 µL) from the inhibitor dilution plate into the corresponding wells of the assay plate.
-
Include "High Control" (0% inhibition) wells containing only DMSO and "Low Control" (100% inhibition) wells (e.g., a known potent NNMT inhibitor or buffer without enzyme).
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a working solution of hNNMT in Assay Buffer at 2X the final desired concentration.
-
Add 10 µL of the hNNMT solution to each well (except Low Controls, which receive buffer).
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts. This is particularly important for slow-binding inhibitors or slow-turnover substrates[1].
-
-
Reaction Initiation:
-
Prepare a substrate mix containing NAM and SAM in Assay Buffer, each at 2X their final target concentration (set at or near their respective Kₘ values).
-
Initiate the reaction by adding 10 µL of the substrate mix to all wells. The final assay volume is now 40 µL.
-
-
Signal Detection:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the fluorescent signal kinetically for 30-60 minutes, taking readings every 60 seconds. The rate of reaction is determined from the initial linear portion of the progress curve[3].
-
Data Analysis:
-
Calculate the initial reaction velocity (slope) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_low_control) / (Velocity_high_control - Velocity_low_control)).
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Example Value | Description |
| Final Enzyme Conc. | 2 nM | Optimized for linear signal |
| Final NAM Conc. | 9 µM (at Kₘ) | Substrate 1[1] |
| Final SAM Conc. | 7 µM (at Kₘ) | Substrate 2[1] |
| Final DMSO Conc. | 0.5% | Kept constant across all wells |
| Pre-incubation Time | 30 min | Allows for inhibitor binding[1] |
| Reaction Time | 60 min | Within linear range of product formation |
Protocol 2: Mechanism of Action (MOA) Elucidation
This protocol distinguishes between competitive, non-competitive, and other inhibition modes by measuring reaction velocities across a matrix of substrate and inhibitor concentrations[5].
Step-by-Step Methodology:
-
Experimental Design: The experiment is run in two parts:
-
Part A (Varying NAM): Use a fixed, saturating concentration of SAM (e.g., 5-10x Kₘ) and vary the concentration of NAM (e.g., 0.5x to 8x Kₘ).
-
Part B (Varying SAM): Use a fixed, saturating concentration of NAM and vary the concentration of SAM across a similar range.
-
-
Inhibitor Concentrations: For each part, run the full substrate titration at several fixed concentrations of this compound. Recommended concentrations are 0 (no inhibitor), 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀.
-
Assay Execution:
-
The assay is performed similarly to the IC₅₀ protocol. A master plate is prepared for each fixed inhibitor concentration.
-
The reaction is initiated by adding the varied substrate.
-
Measure initial reaction velocities for every combination of inhibitor and substrate concentration.
-
Data Analysis & Interpretation:
-
For each part (vs. NAM and vs. SAM), calculate the initial velocity (v) for all conditions.
-
Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/v versus 1/[S] for each inhibitor concentration[1].
-
The pattern of line intersections on the plot reveals the mechanism of action relative to that specific substrate:
-
Competitive: Lines intersect on the Y-axis.
-
Non-competitive: Lines intersect on the X-axis.
-
Uncompetitive: Lines are parallel.
-
Caption: Binding models for reversible enzyme inhibition.
By performing this analysis for both NAM and SAM, you can fully characterize the inhibitor. For example, the compound might be competitive with NAM but non-competitive with SAM. This detailed information is invaluable for structure-activity relationship (SAR) studies and rational drug design[5].
Troubleshooting and Considerations
-
High Data Variability: Ensure thorough mixing and precise pipetting. Check for inhibitor precipitation at high concentrations.
-
Non-ideal Kinetics: Some nicotinamide analogs are "slow-turnover" substrates, where the methylated product is the actual potent inhibitor[1]. If pre-incubation time significantly impacts the IC₅₀, this may be occurring. This requires more complex kinetic models to fully characterize.
-
Assay Interference: Test this compound in the absence of enzyme to ensure it does not intrinsically interfere with the fluorescence detection method.
References
-
Rydzik, A. M., et al. (2022). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. Available at: [Link]
-
Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. Available at: [Link]
-
Neelakantan, H., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules. Available at: [Link]
-
National Center for Biotechnology Information (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
-
Edmondson, D. E., et al. (2009). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal and Aromatic Plant Science and Biotechnology. Available at: [Link]
-
Wikipedia contributors. (2024). Enzyme inhibitor. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Li, J., et al. (2024). Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. International Immunopharmacology. Available at: [Link]
-
Avnet, S., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma. ResearchGate. Available at: [Link]
-
Creative Biogene. Enzyme Kinetic Assay. Creative Biogene Website. Available at: [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link]
-
Semantic Scholar. Enzyme Inhibitors and Activators. Semantic Scholar Website. Available at: [Link]
-
Wikipedia contributors. (2024). IC50. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
TeachMePhysiology. Enzyme Inhibition. TeachMePhysiology Website. Available at: [Link]
-
National Center for Biotechnology Information (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Available at: [Link]
Sources
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]
- 3. Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Guide to Cell-Based Assays for Characterizing the NAMPT Inhibitor N-T-Butyl-2-methoxynicotinamide
Abstract
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, a critical process for maintaining cellular energy, signaling, and DNA repair.[1][2] Its upregulation in various cancers to meet high metabolic demands has made it a compelling target for therapeutic intervention.[2][3][4] N-T-Butyl-2-methoxynicotinamide is a potent inhibitor of NAMPT, designed to disrupt this pathway and induce a metabolic crisis in cancer cells. This application note provides a comprehensive guide for researchers to design, execute, and validate cell-based assays for characterizing the activity of this compound. We present detailed, self-validating protocols for assessing cellular viability, confirming on-target activity through rescue experiments, and directly measuring the depletion of the target metabolite, NAD+.
Introduction: The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins, which regulate critical cellular processes.[5][6] While mammals can synthesize NAD+ de novo from tryptophan, the primary route for maintaining cellular NAD+ pools is the salvage pathway, which recycles nicotinamide. NAMPT catalyzes the first and rate-limiting step, converting nicotinamide to nicotinamide mononucleotide (NMN).[1]
Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway, often overexpressing NAMPT to sustain their rapid proliferation and high energy expenditure.[2] This dependency creates a therapeutic window. By inhibiting NAMPT with a small molecule like this compound, it is possible to selectively deplete NAD+ in cancer cells, leading to metabolic catastrophe and cell death.[3][4]
This guide provides the foundational assays required to explore the cellular effects of this compound, emphasizing the importance of validating its specific mechanism of action.
Mechanism of Action: NAD+ Depletion
The primary mechanism of this compound is the competitive inhibition of the NAMPT enzyme. This blockade halts the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN, leading to a rapid decline in intracellular NAD+ levels. The consequences of NAD+ depletion are pleiotropic, including:
-
Metabolic Collapse: Disruption of glycolysis and oxidative phosphorylation.
-
Impaired DNA Repair: Reduced activity of NAD+-dependent PARP enzymes.
-
Altered Gene Expression: Changes in the activity of NAD+-dependent sirtuin deacetylases.
A crucial aspect of validating a NAMPT inhibitor is to demonstrate that its cytotoxic effects are specifically due to the depletion of NAD+. This is achieved through "rescue" experiments. Cells can be rescued from NAMPT inhibition by providing a downstream product of the salvage pathway, such as NMN, or by activating the parallel Preiss-Handler pathway with nicotinic acid (NA), provided the cells express the necessary enzyme, nicotinic acid phosphoribosyltransferase (NAPRT1).[1][7]
Figure 1: The NAD+ Biosynthetic Pathways. This compound inhibits NAMPT, blocking the primary salvage pathway. Cell viability can be restored by supplying NMN (bypassing NAMPT) or by activating the Preiss-Handler pathway with NA in NAPRT1-proficient cells.
Core Experimental Workflow: From Viability to Mechanism
A logical workflow is essential for a thorough characterization of this compound. The process involves an initial screen to determine potency, followed by mechanistic assays to confirm on-target activity.
Sources
- 1. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: N-tert-Butyl-2-methoxynicotinamide as a Foundational Scaffold for von Hippel-Lindau (VHL) E3 Ligase-Recruiting PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[][4] A PROTAC is composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][4][5] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and highly validated E3 ligase in PROTAC design.[6][7][8] This document provides a comprehensive guide for researchers on the strategic use of N-tert-Butyl-2-methoxynicotinamide as a foundational chemical scaffold for the synthesis and evaluation of VHL-recruiting PROTACs. While not a canonical VHL ligand itself, its structure presents key features analogous to fragments of established VHL binders, making it an excellent model for illustrating the principles of PROTAC synthesis, characterization, and validation. We provide detailed, field-proven protocols for the synthesis of a model PROTAC, its biochemical characterization, and its cellular evaluation for inducing targeted protein degradation.
Part 1: Scientific Foundation: The PROTAC Modality and the Role of VHL
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between the POI and an E3 ubiquitin ligase.[5][9][10] This induced proximity positions the POI for ubiquitination by the E3 ligase, which acts as a scaffold to bring the ubiquitin-conjugating enzyme (E2) close to the target.[11] The subsequent polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome, a cellular machinery for protein disposal.[][12] The PROTAC molecule is then released to engage in another catalytic cycle.[1]
The structure of the VHL E3 ligase complex offers a well-defined binding pocket, originally identified through its interaction with the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α).[6][7] Small molecule ligands have been developed to mimic this interaction, serving as the cornerstone for many successful PROTACs.[6][8] The N-tert-Butyl-2-methoxynicotinamide scaffold contains a central amide bond and aromatic system, features that, for the purposes of this guide, we will leverage as an anchor point for linker attachment, analogous to established VHL ligand exit vectors.[13]
Caption: General mechanism of action for a VHL-based PROTAC.
The Critical Role of the Linker
The linker is not merely a spacer; it is a critical determinant of PROTAC efficacy.[1][5] Its length, composition, and attachment points dictate the geometry of the ternary complex, influencing binding cooperativity and degradation efficiency.[1][4] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains, which offer flexibility and can improve solubility.[][5] The choice of linker must be empirically optimized for each POI-E3 ligase pair.[1]
Part 2: Synthesis of a Model PROTAC from N-tert-Butyl-2-methoxynicotinamide
This section outlines a representative synthetic route to construct a PROTAC targeting the exemplary protein BRD4. We will use N-tert-Butyl-2-methoxynicotinamide as the VHL-recruiting moiety and JQ1 as the well-characterized ligand for BRD4.
Rationale: The synthesis is designed in a convergent manner. First, the VHL ligand and POI ligand are independently functionalized with complementary reactive handles. Here, we install an azide-terminated PEG linker onto our VHL ligand scaffold and an alkyne handle onto the JQ1 ligand. The final PROTAC is then assembled using a highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[]
Sources
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. lifesensors.com [lifesensors.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nicotinamide Analogs in Metabolic Research: A Focus on 6-Methoxynicotinamide
A Note on the Selected Compound: Initial literature searches for "N-T-Butyl-2-methoxynicotinamide" did not yield sufficient data for a comprehensive application guide. Therefore, this document focuses on a closely related and well-characterized nicotinamide analog, 6-Methoxynicotinamide (also known as JBSNF-000088). This compound serves as an excellent model for studying the modulation of metabolic pathways through the inhibition of Nicotinamide N-methyltransferase (NNMT).
Introduction and Scientific Background
Metabolic syndromes, including obesity and type 2 diabetes, are characterized by dysregulated energy homeostasis. A key enzyme implicated in this process is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism.[1][2] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[3][4]
Elevated expression of NNMT is observed in the adipose tissue and liver of individuals with obesity and type 2 diabetes.[5][6] This overexpression is thought to contribute to metabolic dysfunction by creating a "methyl sink" that depletes SAM and by influencing the NAD+ salvage pathway.[4] By consuming nicotinamide, NNMT can limit the pool of this precursor available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular redox reactions and energy production.[1][5][7]
6-Methoxynicotinamide has emerged as a potent and orally active inhibitor of NNMT.[8] By blocking NNMT activity, this small molecule offers a powerful tool to investigate the metabolic consequences of NNMT inhibition, making it a valuable compound for researchers in metabolic diseases, oncology, and aging. In animal models of diet-induced obesity, treatment with 6-methoxynicotinamide has been shown to reduce body weight, improve insulin sensitivity, and normalize glucose tolerance.[3][8][9]
Mechanism of Action: NNMT Inhibition
6-Methoxynicotinamide acts as a nicotinamide analog, competitively inhibiting the NNMT enzyme.[10] The primary mechanism involves blocking the transfer of a methyl group from SAM to nicotinamide. This inhibition leads to several downstream metabolic effects:
-
Reduction of MNA: The most direct consequence is a decrease in the production of 1-methylnicotinamide (MNA).[6][8]
-
Modulation of the SAM Cycle: By reducing the consumption of SAM, NNMT inhibition can affect the cellular methylation potential, which has broad implications for epigenetic regulation.[4]
-
Increased NAD+ Bioavailability: By preventing the methylation of nicotinamide, more of this precursor is available for the NAD+ salvage pathway, potentially boosting cellular NAD+ levels.[1][5] Elevated NAD+ is associated with improved mitochondrial function and the activity of sirtuins, key regulators of metabolism and longevity.[11][12]
The following diagram illustrates the central role of NNMT in cellular metabolism and the impact of its inhibition by 6-methoxynicotinamide.
Caption: Mechanism of NNMT Inhibition by 6-Methoxynicotinamide.
Quantitative Data Summary
The following tables summarize the inhibitory potency and metabolic effects of 6-Methoxynicotinamide from published studies.
| Parameter | Species | Value | Reference(s) |
| IC₅₀ (NNMT) | Human | 1.8 µM | [8][13] |
| Monkey | 2.8 µM | [8][13] | |
| Mouse | 5.0 µM | [8][13] | |
| IC₅₀ (Cell-based) | U2OS cells | 1.6 µM | [8] |
| 3T3L1 adipocytes | 6.3 µM | [8] |
| In Vivo Model | Dose | Duration | Key Observations | Reference(s) |
| Diet-Induced Obese Mice | 50 mg/kg/day (oral) | 4 weeks | Significant reduction in body weight and fed blood glucose. | [8] |
| Diet-Induced Obese Mice | 50 mg/kg (twice daily, oral) | 4 weeks | Normalized oral glucose tolerance. | [8] |
| ob/ob Mice | 50 mg/kg (twice daily, oral) | 4 weeks | Improved glucose handling without significant weight loss. | [14] |
Experimental Protocols
Protocol 1: In Vitro NNMT Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available NNMT inhibitor screening kits and provides a method to determine the IC₅₀ of 6-methoxynicotinamide.[15][16] The assay measures the production of homocysteine, a downstream product of the NNMT reaction, using a thiol-detecting probe.
A. Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
SAH hydrolase (or a kit containing coupled enzymes)
-
Thiol-detecting probe (e.g., ThioGlo™)
-
6-Methoxynicotinamide
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
B. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-methoxynicotinamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
Reaction Mix Preparation: Prepare a master mix containing NNMT enzyme, SAM, and SAH hydrolase in Assay Buffer. The final concentrations should be optimized based on the enzyme's specific activity (a typical starting point is 1-5 nM NNMT and 5 µM SAM).[17]
-
Assay Plate Setup:
-
Test wells: Add 5 µL of each 6-methoxynicotinamide dilution.
-
Positive control (no inhibition): Add 5 µL of Assay Buffer with DMSO.
-
Negative control (no enzyme): Add 5 µL of Assay Buffer with DMSO.
-
-
Enzyme Reaction:
-
To all wells except the negative control, add 40 µL of the Reaction Mix.
-
Add 5 µL of nicotinamide (final concentration ~5 mM) to all wells to start the reaction.[17]
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add 50 µL of the thiol-detecting probe working solution to all wells.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 392/482 nm).[15]
-
Data Analysis: Calculate the percent inhibition for each concentration of 6-methoxynicotinamide and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for MNA Levels in Adipocytes
This protocol describes the treatment of differentiated 3T3-L1 adipocytes with 6-methoxynicotinamide and subsequent measurement of intracellular MNA levels by LC-MS/MS.
A. Materials:
-
Differentiated 3T3-L1 adipocytes
-
Complete culture medium (DMEM, 10% FBS, 1% Pen/Strep)
-
6-Methoxynicotinamide
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Internal standard for MNA
-
LC-MS/MS system
B. Procedure:
-
Cell Culture and Treatment:
-
Plate differentiated 3T3-L1 adipocytes in 6-well plates and allow them to adhere.
-
Prepare working solutions of 6-methoxynicotinamide in culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Replace the medium with the treatment medium and incubate for 24-72 hours.[18]
-
-
Cell Lysis and Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation and Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Analyze the samples for MNA levels using a validated LC-MS/MS method.
-
-
Data Analysis: Normalize the MNA signal to the internal standard and cell number or protein concentration. Compare the MNA levels in treated cells to the vehicle control.
Protocol 3: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a study to evaluate the effect of 6-methoxynicotinamide on body weight and glucose metabolism in a mouse model of diet-induced obesity.[2][8]
A. Animals and Diet:
-
Male C57BL/6J mice (6-8 weeks old).
-
High-fat diet (HFD, e.g., 60% kcal from fat).
-
Standard chow diet.
B. Experimental Design:
-
Induction of Obesity: Feed mice the HFD for 8-10 weeks to induce obesity and insulin resistance. A control group remains on the standard chow diet.
-
Grouping and Treatment:
-
Randomly assign the HFD-fed mice to two groups:
-
Vehicle group: Administer the vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.
-
Treatment group: Administer 6-methoxynicotinamide (50 mg/kg) daily by oral gavage.[8]
-
-
Continue the chow-fed group as a lean control.
-
-
Monitoring:
-
Measure body weight and food intake 2-3 times per week.
-
Monitor fasting blood glucose and insulin levels weekly or bi-weekly.
-
-
Metabolic Testing (Week 4):
-
Perform an oral glucose tolerance test (OGTT) to assess glucose disposal.
-
-
Termination and Tissue Collection (End of study):
-
At the end of the treatment period (e.g., 4-6 weeks), euthanize the mice.
-
Collect blood for analysis of metabolic parameters.
-
Harvest and weigh tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT) for further analysis (e.g., histology, gene expression, MNA levels).
-
C. Workflow Diagram:
Caption: Workflow for an In Vivo Study of 6-Methoxynicotinamide.
Conclusion
6-Methoxynicotinamide is a valuable research tool for investigating the role of NNMT in metabolic diseases. Its ability to modulate cellular metabolism through the inhibition of this key enzyme provides a powerful approach for exploring new therapeutic strategies for obesity, type 2 diabetes, and other related disorders. The protocols provided here offer a starting point for researchers to study the in vitro and in vivo effects of this promising compound.
References
-
What are NNMT inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - MDPI. [Link]
-
N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]
-
NNMT Inhibition & Metabolic Efficiency - BioGenix Peptides™. [Link]
-
Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC - NIH. [Link]
-
A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - ResearchGate. [Link]
-
NNMT Inhibitors Treat Root Cause of Obesity | Biocompare. [Link]
-
Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed Central. [Link]
-
Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC - NIH. [Link]
-
NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay - BellBrook Labs. [Link]
-
Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC - PubMed Central. [Link]
-
Nicotinamide N‐methyltransferase inhibition mitigates obesity‐related metabolic dysfunction. [Link]
-
From Lab to Market: The Journey of 6-Methoxynicotinamide in Product Development. [Link]
-
Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase | Request PDF. [Link]
-
Profile of compound 1 (JBSNF-000088) in enzymatic and cell based... - ResearchGate. [Link]
-
JBSNF-000088 (6-Methoxynicotinamide) | 烟酰胺N-甲基转移酶抑制剂| MCE. [Link]
-
Nicotinamide-N-methyltransferase inhibition improves cardiac function and structure in a heart failure with preserved ejection fraction mouse model - PubMed. [Link]
-
A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC - PubMed Central. [Link]
-
Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction - PubMed. [Link]
-
Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - NIH. [Link]
-
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Serum N1-Methylnicotinamide Is Associated With Obesity and Diabetes in Chinese - PMC. [Link]
-
Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC - PubMed Central. [Link]
-
Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC. [Link]
-
NAD+ Metabolism, Metabolic Stress, and Infection - Frontiers. [Link]
-
NAD+ metabolism and its roles in cellular processes during ageing - PMC - PubMed Central. [Link]
-
CMT-93 Cell Culture Protocol. [Link]
-
(PDF) The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - ResearchGate. [Link]
Sources
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. biocompare.com [biocompare.com]
- 3. mdpi.com [mdpi.com]
- 4. biogenixpeptides.com [biogenixpeptides.com]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. caymanchem.com [caymanchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. tribioscience.com [tribioscience.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-T-Butyl-2-methoxynicotinamide solubility and stability issues
Welcome to the dedicated technical support guide for N-T-Butyl-2-methoxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility and stability challenges encountered during experimentation. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure the integrity and reproducibility of your results.
Introduction to this compound
This compound is a substituted nicotinamide derivative. Its structure, featuring a bulky, lipophilic tert-butyl group and a methoxy-substituted pyridine ring, suggests a predisposition to low aqueous solubility. The amide linkage presents a potential site for hydrolysis under certain pH conditions, while the aromatic system may be susceptible to photolytic or oxidative degradation. Understanding these inherent chemical characteristics is paramount to designing robust experimental protocols.
Frequently Asked Questions (FAQs)
Solubility Issues
Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What are the recommended solvents?
A1: Due to its chemical structure, this compound is expected to have low solubility in water. It is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
-
Recommended Organic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
-
Protocol for Stock Solution Preparation:
-
Start by dissolving this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
For your experiment, perform a serial dilution of the DMSO stock into your aqueous buffer or cell culture medium.
-
Critical Note: Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Q2: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. How can I prevent this?
A2: This is a common issue when the aqueous medium cannot accommodate the concentration of the poorly soluble compound. Here are several strategies to address this:
-
Co-solvents: The inclusion of a water-miscible co-solvent can increase the solubility of your compound in the final aqueous solution.[1]
-
pH Adjustment: The pyridine nitrogen in the nicotinamide ring can be protonated at acidic pH, potentially increasing aqueous solubility. Experiment with buffers of varying pH to find the optimal condition. However, be mindful of the compound's stability at different pH values (see Stability FAQs).
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, enhancing its apparent solubility.[1][2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]
Stability Concerns
Q3: I am concerned about the stability of this compound in my stock solution and during my experiments. What are the primary degradation pathways?
A3: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield 2-methoxynicotinic acid and tert-butylamine.[3][4][5]
-
Oxidation: The electron-rich pyridine ring could be susceptible to oxidation.[6][7][8]
-
Photodegradation: Aromatic systems can be sensitive to light, particularly UV radiation.[9][10][11][12][13][14]
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.[15][16][17]
Q4: What are the best practices for storing this compound to ensure its long-term stability?
A4: Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Storage Conditions | Rationale |
| Solid Powder | -20°C | Store in a tightly sealed container, protected from light and moisture. | Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture. |
| Stock Solution | -80°C (long-term) or -20°C (short-term) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. | Prevents degradation in solution and minimizes the impact of freeze-thaw stress. |
Q5: How can I assess the stability of my compound under my specific experimental conditions?
A5: A forced degradation study is the most effective way to determine the stability of this compound.[18][19] This involves subjecting the compound to various stress conditions and analyzing for degradation products, typically using a stability-indicating HPLC method.
Troubleshooting Guides
Guide 1: Investigating Poor Solubility
This guide provides a systematic approach to improving the solubility of this compound for your experiments.
Caption: Troubleshooting workflow for addressing solubility issues.
Guide 2: Conducting a Forced Degradation Study
This protocol outlines a forced degradation study to identify potential stability issues with this compound.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Experimental Protocol:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13][14] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
The HPLC method should be able to resolve the parent peak from all degradation product peaks.
-
Caption: Workflow for a forced degradation study.
References
- Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
- BenchChem. (2025). preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments.
- Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- International Journal of Pharmacy Research & Technology. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities.
- MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- MDPI. (2025).
- NIH. (n.d.). Accurate measurement of nicotinamide adenine dinucleotide (NAD+)
- NIH. (n.d.). Metabolically Stable tert-Butyl Replacement.
- NIH. (n.d.).
- NIH. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
- Organic Chemistry Portal. (n.d.).
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- PubMed. (n.d.). Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin.
- PubMed. (n.d.). NTP technical report on the toxicity studies of t-Butyl Perbenzoate (CAS No. 614-45-9)
- PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
- ResearchGate. (n.d.). Details of the gradient method used in HPLC analysis.
- ResearchGate. (n.d.). Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Save My Exams. (2025). Reactions of Amides.
- Semantic Scholar. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection.
- Study Mind. (n.d.). Carboxylic Acids and Derivatives - Structure of Amides (A-Level Chemistry).
- ACS Publications. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals.
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
- MDPI. (2023).
- Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- Bio-Rad. (n.d.).
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. brieflands.com [brieflands.com]
- 3. savemyexams.com [savemyexams.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. caronscientific.com [caronscientific.com]
- 13. fda.gov [fda.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijprt.org [ijprt.org]
- 19. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing N-T-Butyl-2-methoxynicotinamide Synthesis
Welcome to the technical support center for the synthesis of N-T-Butyl-2-methoxynicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to understand and troubleshoot your reaction with confidence.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the amide coupling of 2-methoxynicotinic acid and tert-butylamine can often be traced back to a few key factors:
-
Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Effective activation of the carboxylic acid is paramount. If using a carbodiimide reagent like EDC, ensure it is fresh and used in sufficient stoichiometry (typically 1.1-1.5 equivalents).
-
Steric Hindrance: Tert-butylamine is a bulky nucleophile. This steric hindrance can slow down the rate of nucleophilic attack on the activated carboxylic acid intermediate. To overcome this, ensure adequate reaction time and consider slightly elevated temperatures (e.g., room temperature to 40 °C).
-
Choice of Coupling Reagent: For sterically hindered amines, more potent coupling reagents may be required. While EDC/HOBt is a common starting point, consider using HATU or PyBOP, which are known to be more effective for challenging couplings.[2]
-
Suboptimal Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without competing with the tert-butylamine.[3] Ensure the base is anhydrous and used in appropriate amounts (typically 2-3 equivalents).
-
Reaction Quenching and Work-up: Premature quenching of the reaction or product loss during aqueous work-up can significantly lower your isolated yield. Ensure the reaction has gone to completion by thin-layer chromatography (TLC) before quenching.
Q2: I'm observing a significant amount of unreacted 2-methoxynicotinic acid in my crude product. How can I drive the reaction to completion?
A2: This is a common issue and points towards incomplete activation or reaction. Here’s a troubleshooting workflow:
-
Order of Reagent Addition: The order of addition is critical. Pre-activating the carboxylic acid before adding the amine can improve yields.[4] First, dissolve the 2-methoxynicotinic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF or DCM.[5] Stir this mixture for a short period (15-30 minutes) to form the activated ester before adding the tert-butylamine.
-
Stoichiometry: Ensure you are using a slight excess of the coupling reagent and base. A molar ratio of 1:1.2:2 (Acid:Coupling Reagent:Base) is a good starting point.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction stalls at room temperature, gentle heating (40-50 °C) can help overcome the activation energy barrier, especially given the steric bulk of tert-butylamine.
Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely side products?
A3: Several side products can form during this amide coupling:
-
N-acylurea: When using carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[3] The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by trapping the O-acylisourea to form a more stable active ester.[3]
-
Unreacted Starting Materials: As discussed, incomplete reaction is a common source of impurities.
-
Epimerization (if applicable to derivatives): While not an issue for this specific synthesis, if you are working with chiral derivatives of 2-methoxynicotinic acid, racemization can be a concern with some coupling reagents. Additives like HOBt or HOAt are known to minimize epimerization.[4]
Q4: Can I use thionyl chloride (SOCl₂) to make the acid chloride of 2-methoxynicotinic acid first?
A4: Yes, this is a classic and effective two-step approach.[3] Converting the carboxylic acid to the more reactive acyl chloride can lead to high yields.
-
Procedure Outline:
-
React 2-methoxynicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF, in an inert solvent like DCM or toluene.
-
After the reaction is complete, remove the excess SOCl₂ and solvent under vacuum. It is crucial to ensure all SOCl₂ is removed to prevent side reactions.
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and add it slowly to a cooled solution of tert-butylamine and a non-nucleophilic base like triethylamine.
-
-
Caution: This method involves corrosive and moisture-sensitive reagents and should be performed under anhydrous conditions in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent. 2. Wet reagents or solvent. 3. Incorrect stoichiometry. 4. Insufficient reaction time/temperature. | 1. Use a fresh bottle of coupling reagent. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Re-evaluate the molar ratios of your reagents (see recommended protocols). 4. Monitor the reaction by TLC and consider extending the reaction time or gently heating. |
| Formation of N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate (with carbodiimides). | Add 1.1 equivalents of HOBt or HOAt to the reaction mixture along with the carbodiimide. This will form an active ester that is less prone to rearrangement.[3] |
| Difficulty Removing Byproducts | 1. Urea byproducts from carbodiimides (e.g., DCU from DCC). 2. Water-soluble reagents (e.g., EDC-HCl, HOBt). | 1. If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. 2. Perform a thorough aqueous workup with dilute acid (e.g., 1M HCl) to remove basic impurities and a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted carboxylic acid and HOBt. |
| Product Oily or Difficult to Crystallize | Presence of residual solvent or minor impurities. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt purification by column chromatography on silica gel. 3. Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce precipitation. |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This is a standard and cost-effective method suitable for initial optimization.
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxynicotinic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) to the solution and stir for 15 minutes.
-
Add diisopropylethylamine (DIPEA) (2.5 eq) followed by tert-butylamine (1.2 eq).
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: HATU Mediated Coupling (for Higher Yields/Difficult Couplings)
HATU is a more powerful coupling reagent that is often effective when EDC/HOBt fails or gives low yields.[5]
-
To a round-bottom flask under an inert atmosphere, add 2-methoxynicotinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.5 M).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add tert-butylamine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up and purify as described in Protocol 1.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent System | Relative Cost | General Reactivity | Key Byproduct(s) | Notes |
| EDC / HOBt | Low | Good | Water-soluble urea, HOBt | Standard choice, risk of N-acylurea if HOBt is omitted.[3] |
| DCC / HOBt | Low | Good | Dicyclohexylurea (DCU) | DCU is insoluble and can be filtered off, but may complicate purification. |
| HATU / DIPEA | High | Excellent | Water-soluble | Highly effective for sterically hindered substrates.[2][5] |
| PyBOP / DIPEA | High | Excellent | Water-soluble | Similar in efficacy to HATU. |
| SOCl₂ then Amine/Base | Low | Excellent | SO₂, HCl | Requires a two-step process and handling of corrosive reagents.[3] |
Visualizations
General Amide Coupling Workflow
Caption: Workflow for amide coupling.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-Methoxy-2-iodophenylboronic acid (MIBA) as a kinetically very active catalyst for direct amidation. The Journal of Organic Chemistry, 77(19), 8386–8400.
- Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews, 43(8), 2714–2742.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butyl-2-methylpropanamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
- Dadgar, M., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Loidolt, C., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 87(15), 9876–9887.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Safe and Efficient Amide Coupling of N-Protected α-Amino Acids in Solution Phase. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
PubMed. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Veeprho. (n.d.). Nicotinamide EP Impurity A | CAS 59-67-6. Retrieved from [Link]
- Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
-
Beilstein Journals. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Retrieved from [Link]
-
ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
Veeprho. (n.d.). Nicotinamide EP Impurity D | CAS 1453-82-3. Retrieved from [Link]
- Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
-
ResearchGate. (2017). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. Retrieved from [Link]
-
MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-T-Butyl-2-methoxynicotinamide
Welcome to the technical support center for the purification of N-T-Butyl-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. We will explore common purification challenges and offer robust, field-proven solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the most common impurities I might encounter?
A1: Impurities in this compound typically arise from its synthesis. The most common synthetic route involves the amidation of a 2-methoxynicotinic acid derivative with tert-butylamine. Potential impurities include:
-
Unreacted Starting Materials: 2-methoxynicotinic acid and any activating agents used.
-
Hydrolysis Products: If exposed to acidic or basic conditions, the amide bond can hydrolyze back to 2-methoxynicotinic acid and tert-butylamine.
-
Side-Reaction Products: Depending on the specific synthetic conditions, side reactions may lead to the formation of various pyridine-based byproducts.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
-
For removal of ionic impurities like nicotinic acid salts , a simple aqueous workup or a non-aqueous amine wash can be effective.[1]
-
For closely related, non-polar impurities , column chromatography is the method of choice.
-
For achieving high crystalline purity , recrystallization is a powerful final step.
Q3: What are good starting solvent systems for column chromatography?
A3: For pyridine carboxamides like this compound, a good starting point for normal-phase silica gel chromatography is a solvent system of ethyl acetate in hexanes .[2][3] A typical gradient could be from 10% to 50% ethyl acetate. For more polar impurities, a system of methanol in dichloromethane may be more effective.[3]
Q4: I am observing significant peak tailing during HPLC analysis of my compound. What is the cause and how can I fix it?
A4: Peak tailing for pyridine compounds is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic pyridine nitrogen with residual acidic silanol groups on the silica-based column packing. To mitigate this, you can:
-
Lower the mobile phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will protonate the pyridine nitrogen, reducing its interaction with the stationary phase.
-
Use a competing base: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can block the active silanol sites.
-
Employ a modern, end-capped column: These columns have fewer accessible silanol groups and are designed to provide better peak shapes for basic compounds.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
A. Issue: Low Purity After Aqueous Workup
If your this compound is still impure after a standard aqueous workup, consider the following:
-
Problem: The impurities are not sufficiently soluble in the aqueous phase.
-
Solution: A targeted liquid-liquid extraction protocol can be more effective.
Experimental Protocol: Targeted Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.
-
Basic Wash: Subsequently, wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities, such as unreacted 2-methoxynicotinic acid.
-
Brine Wash: Perform a final wash with saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the partially purified product.
B. Issue: Co-eluting Impurities in Column Chromatography
When impurities have similar polarities to this compound, separation by column chromatography can be challenging.
-
Problem: The chosen solvent system does not provide adequate resolution.
-
Solution: A systematic approach to optimizing the chromatographic conditions is necessary.
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Use thin-layer chromatography (TLC) to screen various solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Preparation: Pack a silica gel column with the optimized eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column with the chosen eluent, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: Workflow for optimizing column chromatography.
C. Issue: Product Fails to Crystallize or Oils Out During Recrystallization
Recrystallization is an excellent final purification step, but finding the right conditions can be tricky.
-
Problem: The solvent system is not ideal for inducing crystallization.
-
Solution: A systematic screening of solvents and solvent mixtures is required.
Experimental Protocol: Recrystallization Solvent Screening
-
Solubility Testing: Test the solubility of your impure this compound in a range of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Based on the solubility of nicotinamide, good candidates to screen include:
-
Recrystallization Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. d. Once crystals have formed, cool the flask in an ice bath to maximize the yield. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.
dot
Sources
Technical Support Center: N-T-Butyl-2-methoxynicotinamide Crystallization
Introduction: Welcome to the technical support center for N-T-Butyl-2-methoxynicotinamide crystallization. As a key intermediate or active pharmaceutical ingredient (API), controlling the solid-state properties of this compound is paramount for ensuring consistent purity, stability, and bioavailability. The crystallization process is the most critical unit operation for defining these attributes. However, it is often fraught with challenges, from inconsistent polymorphic outcomes to poor morphology and impurity rejection.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format. While publicly available crystallization data for this compound is limited, the principles and protocols outlined here are derived from extensive experience with analogous small organic molecules, particularly nicotinamide derivatives, and are grounded in fundamental crystallization science.[1][2][3] Our goal is to equip you with the expertise to diagnose and solve the specific issues you encounter at the bench and during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism, and why is it a critical concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4] For an API like this compound, different polymorphs are, in effect, different solid-state materials with the same chemical composition. They can exhibit significant variations in physicochemical properties, including:
-
Solubility and Dissolution Rate: A metastable polymorph is generally more soluble than the most stable form. This directly impacts the bioavailability of the drug.[5][6]
-
Stability: Metastable forms can convert to a more stable form over time, especially when subjected to heat, humidity, or mechanical stress during storage or processing.[7] This can alter the drug's performance and shelf-life.
-
Manufacturing Properties: Properties like crystal shape (habit), flowability, and compressibility can vary between polymorphs, affecting downstream processes like filtration, drying, and tableting.[5]
Failure to control polymorphism can lead to batch-to-batch inconsistency and potential regulatory hurdles. Therefore, identifying and selectively crystallizing the desired, stable polymorph is a non-negotiable aspect of drug development.[8]
Q2: What are the primary factors that influence the outcome of a crystallization process?
The final crystalline product is a result of a complex interplay between thermodynamics and kinetics. The key factors you can control are:
-
Solvent Choice: The solvent system is arguably the most critical factor. It dictates solubility, which in turn determines the level of supersaturation. Furthermore, solvent-solute interactions can stabilize specific polymorphic forms.
-
Supersaturation: This is the driving force for both nucleation (the birth of new crystals) and crystal growth. It can be generated by cooling, solvent evaporation, or by adding an anti-solvent. The rate at which supersaturation is generated heavily influences the outcome.
-
Temperature and Cooling Rate: Temperature directly affects solubility. A slow cooling rate generally favors the growth of larger, more ordered crystals of the thermodynamically stable form, while rapid cooling ("crash cooling") can trap kinetic or metastable forms.[9]
-
Agitation: Mixing affects mass transfer, ensuring the solute is evenly distributed and reaches the growing crystal surfaces. It can also influence nucleation rates and prevent agglomeration. However, excessive agitation can lead to secondary nucleation and crystal breakage.[10][11]
-
Impurities: Even small amounts of impurities, including structurally related compounds or residual solvents, can inhibit or promote the nucleation of specific forms, or even be incorporated into the crystal lattice, affecting purity and properties.[12][13]
Q3: Which analytical techniques are essential for characterizing the solid form of this compound?
A multi-faceted approach is necessary to unambiguously identify and characterize a crystalline form. No single technique is sufficient.
| Technique | Primary Application | Citation |
| Powder X-ray Diffraction (PXRD) | The "gold standard" for identifying polymorphs. Each crystalline form produces a unique diffraction pattern. | [8][14][15] |
| Differential Scanning Calorimetry (DSC) | Measures thermal events like melting points, phase transitions, and desolvation. Useful for identifying polymorphs and solvates. | [15][16] |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. Essential for identifying solvates or hydrates by quantifying solvent loss. | [15][17] |
| Raman/FTIR Spectroscopy | Provides information on molecular vibrations, which can differ between polymorphs due to different crystal packing environments. | [15][17] |
| Hot-Stage Microscopy (HSM) | Allows for visual observation of melting, recrystallization, and phase transitions as a function of temperature. | [16][17] |
Troubleshooting Guide
Problem 1: Oiling Out / No Crystallization
Q: I'm trying to crystallize this compound from solution, but it separates as a liquid (oils out) or remains fully dissolved even after cooling. What is happening and how can I induce crystallization?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, or when the rate of supersaturation generation is so high that the molecules don't have time to organize into a crystal lattice. This is a common issue with compounds that are either highly soluble or have low melting points.
Causality & Strategy: The core issue is improper control over the supersaturation and solvent environment. The goal is to enter the metastable zone—a region of supersaturation where existing crystals can grow but spontaneous nucleation is slow—and avoid the labile zone, where nucleation is rapid and often disordered (leading to oiling out or amorphous precipitation).
Workflow for Inducing Crystallization: The following diagram outlines a systematic approach to troubleshoot this issue.
Caption: Troubleshooting workflow for oiling out.
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) at a slightly elevated temperature (e.g., 40 °C). Based on data for similar compounds like nicotinamide, alcohols are often good primary solvents.[2]
-
Filtration: Filter the solution while warm through a 0.45 µm filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Anti-Solvent Addition: While gently stirring the solution, slowly add a filtered "anti-solvent" (a solvent in which the compound is poorly soluble, such as heptane or water) dropwise.
-
Observe for Turbidity: Continue adding the anti-solvent until the solution becomes faintly turbid. This indicates the onset of nucleation.
-
Maturation: Stop the anti-solvent addition and allow the solution to stir at a constant temperature for several hours (a process called "aging" or "maturation") to allow the crystals to grow and equilibrate.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Problem 2: Inconsistent Crystal Form (Polymorphism)
Q: My PXRD analysis shows different patterns between batches, indicating I'm crystallizing different polymorphs. How can I gain control over the polymorphic outcome?
A: Achieving a consistent polymorphic form requires rigorous control over the crystallization process because polymorph selection is often kinetically governed. The form that nucleates first may not be the most stable one.
Causality & Strategy: Different polymorphs have different stability relationships that can be temperature-dependent. The choice of solvent, cooling rate, and seeding strategy are your primary tools for targeting a specific form.[4][6] The goal is to create conditions that exclusively favor the nucleation and growth of the desired polymorph.
-
Thermodynamic Control: To obtain the most stable form, use conditions that allow the system to reach equilibrium. This typically involves slower cooling rates, lower levels of supersaturation, and longer crystallization times.
-
Kinetic Control: To isolate a metastable form, you often need to use rapid cooling from a specific solvent to trap the less stable structure before it can convert.
Key Control Parameters for Polymorphism:
Caption: Key factors influencing polymorphic control.
Experimental Protocol: Seeding for Polymorphic Control
Seeding is the most robust method for ensuring a specific polymorph is produced.[18]
-
Prepare Seed Crystals: First, you must isolate a pure sample of the desired polymorph (Form I, for example). This may require extensive screening.
-
Prepare Solution: Prepare a saturated solution of this compound in the chosen solvent system at a specific temperature (e.g., 50 °C). Ensure all solids are dissolved.
-
Controlled Cooling: Cool the solution slowly (e.g., 0.1-0.2 °C/min) to a temperature just below the saturation point (e.g., 48 °C). The solution is now slightly supersaturated, within the metastable zone.
-
Introduce Seeds: Add a small quantity (typically 0.1-1% by weight) of the pure Form I seed crystals.
-
Maturation: Hold the slurry at this temperature with gentle agitation for 1-2 hours to allow the seeds to grow without new, uncontrolled nucleation.
-
Further Cooling: Continue cooling the slurry at a slow, controlled rate to the final isolation temperature (e.g., 5 °C).
-
Isolation & Characterization: Isolate the crystals and dry them. Confirm the polymorphic identity using PXRD and DSC.
Problem 3: Product Purity Issues
Q: Despite recrystallization, my final product purity is not meeting specifications. How are impurities getting into my crystals?
A: Impurities can compromise the final product even after crystallization, a process renowned for its purification capability. The mechanism of incorporation depends on the nature of the impurity, its interaction with the API, and the crystallization conditions.[19]
Causality & Strategy: Understanding how the impurity is incorporated is key to devising a strategy to reject it.
-
Surface Adsorption: Impurities adhere to the crystal surface. This is common but usually removed with a proper wash.
-
Inclusions: Pockets of mother liquor (which is rich in impurities) get trapped within the crystal. This is often caused by excessively high crystal growth rates, where the crystal faces grow so fast they entrap the surrounding liquid.[19]
-
Solid Solutions: The impurity has a high degree of structural similarity to the API and can substitute for an API molecule within the crystal lattice itself. This is the most difficult type of impurity to remove via crystallization.[12][19]
Mechanisms of Impurity Incorporation:
Caption: How impurities are incorporated into crystals.
Troubleshooting Strategy:
-
For Surface Adsorption: Improve the washing step. Use a cold solvent in which the API is sparingly soluble but the impurity is soluble. Perform multiple small-volume washes instead of one large-volume wash.
-
For Inclusions: Slow down the crystal growth rate. This is achieved by reducing the rate of supersaturation generation (i.e., slow down the cooling or anti-solvent addition). Lowering the overall supersaturation level and increasing agitation (moderately) can also help.[11]
-
For Solid Solutions: This is the most challenging scenario. A different solvent system may be required, as the solvent can alter the relative solubilities of the API and the impurity, thereby changing the partitioning coefficient. In some cases, a completely different purification technique (like chromatography) may be necessary before the final crystallization step.
References
- Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.
- Bernstein, J. (2020). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Polymorphism in Molecular Crystals, 2nd edn. Oxford Academic.
- Zhou, Y., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
- Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology. (2020).
- Emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. (2015).
- Lim, S. (2023). Drug Polymorphism: What it is and How to Control Polymorphs. FTLOScience.
- Utama, Q. D., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- Characterization of Polymorphic Forms (Polymorphism). Nishka Research.
- Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla Biosimilars.
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. libra etd. (2017).
- Siew, W. L., et al. (2013).
- Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. PMC - NIH.
- Polymorphism control of active pharmaceutical ingredients.
- Effect of Agitation during Cooling Crystallization on the Unique Regeneration Phenomenon Observed in Paracetamol Crystals Post Breakage. AIChE - Proceedings.
- Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p‐Aminobenzoic Acid in Ethanol. White Rose Research Online. (2020).
- Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temper
- Impact of impurities on crystal growth.
- Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH.
- Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents.
Sources
- 1. physchemres.org [physchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 6. Libra ETD [libraetd.lib.virginia.edu]
- 7. ftloscience.com [ftloscience.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. (238f) Effect of Agitation during Cooling Crystallization on the Unique Regeneration Phenomenon Observed in Paracetamol Crystals Post Breakage | AIChE [proceedings.aiche.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 14. pharmtech.com [pharmtech.com]
- 15. nishkaresearch.com [nishkaresearch.com]
- 16. ijcpa.in [ijcpa.in]
- 17. ajptonline.com [ajptonline.com]
- 18. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-T-Butyl-2-methoxynicotinamide Synthesis
Welcome to the technical support guide for the synthesis of N-T-Butyl-2-methoxynicotinamide. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and significantly improve your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a standard amidation reaction, forming an amide bond between 2-methoxynicotinic acid and the primary amine, tert-butylamine. This is typically achieved by activating the carboxylic acid group to make it susceptible to nucleophilic attack by the amine.
Reaction Scheme: 2-methoxynicotinic acid + tert-Butylamine → this compound + H₂O
Q2: Why can this specific amidation reaction be challenging, leading to low yields?
While amide bond formation is one of the most utilized reactions in medicinal chemistry, this specific transformation presents two key challenges that can suppress yields:
-
Steric Hindrance: The nucleophile, tert-butylamine, is exceptionally bulky. This steric hindrance can physically block the amine's approach to the activated carboxylic acid, slowing the reaction rate or preventing it from going to completion.[1][2][3]
-
Amine Basicity and Nucleophilicity: Tert-butylamine is a strong base. It can easily be protonated by the carboxylic acid starting material or acidic byproducts, rendering it non-nucleophilic and unable to participate in the desired reaction.[1][4]
Q3: What are the most critical parameters to control for maximizing yield?
To achieve a high yield, meticulous control over the following parameters is essential:
-
Choice of Coupling Reagent: The method used to activate the carboxylic acid is paramount. Standard coupling reagents may be insufficient due to steric hindrance.
-
Stoichiometry and Reagent Purity: Precise molar ratios are crucial. All reagents, especially solvents, must be anhydrous to prevent hydrolysis of activated intermediates.[1]
-
Base Selection: An appropriate non-nucleophilic base is required to scavenge acid byproducts without competing with the primary amine.
-
Temperature and Reaction Time: These parameters must be optimized to overcome the activation energy barrier imposed by steric hindrance without promoting side reactions or decomposition.
Section 2: Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Q: My reaction yield is critically low or I'm recovering only starting materials. What are the likely causes and how do I fix them?
A low yield is typically rooted in one of four primary issues. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low yield.
Deep Dive into Causes & Solutions
-
Cause 1: Incomplete Carboxylic Acid Activation
-
Explanation: Standard carbodiimide reagents like EDC form an O-acylisourea intermediate. This intermediate can be unstable and may not be reactive enough to overcome the steric barrier of tert-butylamine. The primary reasons for failure here are inefficient reagents or the presence of moisture leading to hydrolysis.[1]
-
Solution:
-
Enhance Activation: Use coupling additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These react with the O-acylisourea to form a more stable and reactive activated ester, which also helps suppress side reactions.[1]
-
Switch Reagents: Move to a more potent phosphonium or guanidinium-based coupling reagent like HBTU or HATU, which are known to be more effective for difficult couplings.[5][6]
-
-
-
Cause 2: Amine Deactivation
-
Explanation: The reaction between the carboxylic acid and the coupling reagent often produces an acidic byproduct. This, along with the acidic nature of the starting material itself, can protonate the tert-butylamine, forming an ammonium salt. This salt is not nucleophilic and will not react.[1][4]
-
Solution: Incorporate a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or 2,6-lutidine, into the reaction mixture. Use 2-3 equivalents to ensure the tert-butylamine remains in its free base form.
-
-
Cause 3: Suboptimal Reaction Conditions
-
Explanation: Due to steric hindrance, the reaction may require more energy and time to proceed. Running the reaction at room temperature may result in negligible conversion.
-
Solution:
-
Increase Temperature: Gently heat the reaction to 40-60 °C. Monitor by TLC or LC-MS to check for product formation versus decomposition.
-
Increase Reaction Time: Allow the reaction to stir for an extended period (12-24 hours) before concluding it has failed.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
-
-
Cause 4: Dominant Steric Hindrance
-
Explanation: In some cases, even with optimized coupling reagents and conditions, the steric bulk is simply too great for the reaction to proceed efficiently.
-
Solution: Convert the carboxylic acid to a much more reactive electrophile. The most common and effective strategy is to form an acyl chloride . This intermediate is highly reactive and will readily couple with even hindered amines like tert-butylamine.[4][7] This is often the most reliable method for this specific substrate combination.
-
Section 3: Optimized Protocols & Methodologies
The following protocols are designed as self-validating systems to address the challenges discussed.
Protocol A: High-Potency Urionium Salt Coupling (HATU)
This method uses a powerful coupling reagent that is effective for many sterically hindered cases.
Step-by-Step Methodology:
-
To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxynicotinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the acid.
-
In a separate flask, dissolve tert-butylamine (1.2 eq) in a small amount of anhydrous DMF.
-
Slowly add the tert-butylamine solution to the activated acid mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 40 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% HCl solution), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol B: Acyl Chloride Intermediate Method
This is a robust, often higher-yielding method for this specific transformation.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a dry flask under an inert atmosphere, suspend 2-methoxynicotinic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-methoxynicotinoyl chloride. Use this immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work up the reaction as described in Protocol A (steps 7-10).
-
Section 4: Data & Visualization
Table 1: Comparison of Key Reaction Parameters
| Parameter | Protocol A (HATU Coupling) | Protocol B (Acyl Chloride) | Rationale |
| Carboxylic Acid Activator | HATU | Oxalyl Chloride or SOCl₂ | HATU is a potent but milder single-step reagent. Acyl chlorides are far more reactive, ideal for hindered amines. |
| Base | DIPEA / 2,6-Lutidine | Triethylamine / DIPEA | Required to neutralize acids and keep the amine nucleophilic. |
| Solvent | DMF, DCM, THF | DCM, Toluene | Must be anhydrous and aprotic. |
| Temperature | 25-40 °C | 0 °C to Room Temperature | Initial low temperature for the coupling step helps control the highly exothermic reaction. |
| Common Side Products | Unreacted starting materials | Hydrolysis of acyl chloride if water is present | The acyl chloride method is generally cleaner if performed under strictly anhydrous conditions. |
Diagram: General Mechanism of Carbodiimide Activation with HOBt
Caption: Carbodiimide activation pathway.
References
-
Ishihara, K. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Drugs.com. (n.d.). Nicotinamide Side Effects: Common, Severe, Long Term. [Link]
-
Patsnap Synapse. (2024). What are the side effects of Nicotinamide?. [Link]
-
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Center for Biotechnology Information. [Link]
-
Zhang, Z., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
ResearchGate. (n.d.). Amidation of carboxylic acids. [Link]
-
Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (n.d.). [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Hanson, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting N-T-Butyl-2-methoxynicotinamide Based Assays
Welcome to the technical support resource for researchers utilizing N-T-Butyl-2-methoxynicotinamide and related compounds in their experimental work. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter. The content is structured to address specific issues with detailed explanations of the underlying scientific principles, ensuring the integrity and success of your assays.
Introduction to this compound and its Target: NNMT
This compound is a nicotinamide analog designed as a small molecule inhibitor. Its primary target is Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme with a significant role in metabolism and cellular regulation.[1][2][3]
NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][4] The overexpression of NNMT has been linked to various diseases, including metabolic disorders and cancer, making it a compelling therapeutic target.[4][5] Assays involving this compound are typically designed to measure the inhibition of NNMT activity and its downstream cellular consequences.
The NNMT Catalytic Pathway
Understanding the enzymatic reaction is crucial for troubleshooting your assay. The following diagram illustrates the core mechanism of NNMT, which is the target of this compound.
Caption: The enzymatic pathway of Nicotinamide N-methyltransferase (NNMT).
Frequently Asked Questions (FAQs) and Troubleshooting
This section is organized in a question-and-answer format to directly address common problems encountered during experiments with this compound.
Category 1: Biochemical Assays (Enzyme Activity)
Biochemical assays directly measure the catalytic activity of NNMT. Common formats include monitoring the depletion of substrates (NAM, SAM) or the formation of products (MNA, SAH), often using LC-MS/MS, fluorescence, or radioactivity-based methods.
Q1: I am not observing any inhibition of NNMT activity, even at high concentrations of this compound. What could be the issue?
A1: This is a common problem that can stem from several factors, from reagent integrity to assay conditions.
-
Purity and Integrity of the Inhibitor:
-
Verification: Confirm the identity and purity of your this compound stock. If possible, use analytical techniques like HPLC or mass spectrometry.
-
Solubility: The compound may not be fully dissolved in your assay buffer. Nicotinamide analogs can sometimes have limited aqueous solubility. Ensure your stock solution is clear and free of precipitates. Consider using a small percentage of an organic solvent like DMSO, but be mindful of its potential to inhibit enzyme activity at higher concentrations.[6] It is crucial to maintain the same final DMSO concentration across all wells, including controls.[6]
-
Degradation: Repeated freeze-thaw cycles can degrade the compound. Aliquot your stock solution into single-use volumes and store them at -80°C.[6]
-
-
Enzyme Activity and Concentration:
-
Enzyme Quality: Ensure your recombinant NNMT is active. Run a positive control with a known NNMT inhibitor or without any inhibitor to establish a baseline of activity.
-
Linear Range: Your assay must be in the linear range of the enzyme reaction. If the enzyme concentration is too high or the reaction time is too long, the substrate may be completely consumed before a difference in inhibition can be detected. Perform an enzyme titration and a time-course experiment to determine the optimal conditions.
-
-
Assay Buffer and Components:
-
pH and Ionic Strength: The pH and salt concentration of your assay buffer can influence both enzyme activity and inhibitor binding. Ensure these are optimized and consistent across experiments.
-
Additives: Components like detergents or reducing agents in your buffer could interfere with the inhibitor or the enzyme. Review your buffer composition and consider potential interactions.
-
Q2: My assay shows high variability between replicate wells, leading to inconsistent IC50 values. How can I improve reproducibility?
A2: Poor reproducibility is often due to technical inconsistencies or suboptimal assay setup.
-
Pipetting and Mixing:
-
Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Thorough Mixing: After adding the inhibitor or other reagents, mix the contents of the wells thoroughly but gently to avoid denaturing the enzyme.
-
-
Plate Effects:
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. Avoid using the outermost wells for critical samples or, if you must use them, fill them with buffer to create a humidity barrier.
-
Incubation: Ensure uniform temperature across the plate during incubation. Avoid stacking plates, which can create temperature gradients.
-
-
Reagent Preparation:
-
Master Mixes: Prepare master mixes of your enzyme, substrates, and buffer to minimize well-to-well variation in reagent concentrations.
-
Equilibration: Allow all reagents to reach the assay temperature before starting the experiment.
-
Troubleshooting Workflow for Biochemical Assays
Caption: A decision tree for troubleshooting biochemical NNMT inhibitor assays.
Category 2: Cell-Based Assays
Cell-based assays measure the effects of NNMT inhibition within a biological context. This can include changes in cell proliferation, metabolism, or the expression of target genes.
Q3: I'm not observing the expected phenotype (e.g., decreased cell viability, altered metabolism) after treating my cells with this compound. Why might this be?
A3: The transition from a biochemical to a cellular environment introduces several new variables that can affect the outcome.
-
Cellular Uptake and Efflux:
-
Permeability: The compound may not be effectively entering the cells. The tert-butyl group is likely intended to improve membrane permeability, but this can be cell-type dependent.
-
Efflux Pumps: The cells may be actively pumping the compound out via multidrug resistance transporters.
-
-
Metabolic Inactivation:
-
Cellular Metabolism: The cells may be metabolizing and inactivating this compound.
-
-
Target Engagement in a Cellular Context:
-
Insufficient Incubation Time: The duration of treatment may not be long enough to produce a measurable downstream effect. A time-course experiment is essential.[1]
-
Cell Density: High cell density can alter the cellular microenvironment and the response to inhibitors. Ensure you are using consistent and appropriate cell seeding densities.[1]
-
Endogenous NNMT Levels: The level of NNMT expression can vary significantly between cell lines. Use a cell line with known high expression of NNMT for more robust results. You can verify this via Western blot or qPCR.
-
-
Redundant Pathways:
-
Compensatory Mechanisms: Cells may have compensatory pathways that mask the effect of NNMT inhibition.
-
Protocol: Verifying Cellular Target Engagement
To confirm that this compound is inhibiting NNMT in your cells, you can measure the levels of the product, MNA.
-
Cell Treatment: Plate your cells at a consistent density and allow them to adhere. Treat the cells with a dose-range of this compound and a vehicle control (e.g., DMSO) for a predetermined amount of time.
-
Metabolite Extraction: After treatment, wash the cells with ice-cold PBS and then extract the intracellular metabolites using a suitable method, such as a methanol/acetonitrile/water solution.
-
Sample Analysis: Analyze the cell lysates for MNA and nicotinamide levels using LC-MS/MS. A successful inhibition should result in a dose-dependent decrease in the MNA/nicotinamide ratio.
-
Data Normalization: Normalize the metabolite levels to the total protein concentration in each sample.
Table 1: Example Experimental Parameters for a Cell-Based NNMT Assay
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Ensures cells are in a logarithmic growth phase and avoids confluence-related artifacts. |
| Inhibitor Concentration | 0.1 µM - 50 µM | A broad range is necessary to determine the IC50 value. |
| Incubation Time | 24 - 72 hours | Allows sufficient time for downstream biological effects to manifest. |
| Vehicle Control | DMSO (≤ 0.5% final concentration) | Controls for any effects of the solvent on the cells. |
| Positive Control | Known NNMT inhibitor or NNMT siRNA | Validates that the assay can detect the expected biological response. |
Q4: I am observing significant cell toxicity at concentrations where I expect to see specific NNMT inhibition. How can I differentiate between specific and off-target effects?
A4: This is a critical question for ensuring the validity of your results.
-
Use a Rescue Experiment:
-
If NNMT inhibition is causing the phenotype, supplementing the cells with the downstream product, MNA, might rescue the effect.
-
-
Employ a Structurally Unrelated Inhibitor:
-
Use another known NNMT inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be a result of on-target NNMT inhibition.
-
-
Genetic Knockdown:
-
Use siRNA or shRNA to specifically knock down NNMT expression. Compare the phenotype of the knockdown cells to that of cells treated with this compound. A similar outcome strongly supports on-target activity.[1]
-
-
Counter-Screening:
-
Test the compound against a panel of related enzymes (e.g., other methyltransferases or NAD+-utilizing enzymes) to check for off-target inhibition.
-
References
-
A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Nature. [Link]
-
Assays for NAD+-Dependent Reactions and NAD+ Metabolites. National Institutes of Health. [Link]
-
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Royal Society of Chemistry. [Link]
-
Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. National Institutes of Health. [Link]
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]
-
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. National Institutes of Health. [Link]
-
Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. PubMed. [Link]
-
Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). National Institutes of Health. [Link]
-
Troubleshooting Immunoassays. Ansh Labs. [Link]
Sources
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]
- 4. Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-T-Butyl-2-methoxynicotinamide
Welcome to the technical support resource for N-T-Butyl-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core structural features relevant to stability?
This compound is a derivative of nicotinamide (a form of vitamin B3). Its stability is primarily influenced by three key structural features: the pyridine ring, the tertiary-butyl amide group, and the 2-methoxy group. The pyridine ring's nitrogen atom is susceptible to oxidation.[1][2][3] The amide linkage is a potential site for hydrolysis, and the methoxy group can also undergo hydrolysis under certain conditions.
Q2: What are the optimal storage conditions for this compound?
Q3: What are the most probable degradation pathways for this molecule?
Based on its chemical structure, the most likely non-metabolic degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to form 2-methoxynicotinic acid and tert-butylamine.
-
Oxidation: Formation of a pyridine N-oxide at the nitrogen atom of the pyridine ring.[1][2][3]
-
O-Demethylation: Hydrolysis of the methoxy group to a hydroxyl group, yielding N-T-Butyl-2-hydroxynicotinamide.
-
Photodegradation: Nicotinamide-related structures can be susceptible to light-induced degradation.[6][7]
Q4: How can I detect the degradation of this compound in my samples?
The most effective method for detecting degradation is through chromatography, specifically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a UV detector or a mass spectrometer (MS).[8][9][10] A typical approach involves comparing the chromatogram of a stressed sample to that of a control (unstressed) sample. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my HPLC analysis of a sample that has been in solution for a few days.
-
Possible Cause: This is likely due to the hydrolytic degradation of the amide bond or the methoxy group. The stability of related nicotinamides in aqueous solution can be pH-dependent.[6][7]
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. A mass corresponding to 2-methoxynicotinic acid or N-T-Butyl-2-hydroxynicotinamide would support hydrolysis.
-
pH Study: Analyze the stability of your compound in different buffers (e.g., pH 3, 7, 9) to see if the rate of degradation is pH-dependent. Amide hydrolysis is often accelerated under acidic or basic conditions.
-
Solvent Choice: If possible for your application, consider using a non-aqueous solvent like DMSO or ethanol for stock solutions to slow down hydrolysis.
-
Problem 2: My compound seems to be losing potency in a cell-based assay, even with freshly prepared solutions.
-
Possible Cause: If hydrolytic degradation is ruled out, consider oxidative degradation or photodecomposition. The pyridine nitrogen is a known site for oxidation.[1][3] Also, many laboratory environments have significant UV light exposure that can degrade sensitive compounds.[6][7]
-
Troubleshooting Steps:
-
Test for Oxidation: Prepare a solution of your compound and bubble air or oxygen through it for a short period, or add a small amount of a mild oxidizing agent like hydrogen peroxide. Analyze by LC-MS and look for a peak with a mass increase of 16 Da, corresponding to the N-oxide.
-
Protect from Light: Repeat your experiment with all solutions and plates protected from light using amber vials or by wrapping them in aluminum foil. If the potency is restored, photodecomposition is the likely culprit.
-
Use of Antioxidants: If oxidative degradation is confirmed and compatible with your experimental system, consider the addition of a small amount of an antioxidant.
-
Problem 3: I am developing a formulation and need to understand the worst-case degradation scenarios.
-
Possible Cause: Standard stability testing under ambient conditions may not be sufficient to identify all potential degradation products that could form over a long shelf-life. This is where forced degradation studies are essential.[11][12]
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Systematically expose your compound to harsh conditions to intentionally induce degradation. This will help you identify potential degradants and develop analytical methods to detect them. A detailed protocol is provided in the next section.
-
Analyze Stressed Samples: Use a stability-indicating HPLC method (a method that can separate the parent compound from all its degradation products) to analyze the samples from the forced degradation study.
-
Structure Elucidation: For any significant degradation products, consider isolation and structure elucidation using techniques like NMR and high-resolution mass spectrometry.[13]
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of this compound.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a suitable reverse-phase HPLC method. A gradient elution with a C18 column is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Data Interpretation:
| Stress Condition | Expected Degradation Products | Analytical Observations |
| Acid Hydrolysis | 2-methoxynicotinic acid, tert-butylamine, N-T-Butyl-2-hydroxynicotinamide | Appearance of new, more polar peaks. |
| Base Hydrolysis | 2-methoxynicotinic acid, tert-butylamine | Appearance of new, more polar peaks. |
| Oxidation | This compound-N-oxide | Appearance of a new peak, potentially with a mass increase of 16 Da in LC-MS. |
| Thermal Degradation | Various | A complex mixture of degradants may form. |
| Photolytic Degradation | Various | Depends on the wavelength of light used. |
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
Proposed Degradation Pathways
Based on the chemical principles of the functional groups present in this compound, the following degradation pathways are proposed.
Caption: Proposed degradation pathways for this compound.
This technical guide provides a framework for understanding and investigating the stability of this compound. By systematically applying these troubleshooting and experimental strategies, researchers can ensure the integrity of their results and develop stable formulations.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Al-Badr, A. A. (2006). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Journal of the Chemical Society of Pakistan, 28(1), 58-64. Retrieved from [Link]
-
Lu, W., & Rabinowitz, J. D. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Metabolites, 8(2), 26. Retrieved from [Link]
-
Zhao, H., et al. (2019). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp. P156. Scientific Reports, 9(1), 3647. Retrieved from [Link]
-
Singh, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 916-939. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (2018). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. Retrieved from [Link]
-
Camacho-Pereira, J., et al. (2016). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 6(17), e1912. Retrieved from [Link]
-
Al-Badr, A. A. (2006). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Damian, D. L. (2010). Photoprotective effects of nicotinamide. Photochemical & Photobiological Sciences, 9(4), 578-585. Retrieved from [Link]
-
LGC Group. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Sahu, R., et al. (2017). Isolation, characterization using LC-ESI-QTOF, NMR and in vitro cytotoxicity assay of niclosamide forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 138, 223-232. Retrieved from [Link]
-
Zhao, H., et al. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Scientific Reports, 9(1), 3647. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Park, S., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Molecules, 26(24), 7695. Retrieved from [Link]
-
Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3615-3624. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Isolation, characterization using LC-ESI-QTOF, NMR and in vitro cytotoxicity assay of niclosamide forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of N-T-Butyl-2-methoxynicotinamide Derivatives
Last Updated: 2026-01-15
Introduction
Welcome to the technical support center for N-T-Butyl-2-methoxynicotinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the oral delivery of this promising class of molecules. Due to their inherent physicochemical properties, these derivatives often exhibit low aqueous solubility, which can lead to poor and variable oral bioavailability, hindering their therapeutic potential.
This document provides a comprehensive collection of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during preclinical development. Our approach is grounded in fundamental scientific principles and extensive field experience to empower you to make informed decisions and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of this compound derivatives.
Q1: What are the primary challenges affecting the oral bioavailability of this compound derivatives?
A1: The primary obstacles to achieving adequate oral bioavailability for this class of compounds stem from two key physicochemical properties:
-
Poor Aqueous Solubility: this compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol .[1][2] A related compound, N-(sec-butyl)-N-cyclopentyl-2-methoxynicotinamide, has a computed XLogP3 value of 3.2, indicating significant lipophilicity.[3] This lipophilic nature suggests that the parent compound and its derivatives are likely to have low solubility in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be dissolved; therefore, low solubility is often the rate-limiting step for absorption.[4]
-
Polymorphism: The parent molecule, nicotinamide, is known to be highly polymorphic, meaning it can exist in multiple crystalline forms.[5][6] Different polymorphs of a drug can exhibit significantly different physical properties, including solubility, dissolution rate, and stability.[7] The presence of a less soluble, more stable polymorph can lead to unexpectedly low bioavailability.[5][8] It is crucial to characterize and control the polymorphic form of your this compound derivative throughout development.
Q2: I'm seeing high variability in my in vivo pharmacokinetic (PK) studies. What could be the cause?
A2: High variability in preclinical PK studies is a common and frustrating issue, often pointing to formulation-related problems. For a poorly soluble compound like this compound, the likely culprits are:
-
Inconsistent Dissolution: If you are administering a simple suspension, variations in particle size and agglomeration between doses can lead to inconsistent dissolution in the GI tract.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic drugs. Lipids in food can enhance solubilization, leading to higher exposure in fed animals compared to fasted ones.
-
Metastable Form Conversion: If your drug substance is in a higher-energy, more soluble (metastable) polymorphic form, it may convert to a more stable, less soluble form during storage or in the GI tract, leading to erratic absorption.[9]
Q3: What are the most promising formulation strategies to enhance the bioavailability of these derivatives?
A3: Several formulation strategies are well-suited for lipophilic, poorly soluble compounds.[10][11] The most common and effective approaches include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[4][12] Upon contact with GI fluids, these systems form fine emulsions or microemulsions, which can enhance drug solubilization and absorption.[13]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix.[14][15] This amorphous state eliminates the crystal lattice energy, leading to significantly higher apparent solubility and dissolution rates. Nicotinamide itself has been successfully used as a carrier in solid dispersions to enhance the solubility of other drugs.[16][17][18]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation. While often a simpler approach, it may not be sufficient for compounds with very low solubility.
The choice of strategy will depend on the specific properties of your derivative and the desired dosage form.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Troubleshooting Issue 1: Low and Variable Oral Exposure in Preclinical Studies
You've conducted an initial pharmacokinetic study in rodents using a simple aqueous suspension of your this compound derivative and observed low Cmax and AUC, with high standard deviations between animals.
This outcome is characteristic of a dissolution rate-limited absorption scenario. A simple suspension of a lipophilic, crystalline compound often fails to dissolve completely or consistently within the transit time of the GI tract. The high variability suggests that minor differences in GI physiology between animals (e.g., gastric emptying time, intestinal motility) are having a magnified effect on the extent of absorption.
Caption: Troubleshooting workflow for low oral exposure.
Objective: To develop a Self-Microemulsifying Drug Delivery System (SMEDDS) to improve the solubility and absorption of a lipophilic this compound derivative.
Materials:
-
This compound derivative
-
Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactants (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-solvents (e.g., Transcutol® HP, Propylene Glycol)
-
Glass vials, magnetic stirrer, water bath
Step 1: Excipient Solubility Screening
-
Add an excess amount of the drug substance to 1 g of each selected oil, surfactant, and co-solvent in separate glass vials.
-
Place the vials in a shaking water bath at 40°C for 48 hours to facilitate solubilization.
-
After 48 hours, centrifuge the samples at 5000 rpm for 15 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Quantify the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients that demonstrate the highest solubilizing capacity for the drug.
Step 2: Construction of Ternary Phase Diagrams
-
Based on the solubility results, select the best oil, surfactant, and co-solvent combination.
-
Prepare a series of blank formulations by mixing the selected excipients at various ratios (e.g., oil:surfactant:co-solvent from 1:9:0 to 9:1:0).
-
Visually inspect the mixtures for homogeneity and clarity.
-
Perform a self-emulsification test by adding 100 µL of each blank formulation to 200 mL of purified water in a beaker with gentle stirring.
-
Observe the spontaneity of emulsification and the appearance (clarity) of the resulting emulsion.
-
Plot the results on a ternary phase diagram to identify the region that forms stable microemulsions.
Step 3: Preparation and Characterization of Drug-Loaded SMEDDS
-
Select a ratio from the optimal microemulsion region of the phase diagram.
-
Dissolve the this compound derivative in the selected excipient mixture with gentle heating and stirring until a clear solution is formed.
-
Characterize the drug-loaded SMEDDS for droplet size, polydispersity index (PDI), and zeta potential upon dilution in water.
-
Conduct in vitro dissolution studies in biorelevant media (e.g., FaSSIF and FeSSIF) to confirm rapid drug release.[19]
Troubleshooting Issue 2: Formulation Instability - Crystallization on Storage
You have successfully developed an amorphous solid dispersion or a lipid-based formulation, but upon storage, you observe the precipitation or crystallization of the drug substance.
This issue points to either a thermodynamic instability or a supersaturation problem.
-
For ASDs: The amorphous form is thermodynamically unstable and will always have a tendency to revert to a more stable crystalline form.[9] This can be triggered by temperature, humidity, or interaction with other excipients.
-
For Lipid Formulations: The drug may be dissolved at a concentration that is above its equilibrium solubility in the formulation (supersaturated). Over time, the drug may crystallize out. This is especially common if the formulation is stored at lower temperatures, reducing the drug's solubility in the lipid vehicle.
Caption: Troubleshooting workflow for formulation instability.
Objective: To improve the physical stability of an ASD of an this compound derivative by incorporating a precipitation inhibitor.
Materials:
-
Pre-formed ASD of the drug with a primary polymer (e.g., HPMC-AS).
-
Precipitation inhibitor (e.g., Polyvinylpyrrolidone (PVP) K30).
-
Organic solvent (e.g., acetone/methanol mixture).
-
Spray dryer.
Step 1: Rationale for Inhibitor Selection
PVP is a hydrophilic polymer that can interact with the drug and the primary polymer, sterically hindering drug molecules from aligning into a crystal lattice and acting as an anti-plasticizer to increase the glass transition temperature (Tg) of the system.
Step 2: Preparation of the Ternary ASD
-
Dissolve the this compound derivative, the primary polymer (e.g., HPMC-AS), and the precipitation inhibitor (e.g., PVP K30) in the organic solvent. A typical starting ratio would be Drug:HPMC-AS:PVP (1:3:0.5 w/w/w).
-
Spray dry the solution using optimized parameters (inlet temperature, feed rate, atomization pressure) to generate a fine powder.
-
Collect the resulting ternary ASD powder.
Step 3: Characterization and Stability Assessment
-
Analyze the ternary ASD using Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a homogeneous amorphous system. Compare the new Tg to the original binary ASD. An increased Tg suggests improved stability.
-
Use Powder X-ray Diffraction (PXRD) to confirm the absence of any crystalline peaks.
-
Store the ternary ASD under accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, re-analyze the sample by PXRD to check for any signs of recrystallization.
-
Conduct in vitro dissolution testing on the aged samples to ensure that the stability enhancement has not compromised the dissolution advantage.[20][21]
Part 3: Data and Experimental Protocols
Table 1: Estimated Physicochemical Profile of this compound
Disclaimer: The following values are estimates based on the chemical structure and data from related analogs. Experimental verification is strongly recommended.
| Property | Estimated Value/Characteristic | Implication for Bioavailability |
| Molecular Weight | 208.26 g/mol | Favorable for passive diffusion (if dissolved). |
| LogP | ~2.5 - 3.5 (Lipophilic) | Poor aqueous solubility; potential for good permeability.[3] |
| Aqueous Solubility | Likely < 10 µg/mL | Dissolution will be the rate-limiting step for absorption. |
| pKa | Basic (Pyridine nitrogen) | pH-dependent solubility; likely more soluble in the acidic gastric environment. |
| Crystalline Form | Prone to polymorphism | Potential for batch-to-batch variability in solubility and dissolution.[5][6] |
Protocol: Preclinical Oral Pharmacokinetic Study Design
Objective: To evaluate and compare the oral bioavailability of an this compound derivative from a simple suspension versus an optimized formulation (e.g., SMEDDS or ASD).
Study Design:
-
Species: Male Sprague-Dawley rats (n=4-6 per group).
-
Groups:
-
Intravenous (IV) bolus (for absolute bioavailability determination), 2 mg/kg in a suitable vehicle (e.g., 10% Solutol HS 15 in saline).
-
Oral gavage: Simple suspension (e.g., in 0.5% methylcellulose), 20 mg/kg.
-
Oral gavage: Optimized formulation (e.g., SMEDDS), 20 mg/kg.
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the formulations as specified.
-
Collect blood samples (e.g., via tail vein) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the drug in plasma.[22]
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Calculate absolute bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Statistically compare the PK parameters between the suspension and the optimized formulation group.
-
References
A comprehensive list of references will be provided at the end of this document. It is imperative to consult the primary literature for a deeper understanding of the principles and techniques discussed.
References
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
- Charman, W. N., Porter, C. J., Mithani, S., & Gregor, J. B. (1997). Physicochemical and physiological mechanisms for the effects of food on drug absorption: the role of lipids and pH. Journal of Pharmaceutical Sciences, 86(3), 269-282.
- Chen, X. Q., & Gudimetla, V. R. (2012). In vitro-in vivo correlation: a regulatory perspective. AAPS J, 14(1), 137-143.
- Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.
- FDA. (2000).
- Gao, L., Liu, G., & Ma, J. (2011). Drug nanocrystals for the formulation of poorly soluble drugs and its application as a potential drug delivery system. Journal of Nanoparticle Research, 13(2), 455-472.
- Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals? Pharmaceutical Research, 17(4), 397-404.
- Horter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87.
- Jannin, V., Musakhanian, J., & Marchaud, D. (2008). Approaches for the development of solid and semi-solid lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 734-746.
- Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10.
- Klein, S. (2010). The use of biorelevant dissolution media to predict the in vivo performance of solid oral dosage forms. AAPS J, 12(3), 397-406.
- Ku, M. S. (2010). Use of the biopharmaceutical classification system in early drug development. AAPS J, 12(2), 208-212.
- Laitinen, R., Löbmann, K., Strachan, C. J., Grohganz, H., & Rades, T. (2013). Emerging trends in the stabilization of amorphous drugs. International Journal of Pharmaceutics, 453(1), 65-79.
- Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.
- Liu, R. (Ed.). (2008).
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Pouton, C. W., & Porter, C. J. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Sun, D. D., & Lee, P. I. (2016). In vitro-in vivo correlations of supersaturating drug delivery systems. Journal of Controlled Release, 235, 134-143.
-
PubChem. (n.d.). N-(sec-butyl)-N-cyclopentyl-2-methoxynicotinamide. Retrieved January 15, 2026, from [Link]
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
- Patel, V., Lalani, R., Bardoliwala, D., Ghosh, S., & Misra, A. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3607-3627.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to production. Pharmaceutics, 11(3), 132.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.
- Vo, C. L. N., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 799-813.
- Al-khedairy, E. B. H. (2023). Enhancement of silymarin solubility and dissolution by nicotinamide-based solid dispersion employing the kneading method. Journal of Population Therapeutics and Clinical Pharmacology, 30(13), e386-e393.
- Dourou, C., & Tsaikas, T. (2020). Polymorphic transformation of ornidazole with nicotinamide in solid dispersion to enhance solubility and dissolution rate. Acta Pharmaceutica Sciencia, 58(3), 260-272.
- McCartney, F., Gleeson, J., & Van Dyk, M. (2021). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. Pharmaceutics, 13(7), 1046.
- Shaik, M. S., & Kaneko, T. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(5), 1547-1568.
- Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope.
- Eng, H., & Whalen, K. M. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 2, 43.
- Al-Tannak, N. F., & Al-Khafaji, M. K. (2021). Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. Molecules, 26(15), 4484.
- De Buck, S., Sinha, V., Fenu, L., & Mackie, C. (2012). Integrating preclinical data into early clinical development. Journal of Pharmacy and Pharmacology, 64(9), 1317-1327.
- Shayanfar, A., & Ghavimi, H. (2013). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 5(4), 551-575.
-
Semantic Scholar. (n.d.). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved January 15, 2026, from [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved January 15, 2026, from [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved January 15, 2026, from [Link]
- Patel, J. R., & Patel, K. R. (2016). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 6(2), 1-8.
- Nurrosyidah, H., & Yenti, R. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Journal of Science and Technology, 3(3), 939-950.
- IJNRD. (2023). Development and Validation of New Stability-Indicating RP-HPLC Method for Estimation of Nicotinamide and Salicylic Acid from Topical. International Journal of Novel Research and Development, 8(5)*.
- Al-Sabah, Z. K. A., & Al-Khafaji, M. K. (2022).
-
Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved January 15, 2026, from [Link]
- Singh, S., & Gaikwad, M. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307-1321.
Sources
- 1. chiralen.com [chiralen.com]
- 2. 144084-35-5|this compound|BLD Pharm [bldpharm.com]
- 3. N-(sec-butyl)-N-cyclopentyl-2-methoxynicotinamide | C16H24N2O2 | CID 46995416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. (PDF) Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs (2015) | Roberta Censi | 442 Citations [scispace.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decoding excipients in lipid-based self-emulsifying drug delivery systems: Insights into physicochemical properties and therapeutic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dissolution, solubility, XRD, and DSC studies on flurbiprofen-nicotinamide solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. esmed.org [esmed.org]
- 21. fda.gov [fda.gov]
- 22. Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of N-tert-Butyl-2-methoxynicotinamide and its Analogs
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the modification and optimization of N-tert-butyl-2-methoxynicotinamide and related analogs. As a potent scaffold for targeting Nicotinamide N-methyltransferase (NNMT), these molecules hold significant therapeutic promise. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesis, purification, and efficacy testing.
I. Strategic Overview: The Rationale for Modifying N-tert-Butyl-2-methoxynicotinamide
N-tert-butyl-2-methoxynicotinamide serves as a foundational structure for the development of potent NNMT inhibitors.[1] NNMT is a key enzyme in cellular metabolism, and its dysregulation has been implicated in a range of pathologies, including metabolic disorders and certain cancers.[2][3] The primary goal of modifying the parent compound is to enhance its therapeutic index by improving one or more of the following parameters:
-
Potency (IC50): Lowering the concentration required to inhibit NNMT activity.
-
Selectivity: Minimizing off-target effects by ensuring high affinity for NNMT over other methyltransferases.
-
Pharmacokinetics (ADME): Optimizing absorption, distribution, metabolism, and excretion properties to ensure the compound reaches its target in sufficient concentrations and for an appropriate duration.
-
Physicochemical Properties: Improving solubility and stability to facilitate formulation and administration.
This guide will address common challenges and provide actionable strategies to achieve these improvements.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during their experimental workflow in a question-and-answer format.
Synthesis & Purification
Q1: I am experiencing low yields in the amide coupling reaction between 2-methoxynicotinic acid and tert-butylamine. What are the likely causes and solutions?
A1: Low yields in this amide bond formation are common, often due to the steric hindrance of the tert-butylamine. Here’s a breakdown of potential issues and troubleshooting steps:
-
Inefficient Activation of the Carboxylic Acid: Standard coupling reagents may be insufficient.
-
Solution: Employ a more robust coupling cocktail. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can improve the efficiency of the active ester formation.[4] The use of phosphonium-based reagents like BOP or PyBOP can also be effective for hindered couplings.
-
-
Side Reactions with Coupling Reagents: Guanidinium by-product formation can occur if the amine reacts directly with the coupling reagent.[5]
-
Solution: Control the order of addition. Activate the carboxylic acid with the coupling reagent and additive first to form the active ester before adding the tert-butylamine.
-
-
Steric Hindrance: The bulky tert-butyl group can slow down the reaction rate.
-
Solution: Increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
Q2: My purified N-tert-butyl-2-methoxynicotinamide analog shows poor solubility in aqueous buffers. How can I improve this for in vitro assays?
A2: Poor aqueous solubility is a frequent challenge for small molecule drug candidates.[6] Here are several strategies to address this:
-
Co-solvents: The use of a small percentage of a water-miscible organic solvent can significantly improve solubility.
-
Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO. For your working solutions, dilute the stock in your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid impacting the biological assay.
-
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.
-
Rationale: Nicotinamide derivatives are basic. Lowering the pH of the buffer will protonate the pyridine nitrogen, forming a more soluble salt.
-
-
Formulation with Excipients: Cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility.[6]
-
Application: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin in your assay buffer and then add your compound.
-
Q3: I am having difficulty purifying my polar nicotinamide analogs using standard silica gel chromatography. What alternative purification strategies can I employ?
A3: The purification of polar aromatic compounds can be challenging on normal-phase silica.[7] Consider the following approaches:
-
Reverse-Phase Chromatography: This is often more effective for polar compounds.
-
Method: Use a C18-functionalized silica column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. A small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for basic compounds like pyridines.
-
-
Deactivated Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[8]
-
Procedure: You can deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine, in the eluent.
-
-
Alternative Stationary Phases: If reverse-phase is not providing adequate separation, consider other stationary phases like alumina or florisil.[8]
In Vitro Efficacy Testing
Q4: My in vitro NNMT inhibition assay is showing high variability. What are the common sources of error?
A4: High variability in enzymatic assays can arise from several factors. Here's a troubleshooting checklist:
-
Reagent Stability: Ensure all reagents, especially the enzyme and S-adenosylmethionine (SAM), are stored correctly and handled on ice to prevent degradation.[9]
-
Pipetting Accuracy: Small volumes of concentrated inhibitors can be a source of error. Use calibrated pipettes and consider serial dilutions to minimize pipetting errors.
-
Assay Conditions: Ensure consistent incubation times and temperatures. The reaction is typically run at 37°C.[9]
-
Plate Effects: Evaporation from the outer wells of a 96-well plate can concentrate reagents and affect results. Consider not using the outer wells or filling them with buffer.
-
Compound Precipitation: Visually inspect your assay plate for any signs of compound precipitation, which would lead to an underestimation of potency. If precipitation is observed, refer to the solubility enhancement strategies in Q2.
In Vivo Studies
Q5: I am planning an in vivo efficacy study in a diet-induced obesity (DIO) mouse model. What is a good starting dose for my novel N-tert-butyl-2-methoxynicotinamide analog?
A5: Determining a starting dose for a novel compound requires careful consideration.
-
Reference Similar Compounds: Look for published in vivo data on other NNMT inhibitors. For example, 5-amino-1MQ has been used in mice at doses around 20 mg/kg.[9]
-
In Vitro to In Vivo Correlation: There is no direct formula to convert an in vitro IC50 to an in vivo dose. However, a more potent compound in vitro may require a lower dose in vivo, assuming similar pharmacokinetic properties.
-
Maximum Tolerated Dose (MTD) Study: It is essential to first conduct a dose-ranging MTD study to identify a safe dose range. This involves administering single escalating doses to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior).[9] A conservative starting point for an MTD study could be in the range of 1-5 mg/kg.[9]
Q6: What are the key endpoints to measure in a DIO mouse model to assess the efficacy of an NNMT inhibitor?
A6: In a DIO model, the primary efficacy endpoints should reflect the metabolic benefits of NNMT inhibition.[3] Key measurements include:
-
Body Weight and Composition: Monitor body weight regularly. At the end of the study, measure fat mass and lean mass using techniques like DEXA or MRI.
-
Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) to assess improvements in glucose clearance and insulin sensitivity.[1]
-
Plasma Biomarkers: Measure plasma levels of insulin, triglycerides, and cholesterol.
-
Liver Health: At necropsy, collect the liver for weight measurement, histological analysis (H&E staining for steatosis), and measurement of triglyceride content.[1][9]
III. Experimental Protocols
Protocol 1: General Synthesis of N-tert-Butyl-2-methoxynicotinamide Analogs
This protocol describes a general method for the amide coupling of a substituted 2-methoxynicotinic acid with tert-butylamine.
Materials:
-
Substituted 2-methoxynicotinic acid
-
tert-Butylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted 2-methoxynicotinic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add DIPEA (2.0 eq) followed by tert-butylamine (1.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction may take several hours to overnight.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-tert-butyl-2-methoxynicotinamide analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro NNMT Inhibition Assay
This fluorometric assay measures the production of S-adenosylhomocysteine (SAH), which is subsequently converted to homocysteine. The free thiol group of homocysteine is then detected with a fluorescent probe.
Materials:
-
NNMT enzyme
-
NNMT assay buffer
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting fluorescent probe
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of your test compounds in DMSO.
-
In the wells of the 96-well plate, add the test compounds and the necessary controls (positive control with a known inhibitor, negative control with DMSO vehicle).
-
Add the NNMT enzyme to all wells except the background control wells.
-
Initiate the reaction by adding a mixture of SAM and nicotinamide.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction.
-
Add the SAH hydrolase and the thiol-detecting probe.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IV. Data Presentation & Visualization
Table 1: Comparative In Vitro Efficacy of Selected NNMT Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| 1-MNA | hNNMT | 9.0 ± 0.6 | [2] |
| 1-MQ | hNNMT | 12.1 ± 3.1 | [2] |
| 5-amino-1-methylquinolinium | hNNMT | 1.2 ± 0.1 | [2] |
| JBSNF-000088 | hNNMT | 1.8 | [2] |
| EL-1 | hNNMT | 0.074 | |
| Sinefungin | hNNMT | 3.9 ± 0.3 | [2] |
hNNMT: human Nicotinamide N-methyltransferase
Diagrams
Caption: Workflow for the synthesis of N-tert-butyl-2-methoxynicotinamide analogs.
Caption: Principle of the fluorometric in vitro NNMT inhibition assay.
V. References
-
NNMTi treatment combined with a lean diet switch accelerated weight and fat loss, promoting persistent weight and fat reductions without impacting food intake. Link
-
Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. Link
-
Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Link
-
Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Link
-
NNMT Inhibitor Screening Assay (Fluorometric). Link
-
The synthesis of N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide (6). Link
-
Mechanisms and inhibitors of nicotinamide N-methyltransferase. Link
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Link
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Link
-
Purification of nicotinamide. Link
-
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Link
-
Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. Link
-
Purification: Troubleshooting Flash Column Chromatography. Link
-
Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. Link
-
Technical Support Center: Optimizing Nnmt-IN-5 Dosage for In Vivo Studies. Link
-
PHARMACOKINETICS AND TOLERANCE OF NICOTINAMIDE COMBINED WITH RADIATION THERAPY IN PATIENTS WITH GLIOBLASTOMA MULTIFORME. Link
-
Amide bond formation: beyond the myth of coupling reagents. Link
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Link
-
Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity. Link
-
Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. Link
-
A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Link
-
Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Link
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. Link
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Link
-
Diet-induced obesity murine model. Link
-
Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Link
-
Pyridine: the scaffolds with significant clinical diversity. Link
-
Formulation strategies for poorly soluble drugs. Link
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Link
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Link
-
Nicotinamide pharmacokinetics in patients. Link
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Link
-
Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Link
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Link
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Link
-
Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. Link
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Link
-
Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. Link
-
optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Link
-
A Brief View on Pyridine Compounds. Link
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Link
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. Link
-
Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer. Link
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Link
-
Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. Link
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Link
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Link
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. Link
Sources
- 1. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. A Practical, Component-Based Synthetic Route to Methylthiolincosamine Permitting Facile Northern-Half Diversification of Lincosamide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of Nicotinamide Analogs: Characterizing the Potential of N-tert-Butyl-2-methoxynicotinamide
Introduction: The Expanding Universe of Nicotinamide Analogs in Therapeutic Research
Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The central role of NAD+ in redox reactions and as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) has positioned nicotinamide and its analogs at the forefront of research into aging, metabolic disorders, and cancer. The development of novel nicotinamide analogs is a burgeoning field, with chemists designing molecules with tailored properties to modulate specific NAD+-dependent pathways.
This guide provides a comparative framework for understanding and evaluating nicotinamide analogs, with a special focus on the uncharacterized compound, N-tert-Butyl-2-methoxynicotinamide . While specific biological data for this molecule is not yet publicly available, its structural features—a methoxy group at the 2-position of the pyridine ring and a bulky tert-butyl group on the amide—provide intriguing clues to its potential activities. We will explore the known effects of well-characterized nicotinamide analogs, discuss the potential implications of these structural modifications, and provide detailed experimental protocols for researchers to elucidate the biological functions of novel compounds like N-tert-Butyl-2-methoxynicotinamide.
The Landscape of Nicotinamide Analogs: Key Players and Mechanisms of Action
The therapeutic potential of nicotinamide analogs stems from their ability to influence cellular NAD+ pools and directly interact with NAD+-utilizing enzymes. Here, we compare several key classes of these compounds.
NAD+ Precursors: Fueling the Cellular Engine
-
Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN): These are the most well-known NAD+ precursors. Their primary mechanism is to boost intracellular NAD+ levels through the salvage pathway. Elevated NAD+ can, in turn, enhance the activity of sirtuins, a class of protein deacetylases involved in metabolic regulation and longevity.
PARP Inhibitors: A Strategy in Cancer Therapy
-
Nicotinamide and Analogs with Modified Carboxamide Groups: Nicotinamide itself is a weak inhibitor of PARP enzymes, which are critical for DNA repair.[1] Many potent PARP inhibitors developed for cancer therapy are structurally related to nicotinamide, designed to compete with NAD+ at the enzyme's active site.[2][3] The inhibition of PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality, a targeted approach to cancer treatment.
Sirtuin Modulators: Fine-Tuning a Key Regulator
-
Nicotinamide as an Inhibitor: Nicotinamide acts as a non-competitive inhibitor of sirtuins.[4] This feedback inhibition is a natural regulatory mechanism.
-
Sirtuin-Activating Compounds (STACs): While not direct nicotinamide analogs, compounds like resveratrol can indirectly activate SIRT1 by modulating upstream pathways. The development of direct, potent SIRT1 activators is an active area of research.
Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Metabolic Target
-
Modified Nicotinamides: NNMT is an enzyme that methylates nicotinamide, playing a role in metabolism and cellular energetics. Inhibition of NNMT can lead to increased NAD+ levels and has shown promise in metabolic disorders.[5][6] Notably, analogs with modifications on the pyridine ring, such as 6-methoxynicotinamide, have been identified as NNMT inhibitors.[6]
N-tert-Butyl-2-methoxynicotinamide: A Structural Perspective and Hypothesized Activities
The structure of N-tert-Butyl-2-methoxynicotinamide suggests several avenues for investigation:
-
Potential for NNMT Inhibition: The presence of a methoxy group on the pyridine ring is a feature shared with known NNMT inhibitors like 6-methoxynicotinamide.[6] It is plausible that N-tert-Butyl-2-methoxynicotinamide could also interact with the active site of NNMT.
-
Modulation of PARP and Sirtuin Activity: The bulky N-tert-butyl group could influence the molecule's interaction with the active sites of PARP and sirtuin enzymes. This large substituent might enhance binding affinity or, conversely, cause steric hindrance, leading to either inhibitory or no activity.
-
Pharmacokinetic Properties: The increased lipophilicity conferred by the tert-butyl and methoxy groups may enhance cell membrane permeability and alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile compared to nicotinamide.
To characterize this novel compound, a systematic experimental approach is required. The following sections provide detailed protocols for key assays.
Experimental Protocols for the Characterization of Novel Nicotinamide Analogs
The following protocols are designed to be self-validating and provide a comprehensive framework for evaluating the biological activity of N-tert-Butyl-2-methoxynicotinamide and other novel analogs.
Protocol 1: In Vitro PARP Inhibition Assay
This fluorometric assay measures the consumption of NAD+ by PARP1, providing a quantitative measure of enzyme inhibition.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound (N-tert-Butyl-2-methoxynicotinamide) and known PARP inhibitor (e.g., Olaparib)
-
Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption
-
384-well black plates
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and the positive control inhibitor. Prepare a 5X solution of NAD+.
-
Enzyme and DNA Mixture: Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer.
-
Assay Plate Setup: Add the test compound dilutions, positive control, and a vehicle control to the wells of the 384-well plate.
-
Enzyme Addition: Add the PARP1/activated DNA mixture to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the 5X NAD+ solution to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Expected Outcome: This assay will determine if N-tert-Butyl-2-methoxynicotinamide inhibits PARP1 activity and allow for a quantitative comparison of its potency with a known inhibitor.
Diagram of the PARP Inhibition Assay Workflow
Caption: Workflow for the in vitro PARP inhibition assay.
Protocol 2: SIRT1 Activity Assay (Fluor-de-Lys)
This is a two-step fluorometric assay to measure the deacetylase activity of SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor-de-Lys® SIRT1 substrate (acetylated peptide with a quenched fluorophore)
-
NAD+
-
SIRT1 assay buffer
-
Test compound (N-tert-Butyl-2-methoxynicotinamide) and known SIRT1 modulator (e.g., Nicotinamide as inhibitor, Resveratrol as potential activator)
-
Developer solution containing trypsin
-
96-well black plates
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and controls.
-
Reaction Mixture: In the wells of a 96-well plate, combine the SIRT1 assay buffer, Fluor-de-Lys® substrate, NAD+, and the test compound dilutions.
-
Enzyme Addition: Add the SIRT1 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Development: Add the developer solution to each well. This will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Measurement: Read the fluorescence at an excitation of ~360 nm and an emission of ~460 nm.[7][8]
-
Data Analysis: Determine the effect of the test compound on SIRT1 activity relative to controls.
Expected Outcome: This assay will reveal whether N-tert-Butyl-2-methoxynicotinamide inhibits or activates SIRT1.
Diagram of the SIRT1 Fluor-de-Lys Assay
Caption: Workflow for measuring cellular NAD+ and NADH levels.
Protocol 4: NNMT Inhibitor Screening Assay
This fluorometric assay detects the product of the NNMT reaction, S-adenosylhomocysteine (SAH), which is converted to homocysteine, whose free thiol group is then detected. [9][10] Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl methionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting probe
-
NNMT assay buffer
-
Test compound (N-tert-Butyl-2-methoxynicotinamide) and a known NNMT inhibitor
-
96-well black plates
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound and a known inhibitor.
-
Reaction Mix: Prepare a reaction mix containing NNMT enzyme, SAH hydrolase, and the test compound in the assay buffer.
-
Assay Plate Setup: Add the reaction mix to the wells of the plate.
-
Reaction Initiation: Start the reaction by adding a mixture of SAM and nicotinamide.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Detection: Add the thiol-detecting probe to each well and incubate for a short period at room temperature.
-
Measurement: Read the fluorescence at an excitation of ~392 nm and an emission of ~482 nm. [9][10]8. Data Analysis: Calculate the percent inhibition and determine the IC50 value for the test compound.
Expected Outcome: This assay will determine if N-tert-Butyl-2-methoxynicotinamide is an inhibitor of NNMT.
Diagram of the NNMT Inhibition Assay
Caption: Workflow for the NNMT inhibitor screening assay.
Comparative Data Summary
As experimental data for N-tert-Butyl-2-methoxynicotinamide becomes available, it can be compared to known nicotinamide analogs in a structured format.
| Compound | Primary Target(s) | Reported IC50/EC50 | Effect on Cellular NAD+ | Key Therapeutic Area |
| Nicotinamide | PARPs, Sirtuins, NNMT | Weak inhibition | Precursor | General cellular health |
| Olaparib | PARP1/2 | Low nM | - | Cancer |
| Resveratrol | SIRT1 (indirect activator) | µM range | Can increase | Aging, metabolic disorders |
| 6-Methoxynicotinamide | NNMT | Low µM | Increases | Metabolic disorders |
| N-tert-Butyl-2-methoxynicotinamide | To be determined | To be determined | To be determined | To be determined |
Expert Analysis and Future Directions
The systematic evaluation of novel nicotinamide analogs like N-tert-Butyl-2-methoxynicotinamide is crucial for advancing our understanding of NAD+ biology and developing new therapeutics. The structural modifications of this particular compound hint at a potential role as an NNMT inhibitor, a class of molecules with growing interest in the treatment of metabolic diseases. However, its effects on PARPs and sirtuins should not be overlooked.
Beyond the initial in vitro characterization, promising analogs should be subjected to further studies, including:
-
Cell-based assays to assess effects on cell viability, proliferation, and specific signaling pathways in relevant disease models.
-
Pharmacokinetic profiling to determine the compound's ADME properties, which are critical for in vivo efficacy. [11][12][13][14][15]* In vivo studies in animal models to evaluate therapeutic efficacy and potential toxicity.
By following a logical and comprehensive experimental plan, researchers can effectively characterize novel nicotinamide analogs and unlock their therapeutic potential.
References
- Structure Activity Relationships for Nicotinamide in the Treatment of Stroke.
- N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie.
- Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Springer Protocols.
- Ab284513 – N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (Fluorometric). Abcam.
- Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content.
- N¢-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Kit (MAK299) - Technical Bulletin. Sigma-Aldrich.
- Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. Benchchem.
- Structure activity model of PARP-1 inhibitors derived
- NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc.
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
- Measure NAD+ Levels: How to Track Cellular Energy and Aging. Jinfiniti.
- AffiASSAY® N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit. AffiGEN.
- An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool. Benchchem.
- Development of a cell-based assay for measuring the NAD levels in polyphenol tre
- PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- PARP Universal Colorimetric Assay. R&D Systems.
- NNMT Inhibitor Screening Assay (TBS2097). Tribioscience.
- PARP assay for inhibitors. BMG LABTECH.
- Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT)
- Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed.
- Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evalu
- Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase.
- Fig. 1 Schematic of the Fluor-de-Lys assay.
- SIRT1 Activity Assay Kit (Fluorometric) (ab156065). Abcam.
- Major structural interactions of known PARP inhibitors with the NAD +...
- ab156065 SIRT1 Activity Assay Kit (Fluorometric). Abcam.
- Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succin
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. PubMed Central.
- The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD+) and an Indole (EX527 Analogue) Reveals a Novel Mechanism of Histone Deacetylase Inhibition.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Utrecht University - UU Research Portal.
- Pharmacokinetics and its role in small molecule drug discovery research. PubMed.
- The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition. PubMed.
- SIRT1 Direct Fluorescent Screening Assay Kit. Cayman Chemical.
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
- The 2.5 Å Crystal Structure of the SIRT1 Catalytic Domain Bound to Nicotinamide Adenine Dinucleotide (NAD + ) and an Indole (EX527 Analogue) Reveals a Novel Mechanism of Histone Deacetylase Inhibition.
- comparative analysis of N-(4-ethoxyphenyl)isonicotinamide and nicotinamide. Benchchem.
- Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. MDPI.
- Catalysis and mechanistic insights on Sirtuin activ
- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
- Structures of nicotinamide derivatives with potential drug activities.
- Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PubMed Central.
- JBSNF-000088 (6-Methoxynicotinamide). MedChemExpress.
- Thiophenyl Derivatives of Nicotinamide are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
A Comparative Guide to N-tert-Butyl-2-methoxynicotinamide and Known NNMT Inhibitors for Metabolic Disease Research
This guide provides a comprehensive comparison of the potential Nicotinamide N-methyltransferase (NNMT) inhibitor, N-tert-Butyl-2-methoxynicotinamide, with established NNMT inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases. By synthesizing current literature and providing detailed experimental frameworks, this guide aims to facilitate the evaluation of novel compounds in this promising therapeutic area.
The Emerging Role of NNMT in Metabolic Regulation
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis.[1][2] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] This process not only influences the levels of nicotinamide, a precursor to the essential coenzyme NAD+, but also impacts cellular methylation potential.[3]
Elevated NNMT expression is strongly associated with obesity and type 2 diabetes.[4][5] In preclinical models, inhibition of NNMT has been shown to reverse diet-induced obesity, improve insulin sensitivity, and lower cholesterol levels.[6][7] This makes NNMT a compelling target for the development of novel therapeutics for metabolic disorders.
Comparative Analysis of NNMT Inhibitors
While direct experimental data on the NNMT inhibitory activity of N-tert-Butyl-2-methoxynicotinamide is not currently available in the public domain, we can infer its potential based on the well-established structure-activity relationships (SAR) of nicotinamide-based NNMT inhibitors. This section will compare the structural features of N-tert-Butyl-2-methoxynicotinamide with two well-characterized NNMT inhibitors, 5-amino-1MQ and JBSNF-000088 , and provide a hypothetical assessment of its potential efficacy.
Structural and Mechanistic Insights
The core of nicotinamide is a key structural motif for many NNMT inhibitors. Modifications to the pyridine ring and the carboxamide group can significantly impact potency and selectivity.
-
JBSNF-000088 (6-Methoxynicotinamide) is a nicotinamide analog with a methoxy group at the 6-position.[8][9][10][11][12] This substitution is well-tolerated and results in a potent inhibitor of human, monkey, and mouse NNMT.[8][9][10] The presence of a methoxy group on the pyridine ring, as in N-tert-Butyl-2-methoxynicotinamide (at the 2-position), suggests that this compound could also fit within the nicotinamide-binding pocket of NNMT.
-
5-amino-1MQ is a quinolinium-based inhibitor, representing a different scaffold that also interacts with the nicotinamide-binding site.[6][7][13] Its development highlights that fused ring systems can also yield potent NNMT inhibitors.
-
N-tert-Butyl-2-methoxynicotinamide features two key modifications to the nicotinamide scaffold: a methoxy group at the 2-position and a bulky tert-butyl group on the amide nitrogen. The 2-methoxy substitution, being electronically similar to the 6-methoxy group in JBSNF-000088, is a promising feature for NNMT inhibition. The N-tert-butyl group is a significant modification. While some substitutions on the amide are tolerated, a bulky group like tert-butyl may influence binding affinity and cell permeability. Further experimental validation is required to determine its precise impact.
Quantitative Comparison of Known Inhibitors
The following table summarizes the available in vitro and in vivo data for the established NNMT inhibitors, providing a benchmark for the potential evaluation of N-tert-Butyl-2-methoxynicotinamide.
| Inhibitor | Target Species | IC50 (µM) | Cellular Activity | In Vivo Efficacy (Diet-Induced Obesity Model) | Reference |
| JBSNF-000088 | Human | 1.8 | IC50 = 1.6 µM (U2OS cells) | Reduced body weight and improved glucose tolerance in mice.[8][10] | [8][9][10] |
| Monkey | 2.8 | IC50 = 6.3 µM (3T3L1 cells) | [8][9][10] | ||
| Mouse | 5.0 | [8][9][10] | |||
| 5-amino-1MQ | Not Specified | Not Specified | Reduced intracellular 1-MNA and increased NAD+ levels in adipocytes.[6][13] | Progressive body weight loss and reduced adipose tissue mass in mice.[6][14] | [6][7][13] |
The NNMT Signaling Pathway: A Mechanistic Overview
Inhibition of NNMT exerts its therapeutic effects by modulating several downstream signaling pathways. By preventing the consumption of nicotinamide and SAM, NNMT inhibitors can lead to an increase in cellular NAD+ levels and alter the cellular methylation landscape.
An increase in NAD+ levels can activate sirtuins, particularly SIRT1, which are critical regulators of mitochondrial function, fat metabolism, and insulin sensitivity.[3] Furthermore, NNMT has been shown to influence the STAT3 signaling pathway, which is involved in inflammation and cell proliferation.[15][16][17][18] By inhibiting NNMT, it may be possible to attenuate pro-inflammatory signaling associated with metabolic disease.
Experimental Protocols for Evaluating Novel NNMT Inhibitors
To rigorously assess the potential of N-tert-Butyl-2-methoxynicotinamide as an NNMT inhibitor, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a comprehensive framework for such an evaluation.
In Vitro Characterization
A systematic in vitro evaluation is the first step to determine the direct inhibitory effect of a novel compound on NNMT and to understand its mechanism of action.
1. In Vitro NNMT Inhibition Assay (Fluorometric)
-
Principle: This assay measures the activity of recombinant human NNMT by detecting the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction. A coupled enzyme system is used to convert SAH to a fluorescent product.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human NNMT enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add varying concentrations of the test compound (N-tert-Butyl-2-methoxynicotinamide) or a known inhibitor (e.g., JBSNF-000088) as a positive control.
-
Initiate the reaction by adding the substrates, nicotinamide and S-adenosyl-L-methionine (SAM).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents from a commercial kit (e.g., a fluorometric SAH assay kit).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[19][20][21][22]
-
2. Cellular NNMT Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit NNMT activity within a cellular context by quantifying the levels of the NNMT product, 1-methylnicotinamide (1-MNA), in cell lysates using LC-MS/MS.
-
Protocol:
-
Culture a suitable cell line (e.g., differentiated 3T3-L1 adipocytes or U2OS cells) to confluence.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).
-
Lyse the cells and collect the supernatant.
-
Analyze the concentration of 1-MNA in the cell lysates using a validated LC-MS/MS method.
-
Normalize the 1-MNA levels to the total protein concentration in each sample.
-
Determine the cellular IC50 value.[23]
-
In Vivo Evaluation
Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The diet-induced obesity (DIO) mouse model is the standard for evaluating anti-obesity therapeutics.[4][24][25]
1. Diet-Induced Obesity (DIO) Mouse Model
-
Principle: This model mimics human obesity caused by a high-fat diet. The efficacy of the test compound is evaluated by its ability to reduce body weight, fat mass, and improve metabolic parameters in these mice.
-
Protocol:
-
Induce obesity in mice (e.g., C57BL/6J) by feeding them a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks).
-
Randomly assign the obese mice to treatment groups: vehicle control and the test compound (N-tert-Butyl-2-methoxynicotinamide) at various doses.
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Monitor body weight, food intake, and body composition (using techniques like DEXA or MRI) throughout the study.
-
At the end of the study, perform glucose and insulin tolerance tests to assess metabolic function.
-
Collect blood and tissues (e.g., liver, adipose tissue) for biomarker analysis (e.g., plasma lipids, tissue NAD+ levels).[4][24][25]
-
Conclusion
While direct experimental evidence for N-tert-Butyl-2-methoxynicotinamide as an NNMT inhibitor is yet to be established, its structural similarity to known nicotinamide-based inhibitors, particularly the presence of a methoxy group on the pyridine ring, provides a strong rationale for its investigation. The comprehensive experimental framework outlined in this guide offers a clear path for the systematic evaluation of this and other novel compounds targeting NNMT. The potential for NNMT inhibitors to address the root causes of metabolic diseases makes this an exciting and rapidly evolving field of research.
References
-
Chen, X., et al. (2022). Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. ACS Omega, 7(42), 37509–37519. [Link]
-
Kannt, A., et al. (2018). Genetic Nicotinamide N-Methyltransferase (Nnmt) Deficiency in Male Mice Improves Insulin Sensitivity in Diet-Induced Obesity but Does Not Affect Glucose Tolerance. Diabetes, 67(6), 1061-1072. [Link]
-
Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-152. [Link]
-
Kraus, D., et al. (2014). Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity. Nature, 508(7495), 258-262. [Link]
-
Kraus, D., et al. (2014). Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity. ResearchGate. [Link]
-
Chen, X., et al. (2022). Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. ACS Omega. [Link]
-
Pissios, P. (2017). Nicotinamide N‐methyltransferase inhibition mitigates obesity‐related metabolic dysfunction. Obesity. [Link]
-
Chen, X., et al. (2022). Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. PubMed. [Link]
-
Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease. DTIC. [Link]
-
Gao, Y., et al. (2021). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Pharmacology, 12, 707735. [Link]
-
New Insights on Muscle Strength: The Role of Inhibiting an Enzyme that Hinders NAD+ Synthesis. NMN.com. [Link]
-
Wiley, D., et al. (2022). Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice. Scientific Reports, 12(1), 438. [Link]
-
Li, Y., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research, 2021, 6646138. [Link]
-
5-Amino-1MQ. GenOracle. [Link]
-
Tomida, A., et al. (2008). Stat3 up-regulates expression of nicotinamide N-methyltransferase in human cancer cells. Journal of Experimental & Clinical Cancer Research, 27(1), 71. [Link]
-
Signalling pathways regulating NNMT expression. ResearchGate. [Link]
-
Methyltransferase activity of NNMT. Bio-protocol. [Link]
-
Li, Y., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6701. [Link]
-
Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. ResearchGate. [Link]
-
N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]
-
van Haren, M. J., et al. (2017). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 56(39), 5228–5236. [Link]
-
Gao, Y., et al. (2022). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. Journal of the American Chemical Society, 144(13), 5863–5873. [Link]
-
NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]
-
N-(sec-butyl)-N-cyclopentyl-2-methoxynicotinamide. PubChem. [Link]
-
The flow chart representing the concurrent enzyme inhibition phenomenon. ResearchGate. [Link]
-
N-tert-Butyl-2-methylpropanamide. National Center for Biotechnology Information. [Link]
-
(a) Flow chart of the proposed enzyme inhibitor screening methodology... ResearchGate. [Link]
-
Enzymes -Inhibitors [graph]. YouTube. [Link]
-
Turcotte, S. B., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 21(19), 5828-5833. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. JBSNF-000088 | TargetMol [targetmol.com]
- 12. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]
- 13. genoracle.com [genoracle.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stat3 up-regulates expression of nicotinamide N-methyltransferase in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.co.jp [abcam.co.jp]
- 20. assaygenie.com [assaygenie.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. tribioscience.com [tribioscience.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. Reduced calorie diet combined with NNMT inhibition establishes a distinct microbiome in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of N-t-Butyl-2-methoxynicotinamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-t-Butyl-2-methoxynicotinamide analogs. As a lead compound, this compound presents a promising scaffold for the development of novel therapeutic agents. This document will delve into the rationale behind analog design, the impact of specific structural modifications on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. The insights presented herein are synthesized from established principles of medicinal chemistry and SAR studies of related nicotinamide derivatives.
Introduction: The Promise of the Nicotinamide Scaffold
Nicotinamide and its derivatives are fundamental in various biological processes, serving as precursors for essential coenzymes and as signaling molecules. The modification of the nicotinamide scaffold has led to the discovery of potent inhibitors for a range of enzymes, including Nicotinamide N-Methyltransferase (NNMT) and DNA demethylase ALKBH2.[1] this compound is a promising starting point for further optimization due to its unique combination of a bulky, lipophilic N-tert-butyl group and an electron-donating 2-methoxy group on the pyridine ring.
This guide will explore the hypothetical SAR of this compound analogs, focusing on a putative inhibitory activity against Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme implicated in various metabolic diseases and cancers.[2] By systematically evaluating the impact of modifications at key positions, we can elucidate the structural requirements for enhanced potency and selectivity.
Core Structure and Rationale for Analog Design
The core structure of this compound can be systematically modified at three key positions to explore the SAR:
-
R1: The N-Alkyl Group: The N-tert-butyl group is a bulky, lipophilic moiety that can influence binding affinity, selectivity, and metabolic stability. Modifications at this position will probe the steric and electronic requirements of the binding pocket.
-
R2: The 2-Position Substituent: The 2-methoxy group is an electron-donating group that can impact the electronics of the pyridine ring and potentially engage in hydrogen bonding. Replacing this group with other substituents will reveal the importance of these properties.
-
R3: Pyridine Ring Substitutions: The pyridine ring itself can be further functionalized to explore additional binding interactions and modulate the overall physicochemical properties of the molecule.
Below is a visual representation of the proposed analog design strategy.
Caption: Strategy for this compound analog design.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on SAR studies of other nicotinamide-based inhibitors, we can predict the following trends for our hypothetical analogs targeting NNMT.
| Analog | R1 (N-Substituent) | R2 (2-Position) | R3 (Pyridine Ring) | Predicted NNMT Inhibition (IC50) | Rationale for Predicted Activity |
| Lead Compound | -t-Butyl | -OCH3 | H | Moderate | The bulky t-butyl group may provide a good fit in a hydrophobic pocket, while the methoxy group enhances solubility and potentially forms a hydrogen bond. |
| Analog 1 | -Isopropyl | -OCH3 | H | Decreased | A smaller alkyl group may lead to weaker van der Waals interactions in the binding pocket compared to the t-butyl group. |
| Analog 2 | -Cyclobutyl | -OCH3 | H | Similar to Lead | The cyclic structure maintains steric bulk similar to the t-butyl group, potentially leading to comparable activity. |
| Analog 3 | -Phenyl | -OCH3 | H | Increased | An aromatic ring could engage in pi-stacking interactions with aromatic residues in the active site, enhancing binding affinity. |
| Analog 4 | -t-Butyl | -OH | H | Increased | The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions than the methoxy group. |
| Analog 5 | -t-Butyl | -Cl | H | Decreased | The electron-withdrawing nature of chlorine may alter the charge distribution of the pyridine ring, unfavorably affecting binding. |
| Analog 6 | -t-Butyl | -OCH3 | 5-F | Increased | A small, electronegative substituent at the 5-position can enhance binding affinity through favorable electrostatic interactions without causing steric hindrance. |
| Analog 7 | -t-Butyl | -OCH3 | 6-NH2 | Increased | An amino group at the 6-position could form an additional hydrogen bond with the target enzyme, increasing potency. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a straightforward amidation reaction between the corresponding nicotinic acid derivative and the desired amine.
Caption: General synthetic workflow for nicotinamide analogs.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of the appropriately substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Formation of the Acid Chloride: Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude nicotinoyl chloride.
-
Amidation: Dissolve the crude nicotinoyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C. Add a solution of the desired amine (e.g., tert-butylamine for the lead compound, 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in DCM dropwise.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted-2-methoxynicotinamide analog.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro NNMT Inhibition Assay
The inhibitory activity of the synthesized analogs against human NNMT can be determined using a fluorescence-based assay.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
A universal methyltransferase assay kit (e.g., from a commercial supplier)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NNMT enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well.
-
Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal according to the manufacturer's instructions for the assay kit. The signal is proportional to the amount of S-adenosyl-L-homocysteine (SAH) produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The systematic exploration of the structure-activity relationship of this compound analogs provides a robust framework for the development of potent and selective enzyme inhibitors. The hypothetical SAR presented in this guide, based on established principles from related nicotinamide derivatives, suggests that modifications to the N-alkyl group, the 2-position substituent, and the pyridine ring can significantly impact biological activity. Specifically, the introduction of aromatic substituents at the N-position and hydrogen-bonding moieties at the 2-position and on the pyridine ring are predicted to enhance inhibitory potency against NNMT. The experimental protocols provided offer a clear path for the synthesis and evaluation of these promising analogs, paving the way for the discovery of novel therapeutic agents.
References
- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry.
- Structure−activity relationship (SAR) studies of bisubstrate NNMT...
- Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Tre
- Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed.
- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH.
- Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)
Sources
A Senior Scientist's Guide to Validating Target Engagement: The Case of N-T-Butyl-2-methoxynicotinamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In drug discovery, unequivocally demonstrating that a compound binds its intended molecular target within the complex environment of a living cell is a critical milestone. This guide provides a comprehensive framework for validating the target engagement of N-T-Butyl-2-methoxynicotinamide, a representative nicotinamide analog. As a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), its validation serves as an ideal case study.[1] We will objectively compare and contrast leading methodologies, including the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), alongside essential pharmacodynamic biomarker analysis. This guide is structured to provide not only step-by-step protocols but also the strategic rationale behind selecting and integrating these techniques to build a robust, self-validating body of evidence for confident decision-making in drug development programs.
The Challenge: Defining Target Engagement for this compound
Chemical Structure and Putative Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
This compound belongs to a class of compounds that are structural mimics of nicotinamide. This structural similarity strongly suggests that its primary intracellular target is Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a vital cofactor for cellular metabolism, energy production, and DNA repair.[2][3] Many cancer cells exhibit a heightened dependency on the NAMPT-mediated NAD+ salvage pathway for their rapid proliferation and survival, making NAMPT a compelling therapeutic target in oncology.[2][4] Therefore, any therapeutic hypothesis for this compound hinges on its ability to directly bind and inhibit NAMPT.
Why Direct Evidence of Target Binding is Non-Negotiable
Observing a cellular phenotype, such as decreased proliferation, after treatment with a compound is insufficient. Such effects could arise from off-target interactions or compound-induced cellular stress. Without direct proof of target engagement, it is impossible to confidently attribute the biological effect to the intended mechanism of action.[5] This validation is crucial for:
-
Mechanism of Action (MoA) Confirmation: Linking the compound's structure to a direct physical interaction with the target.
-
Structure-Activity Relationship (SAR) Interpretation: Ensuring that improved potency in cellular assays correlates with enhanced target binding.
-
Translational Confidence: Building a strong rationale for advancing a compound into more complex preclinical and clinical studies.
A Comparative Analysis of Target Validation Methodologies
To build a compelling case for target engagement, a multi-pronged approach using orthogonal methods is required. We will compare two primary label-free techniques that measure direct binding in a cellular context, supplemented by a functional assay to measure the downstream consequences of that binding.
Caption: Overview of orthogonal approaches to validate target engagement.
In-Cellulo Direct Binding Assays: The Gold Standard
The most powerful methods are those that can detect the direct, physical interaction between a drug and its target within the native cellular environment, without requiring modification of the small molecule.
CETSA is a biophysical assay based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to thermal denaturation.[6][7][8]
-
Principle: Cells are treated with the compound, then heated to a range of temperatures. At a given temperature, the unbound target protein will denature and aggregate, while the compound-bound fraction remains soluble. The amount of soluble protein remaining after heating is then quantified.[6][9]
-
How it Works: A positive target engagement event is observed as a "thermal shift," meaning the protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.[9][10]
-
Readouts: Can be performed with a simple Western Blot for the target of interest or scaled up to a proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling or TPP).[7][11]
DARTS operates on a similar principle of ligand-induced stabilization but uses proteases instead of heat as the denaturing challenge.[12][13]
-
Principle: Ligand binding can alter a protein's conformation, protecting it from cleavage by proteases.[5][12]
-
How it Works: Cell lysates are treated with the compound and then subjected to limited proteolysis with an enzyme like pronase or thermolysin. The target protein, if bound and stabilized by the compound, will be more resistant to digestion.[5]
-
Readouts: The remaining full-length protein is typically quantified by Western Blot or mass spectrometry. An increase in the protein band intensity in the compound-treated sample indicates target engagement.[5]
Comparison of Direct Binding Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced stabilization against thermal denaturation.[8] | Ligand-induced stabilization against proteolytic degradation.[5] |
| Cellular State | Can be performed on intact, live cells, preserving cellular compartments and native protein complexes.[7][8] | Typically performed on cell lysates, which may disrupt cellular organization.[5] |
| Primary Advantage | Live-cell capability provides a more physiologically relevant assessment of target binding, accounting for cell permeability.[1][8] | Does not rely on thermal stability changes, which may not occur for all protein-ligand interactions.[5] |
| Key Limitation | The magnitude of the thermal shift can be subtle and is not guaranteed for every binding event. | Requires careful optimization of protease concentration and digestion time to achieve a workable signal window.[5] |
| Throughput | High-throughput versions (HT-CETSA) have been developed for screening purposes.[9][11] | Traditionally lower throughput, especially when using Western Blot for detection.[5] |
Expert Insight: For this compound, CETSA is the preferred primary method. Its ability to be performed in intact cells directly addresses the crucial question of whether the compound can cross the cell membrane and engage NAMPT in its native environment. A positive CETSA result is a very strong piece of evidence. DARTS serves as an excellent orthogonal validation method to confirm the interaction, especially if the thermal shift in CETSA is modest.
Pharmacodynamic (PD) Biomarkers: Measuring the Functional Consequences
Confirming direct binding is the first step. The second is to demonstrate that this binding event leads to the expected functional outcome—inhibition of the target's enzymatic activity.
For a NAMPT inhibitor, the most direct functional consequence is the depletion of the cellular NAD+ pool.[2][14] A highly specific and sensitive downstream effect is the accumulation of metabolites upstream of the NAD+-dependent enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[15] Studies have shown that inhibition of NAMPT leads to a significant and unique accumulation of metabolites like fructose 1-phosphate and sedoheptulose 1-phosphate.[15] Measuring these metabolic changes serves as a robust pharmacodynamic (PD) biomarker for on-target activity.[15]
Experimental Workflow: A Step-by-Step Guide
A logical workflow integrates these methods to build a comprehensive validation package.
Caption: Integrated workflow for target engagement validation.
Protocol 1: Validating Target Stabilization using Isothermal Dose-Response CETSA (ITDR-CETSA)
This protocol determines the potency of the compound in stabilizing NAMPT in intact cells.
-
Cell Culture: Plate a cancer cell line known to express NAMPT (e.g., HCT116) in sufficient quantity for multiple treatment conditions.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Determine Optimal Temperature: In a separate experiment, determine the Tagg (aggregation temperature) of NAMPT by heating untreated cell lysates across a temperature gradient (e.g., 40°C to 70°C) and identifying the temperature at which ~50% of the protein precipitates. Let's assume this is 52°C.
-
Thermal Challenge: Harvest the compound-treated cells, resuspend them in PBS, and heat all samples to the pre-determined optimal temperature (52°C) for 3 minutes. Heat a control aliquot of each sample at 37°C.[6]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble NAMPT using standard Western Blotting techniques with a validated anti-NAMPT antibody.
-
Analysis: Plot the normalized soluble NAMPT signal against the compound concentration. The resulting curve can be fitted to determine the EC50 for target stabilization.
Protocol 2: Quantifying Downstream Effects via LC-MS Metabolomics
This protocol measures the functional consequence of NAMPT engagement.
-
Cell Culture & Treatment: Plate cells as in Protocol 1. Treat with a serial dilution of this compound and a vehicle control for a duration sufficient to observe metabolic changes (e.g., 24-48 hours).
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of key metabolites.
-
Data Analysis: Specifically measure the intracellular concentrations of NAD+, fructose 1-phosphate, and sedoheptulose 1-phosphate.[15]
-
Potency Calculation: Plot the normalized levels of each metabolite against the compound concentration to determine the IC50 for NAD+ depletion and the EC50 for the accumulation of the pharmacodynamic biomarkers.
Data Synthesis and Interpretation
The power of this approach lies in comparing the data from orthogonal assays. A successful validation will show a strong correlation between the potency of direct target binding and the potency of the downstream functional effect.
Hypothetical Data Comparison Table
| Assay | Metric | This compound | Control Compound (Inactive Analog) |
| ITDR-CETSA | EC50 (Target Stabilization) | 50 nM | > 10,000 nM |
| NAD+ Depletion | IC50 (Functional Effect) | 75 nM | > 10,000 nM |
| Fructose 1-P Accumulation | EC50 (PD Biomarker) | 80 nM | > 10,000 nM |
| Cell Proliferation | GI50 (Phenotypic Effect) | 100 nM | > 10,000 nM |
Interpretation: The close alignment of the EC50 for target stabilization (CETSA) with the IC50/EC50 values for NAD+ depletion and biomarker accumulation provides a powerful, self-validating argument. It demonstrates that this compound engages NAMPT in cells at concentrations that directly lead to the expected functional inhibition, which in turn drives the anti-proliferative phenotype. The inactive analog serves as a crucial negative control, showing no effect in any assay.
Conclusion: A Robust Strategy for this compound
Validating the target engagement of a compound like this compound is not a single experiment but a carefully constructed scientific argument. By prioritizing an intact-cell direct binding assay like CETSA, researchers can confirm that the compound reaches its target in a physiologically relevant setting. This evidence is then powerfully substantiated by demonstrating a dose-dependent functional consequence—the inhibition of the NAD+ salvage pathway—measured through robust pharmacodynamic biomarkers. This integrated, multi-assay strategy provides the highest degree of confidence that the compound's mechanism of action is on-target, forming a solid foundation for further drug development.
References
-
Creative Proteomics. DARTS vs CETSA: Choosing the Right Assay for Target Validation.
-
Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. The Journal of Biological Chemistry.
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
-
Patsnap. (2025). What are the new molecules for NAMPT inhibitors?. Patsnap Synapse.
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
-
Song, N., et al. (2017). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Scientific Reports.
-
Wikipedia. Methods to investigate protein–protein interactions.
-
Gleason, J.E., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
-
Patsnap. (2025). What NAMPT inhibitors are in clinical trials currently?. Patsnap Synapse.
-
CETSA. CETSA.
-
ResearchGate. Biomarker discovery for NAMPT inhibitor sensitivity in CCLs.
-
Wikipedia. Thermal shift assay.
-
Khan, J.A., et al. (2023). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology.
-
Stenglein, D.L., & Cochran, J.R. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Protein Engineering.
-
Jeon, J., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules.
-
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.
-
Prasad, A., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Oncotarget.
-
Dai, L., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences.
-
Pollard, T.D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences.
-
Springer Nature Experiments. Methods for Predicting Protein–Ligand Binding Sites.
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
Sources
- 1. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. annualreviews.org [annualreviews.org]
- 7. CETSA [cetsa.org]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. cvrti.utah.edu [cvrti.utah.edu]
- 14. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 15. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-tert-Butyl-2-methoxynicotinamide: A Comparative Analysis Framework Against Standards of Care in Oncology
Abstract
N-tert-Butyl-2-methoxynicotinamide is an emerging investigational compound with potential applications in targeted cancer therapy. This guide provides a comprehensive framework for benchmarking its preclinical efficacy and mechanism of action against established standards of care. We will focus on its putative role as a selective inhibitor of a key signaling pathway implicated in tumorigenesis, offering a comparative analysis with a current therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data interpretation guidelines, and a robust framework for evaluating novel therapeutic candidates.
Introduction: The Rationale for Novel Kinase Inhibitors
The landscape of cancer treatment has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors. These agents offer the promise of increased efficacy and reduced off-target toxicity compared to conventional chemotherapy. However, the development of therapeutic resistance remains a significant clinical challenge, necessitating a continuous pipeline of novel inhibitors with distinct mechanisms of action or improved pharmacological properties.
N-tert-Butyl-2-methoxynicotinamide emerges in this context as a potential therapeutic agent. While comprehensive clinical data is not yet available, its structural features suggest a possible interaction with intracellular signaling cascades frequently dysregulated in cancer. This guide outlines a rigorous, multi-pronged approach to characterize and benchmark this molecule against a current standard of care, using a hypothetical scenario where it targets a specific oncogenic pathway.
Mechanism of Action: A Comparative Overview
For the purpose of this guide, we will hypothesize that N-tert-Butyl-2-methoxynicotinamide acts as a selective inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers. The standard of care for comparison will be a well-established mTOR inhibitor.
N-tert-Butyl-2-methoxynicotinamide: Putative Mechanism
We will postulate that N-tert-Butyl-2-methoxynicotinamide exhibits a dual-inhibitory mechanism, targeting both PI3K and mTOR. This dual action could potentially lead to a more profound and durable blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.
Standard of Care: mTOR Inhibition
The current standard of care in this hypothetical scenario is an allosteric inhibitor of mTORC1. While effective, its long-term use can be limited by the development of resistance, often through feedback activation of upstream signaling components like AKT.
Caption: Proposed mechanism of N-tert-Butyl-2-methoxynicotinamide targeting the PI3K/mTOR pathway.
Preclinical Benchmarking: Experimental Workflows
A robust preclinical evaluation is essential to ascertain the therapeutic potential of N-tert-Butyl-2-methoxynicotinamide relative to the standard of care. The following sections detail key experimental protocols.
In Vitro Potency and Selectivity
The initial assessment involves determining the half-maximal inhibitory concentration (IC50) of N-tert-Butyl-2-methoxynicotinamide against a panel of cancer cell lines with known PI3K/AKT/mTOR pathway activation status.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of N-tert-Butyl-2-methoxynicotinamide and the standard of care inhibitor (typically from 0.01 nM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation: Comparative IC50 Values
| Cell Line | N-tert-Butyl-2-methoxynicotinamide IC50 (µM) | Standard of Care IC50 (µM) |
| MCF-7 | 0.5 | 1.2 |
| A549 | 1.1 | 2.5 |
| U87MG | 0.8 | 1.8 |
Target Engagement and Pathway Modulation
To confirm that N-tert-Butyl-2-methoxynicotinamide engages its intended targets and modulates the downstream signaling pathway, a Western blot analysis is performed.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the compounds at their respective IC50 concentrations for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against p-AKT, total AKT, p-S6K, total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: A streamlined workflow for the preclinical benchmarking of novel therapeutic agents.
In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the anti-tumor efficacy of N-tert-Butyl-2-methoxynicotinamide in a more complex biological system.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, N-tert-Butyl-2-methoxynicotinamide, Standard of Care).
-
Compound Administration: Administer the compounds daily via an appropriate route (e.g., oral gavage) at predetermined doses.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot).
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| N-tert-Butyl-2-methoxynicotinamide | 450 ± 120 | 70 |
| Standard of Care | 700 ± 180 | 53 |
Conclusion and Future Directions
This guide provides a foundational framework for the preclinical benchmarking of N-tert-Butyl-2-methoxynicotinamide against a standard of care in an oncological context. The described experimental workflows, from in vitro potency to in vivo efficacy, are designed to generate a comprehensive dataset for evaluating its therapeutic potential. The hypothetical data presented suggests that N-tert-Butyl-2-methoxynicotinamide may offer a superior anti-tumor response, potentially due to its dual-targeting mechanism.
Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of the compound, as well as conducting comprehensive toxicology assessments. Furthermore, investigating its efficacy in combination with other anti-cancer agents could reveal synergistic interactions and pave the way for future clinical development.
References
For further reading and detailed protocols, please refer to the following resources:
- Source: A well-regarded peer-reviewed journal in pharmacology or oncology.
- Title: Guidelines for the welfare and use of animals in cancer research Source: An authoritative body such as the National Cancer Institute (NCI) or the American Association for Cancer Research (AACR). URL: [A placeholder for a real, verifiable URL to official guidelines]
- Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI). URL: [A placeholder for a real, verifiable URL to the NCBI Assay Guidance Manual]
Navigating the Frontier of Metabolic Disease Therapeutics: A Comparative Guide to the Patent Landscape and Novelty of Nicotimamide N-Methyltransferase (NNMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease therapeutics is undergoing a significant transformation, with a growing focus on novel molecular targets that offer the potential for more effective and targeted interventions. Among these, Nicotinamide N-methyltransferase (NNMT) has emerged as a compelling target for the treatment of a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain cancers. This guide provides an in-depth analysis of the patent landscape and scientific novelty surrounding NNMT inhibitors, offering a comparative overview of different chemical classes, their mechanisms of action, and supporting experimental data to inform future research and development efforts.
The Rise of NNMT as a Therapeutic Target
Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1] This process has significant downstream effects on cellular energy homeostasis. Overexpression of NNMT has been linked to various diseases.[2][3] By inhibiting NNMT, researchers aim to modulate these metabolic pathways to achieve therapeutic benefits.[2] The primary mechanism of action involves preventing the conversion of nicotinamide to 1-MNA, which in turn can increase the cellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy metabolism and repair.[2]
The Evolving Patent Landscape of NNMT Inhibitors
The therapeutic potential of NNMT has spurred significant interest from both academic and pharmaceutical sectors, leading to a burgeoning patent landscape. Early efforts focused on nicotinamide analogs, but the field has since expanded to include a diverse range of small molecules with distinct chemical scaffolds and mechanisms of inhibition. A closer examination of the patent literature reveals several key players and innovative approaches.
A notable example is the patent application WO 2021/025975 A1 by Eli Lilly and Company , which discloses a series of novel pyrimidine-5-carboxamide compounds as potent NNMT inhibitors.[4][5] These compounds have shown promising activity in biochemical assays and in vivo models, highlighting the potential of this chemical class for the treatment of type 2 diabetes and other metabolic syndromes.[5]
Another significant contributor to the field is Sprint Bioscience AB , which has developed a preclinical pipeline of NNMT inhibitors for the treatment of solid tumors.[6] Their work underscores the expanding therapeutic applications of NNMT inhibition beyond metabolic diseases into oncology.
The patent landscape can be broadly categorized based on the inhibitor's mechanism of action, primarily targeting either the nicotinamide (NAM) binding site, the S-adenosyl-L-methionine (SAM) binding site, or both (dual-substrate inhibitors).
Comparative Analysis of NNMT Inhibitor Classes
To provide a clearer understanding of the novelty and potential of different NNMT inhibitors, the following table summarizes the key characteristics of the major classes, with representative examples.
| Inhibitor Class | Mechanism of Action | Representative Examples | Key Patent Assignees/Developers | Reported Potency (IC50) | Key Advantages & Disadvantages |
| NAM-Competitive Inhibitors | Compete with nicotinamide for binding to the active site. | Pyrimidine-5-carboxamides, Tricyclic compounds (e.g., JBSNF-000028) | Eli Lilly, Sanofi | Nanomolar to low micromolar range.[5][7] | Advantages: Often exhibit good selectivity and oral bioavailability. Disadvantages: May have off-target effects due to structural similarity to other pyridine-containing molecules. |
| SAM-Competitive Inhibitors | Compete with S-adenosyl-L-methionine for binding to the cofactor site. | S-adenosyl-L-homocysteine (SAH), Sinefungin | Academic Research | Micromolar range.[8] | Advantages: Can be potent inhibitors. Disadvantages: Often lack selectivity as the SAM binding site is conserved across many methyltransferases. |
| Dual-Substrate Inhibitors | Simultaneously occupy both the NAM and SAM binding sites. | Bisubstrate analogs | Academic Research | Nanomolar range.[9] | Advantages: Can achieve high potency and selectivity.[9] Disadvantages: Often larger molecules with poorer cell permeability and pharmacokinetic properties. |
Delving into the Mechanism: How NNMT Inhibitors Exert Their Effects
The therapeutic effects of NNMT inhibitors are rooted in their ability to modulate key metabolic pathways. By blocking the activity of NNMT, these compounds initiate a cascade of events that can lead to improved metabolic health.
Caption: Mechanism of action of NNMT inhibitors.
Inhibition of NNMT leads to an accumulation of its substrate, nicotinamide. This surplus nicotinamide can then be shunted into the NAD+ salvage pathway, leading to an increase in cellular NAD+ levels.[2] NAD+ is a crucial coenzyme for a variety of cellular processes, including the activity of sirtuins, a class of proteins involved in regulating metabolism, inflammation, and cellular aging.[10] The subsequent activation of sirtuins can lead to improved mitochondrial function, increased energy expenditure, and enhanced insulin sensitivity.[10]
Experimental Validation: Protocols for Assessing NNMT Inhibitor Efficacy
The development of novel NNMT inhibitors relies on robust and reproducible experimental protocols to assess their potency, selectivity, and in vivo efficacy.
In Vitro NNMT Inhibition Assay
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against the NNMT enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human NNMT enzyme, S-(5’-adenosyl)-L-methionine (SAM), and nicotinamide (NAM) are prepared in an appropriate assay buffer.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the NNMT enzyme to a mixture of the test compound, SAM, and NAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection of Product Formation: The formation of the product, 1-methylnicotinamide (1-MNA), is quantified. This can be achieved using various methods, such as mass spectrometry or a coupled enzymatic assay that generates a detectable signal (e.g., fluorescence or luminescence).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro NNMT inhibition assay.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This animal model is crucial for evaluating the therapeutic potential of NNMT inhibitors in a physiological context of metabolic disease.
Protocol:
-
Induction of Obesity: Mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
-
Compound Administration: The test compound or vehicle control is administered to the mice, typically via oral gavage, for a defined treatment period.
-
Monitoring of Metabolic Parameters: Throughout the study, various parameters are monitored, including:
-
Body weight and food intake.
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance, assessed via an oral glucose tolerance test (OGTT).
-
Insulin sensitivity, assessed via an insulin tolerance test (ITT).
-
-
Terminal Analysis: At the end of the study, tissues such as liver and adipose tissue are collected for further analysis, including:
-
Measurement of tissue triglyceride content.
-
Histological analysis to assess fat accumulation and inflammation.
-
Gene expression analysis of key metabolic markers.
-
-
Data Analysis: Statistical analysis is performed to compare the metabolic parameters between the compound-treated and vehicle-treated groups.
Novelty and Future Directions
The field of NNMT inhibitors is rapidly advancing, with a continuous stream of novel chemical scaffolds and therapeutic strategies emerging. The novelty in this space lies in several key areas:
-
Improved Selectivity: Developing inhibitors that are highly selective for NNMT over other methyltransferases is a critical goal to minimize off-target effects.
-
Enhanced Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of inhibitors to ensure good oral bioavailability and in vivo efficacy is a major focus of current research.[11]
-
Combination Therapies: Exploring the synergistic effects of NNMT inhibitors with existing metabolic drugs, such as metformin or SGLT2 inhibitors, could lead to more effective treatment regimens.
-
Expansion into New Therapeutic Areas: Investigating the role of NNMT in other diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, opens up new avenues for the application of NNMT inhibitors.[1][10]
The development of potent and selective NNMT inhibitors holds immense promise for the future of metabolic disease treatment. As our understanding of the complex roles of NNMT in health and disease continues to grow, so too will the opportunities for innovative therapeutic interventions. This guide serves as a foundational resource for researchers and drug developers navigating this exciting and rapidly evolving field.
References
-
Neelakantan, H., Wang, H., Vance, V., Hommel, J. D., McHardy, S. F., & Watowich, S. J. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015–5028. [Link]
-
Gao, Y., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1364937. [Link]
-
Synapse, P. (2024, June 21). What are NNMT inhibitors and how do they work? Patsnap. [Link]
-
Gao, Y., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(15), 10510–10527. [Link]
-
Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. [Link]
-
van Haren, M. J., et al. (2019). Structure-activity relationship (SAR) studies of bisubstrate NNMT inhibitors. ResearchGate. [Link]
-
Gao, Y., et al. (2023). Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(15), 10510-10527. [Link]
-
Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 648-654. [Link]
-
Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(5), 711-722. [Link]
-
Ruf, S., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]
-
Ruf, S., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. PMC. [Link]
-
Ruf, S., et al. (2022). Overview of NNMT inhibitors (25)-(32) and human/rat/mouse liver microsome (HLM/RLM/MLM) data. ResearchGate. [Link]
- Dott, P., & Waldmeier, P. (2012). Process for the preparation of nicotinamide derivatives.
-
Ruf, S., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 12(1), 15440. [Link]
-
Li, X., et al. (2023). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. International Journal of Molecular Sciences, 24(23), 16987. [Link]
-
Ruf, S., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. ResearchGate. [Link]
-
Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry. [Link]
-
Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Med. Chem. Lett., 12, 4, 648–654. [Link]
-
van Haren, M. J., et al. (2021). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Scholarly Publications Leiden University. [Link]
-
Biocompare. (2018, January 5). NNMT Inhibitors Treat Root Cause of Obesity. [Link]
-
van Haren, M. J., et al. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 16(28), 5162-5174. [Link]
- Al-Muallem, M., et al. (2010). Nicotinamide derivatives, preparation thereof and therapeutic use thereof.
-
Neelakantan, H., et al. (2021). Nicotinamide N-Methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. Journal of the Endocrine Society, 5(11), bvab148. [Link]
- Wang, Y. (2012). Preparation method of nicotinamide.
-
BioWorld. (2021, March 1). Lilly divulges new NNMT inhibitors. [Link]
- Watowich, S. J., et al. (2020). Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
-
Gao, Y., et al. (2024). Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. International Journal of Molecular Sciences, 25(12), 6698. [Link]
-
CP Lab Safety. (n.d.). N-t-Butyl-2-methoxynicotinamide, min 98%, 5 grams. [Link]
-
Ruf, S., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. ResearchGate. [Link]
-
Chen, J. (2019). Method of producing nicotinic acid from niacinamide as raw material. Patsnap. [Link]
-
Wang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering. [Link]
-
Wu, Y. (2021). Compound as nmt inhibitor and use thereof. WIPO. [Link]
-
Eli Lilly and Company. (2022). Pyrimidine-5-carboxamide compound. European Patent Office. [Link]
-
Eli Lilly and Company. (2021). Pyrimidine-5-carboxamide compound. WIPO Patentscope. [Link]
Sources
- 1. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]
- 2. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. | BioWorld [bioworld.com]
- 6. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-t-Butyl-2-methoxynicotinamide
Hazard Identification and Risk Assessment: Understanding the Compound
N-t-butyl-2-methoxynicotinamide belongs to the family of substituted nicotinamides. Based on data from similar compounds, it is prudent to handle it with care, assuming the following potential hazards:
-
Eye and Skin Irritation: Nicotinamide and its derivatives are known to cause skin and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder[2].
-
Hazardous Combustion Products: In the event of a fire, toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be released[3][4].
A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory operations being performed.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound, especially during waste consolidation and disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes of solutions or airborne particles causing serious eye irritation[1]. |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact and potential irritation. Always inspect gloves for tears or holes before use[4]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust generation is unavoidable. | To prevent inhalation of airborne particles that may cause respiratory irritation[2]. |
Spill Management: Immediate and Safe Response
In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.
For Minor Spills (Solid):
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Don Appropriate PPE: Wear the PPE outlined in the table above.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Collect the Waste: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container[5][6]. Avoid generating dust[1][5].
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
-
Secure the Area: Prevent entry to the spill location.
-
Professional Cleanup: Allow trained emergency responders to handle the cleanup.
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must adhere to local, state, and federal regulations[5]. The following procedures provide a general framework for its proper disposal as a hazardous chemical waste.
Waste Segregation and Container Selection
Proper segregation of chemical waste is fundamental to safe disposal.
Caption: Waste Segregation Workflow for this compound.
-
Solid Waste: Place pure this compound, as well as contaminated items like weigh boats, gloves, and wipes, into a designated solid hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a liquid hazardous waste container.
-
Aqueous Solutions: Collect in a designated aqueous waste container. The pH should be between 5.0 and 12.5 before collection, if possible, to avoid reactions within the waste container[7].
-
Organic Solvent Solutions: Collect in a designated organic solvent waste container. Do not mix incompatible solvents.
-
-
Container Compatibility: Use containers made of materials that are compatible with the waste they are holding. For instance, do not store acidic or basic solutions in metal containers[8]. High-density polyethylene (HDPE) containers are a suitable choice for many laboratory waste streams.
Labeling and Storage
Proper labeling and storage are mandated by regulatory bodies like the Environmental Protection Agency (EPA)[9].
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes[10]:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". For mixtures, list all components and their approximate percentages.
-
The date of waste generation.
-
The physical hazards (e.g., irritant).
-
The location of origin (e.g., laboratory room number).
-
-
Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA)[7][9].
-
The SAA should be near the point of generation and under the supervision of laboratory personnel[8].
-
Keep containers securely closed except when adding waste[7].
-
Store incompatible waste streams separately to prevent accidental mixing[7].
-
Containers should not be filled beyond 90% capacity to allow for expansion[7][8].
-
Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as this is a legal requirement[11].
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring their discarded chemicals are classified and disposed of in accordance with all local, regional, and national hazardous waste regulations[12].
Caption: General Disposal Workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a robust safety culture within the laboratory. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, researchers can mitigate risks and ensure a safe and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Environmental Health and Safety, University of Alabama at Birmingham. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, February 28). Nicotinamide beta riboside [Safety Data Sheet]. Retrieved from [Link]
-
Guinama. (n.d.). SAFETY DATA SHEET 93772-NICOTINAMIDE. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. fishersci.ca [fishersci.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. guinama.com [guinama.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
